molecular formula C20H25N3O5 B578361 Desisopropyl Disopyramide Oxalate CAS No. 1216619-15-6

Desisopropyl Disopyramide Oxalate

Cat. No.: B578361
CAS No.: 1216619-15-6
M. Wt: 387.436
InChI Key: VZVCIBBRKTYOOA-UHFFFAOYSA-N
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Description

A metabolite of Disopyramide.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCIBBRKTYOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661891
Record name Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216619-15-6
Record name Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unseen Hand: A Technical Guide to the Mechanism of Action of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide, a Class Ia antiarrhythmic agent, has long been a tool in the clinical management of cardiac arrhythmias. However, its therapeutic action is not solely its own. This in-depth technical guide delves into the significant contribution of its primary and pharmacologically active metabolite, Desisopropyl Disopyramide. Often overlooked, this metabolite is a crucial player in the overall electrophysiological and clinical profile of Disopyramide. We will dissect its mechanism of action, from its genesis in the liver to its intricate interactions with cardiac ion channels. This guide will provide a comprehensive understanding of Desisopropyl Disopyramide's role, supported by quantitative data and detailed experimental protocols, to empower researchers and drug development professionals in the field of cardiac electrophysiology.

Introduction: The Metabolite in the Shadow

Disopyramide is administered as a racemic mixture and exerts its antiarrhythmic effects primarily through the blockade of fast sodium channels (INa) and, to a lesser extent, potassium channels.[1][2] Following oral administration, Disopyramide is well-absorbed and undergoes hepatic metabolism, primarily through N-dealkylation, to form its major metabolite, Desisopropyl Disopyramide (MND).[3][4] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4.[5] While often considered a secondary compound, Desisopropyl Disopyramide is present in clinically relevant concentrations and possesses its own distinct pharmacological profile, contributing significantly to the therapeutic and adverse effects observed with Disopyramide therapy.[4][6] Understanding the mechanism of action of this metabolite is therefore paramount for a complete comprehension of Disopyramide's clinical pharmacology.

Core Mechanism of Action: A Tale of Two Channels

Similar to its parent compound, Desisopropyl Disopyramide's primary mechanism of action lies in its ability to modulate cardiac ion channels, specifically sodium and potassium channels. This modulation alters the cardiac action potential, the fundamental electrical event that governs the heart's rhythm.

Sodium Channel Blockade: A Muted Echo of the Parent

Desisopropyl Disopyramide, like Disopyramide, is a blocker of the fast voltage-gated sodium channels (Nav1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1] By binding to these channels, it reduces the influx of sodium ions into the cardiomyocyte. This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, which in turn slows the conduction of the electrical impulse throughout the heart.[1]

This reduced potency in sodium channel blockade is a critical differentiator between the parent drug and its metabolite, influencing the overall antiarrhythmic and proarrhythmic potential of Disopyramide therapy.

Potassium Channel Modulation: Influencing Repolarization

In addition to sodium channel blockade, Desisopropyl Disopyramide also affects potassium channels, which are crucial for the repolarization phase (Phase 3) of the action potential. This dual action is characteristic of Class Ia antiarrhythmic drugs.[1] The primary potassium channel target for Disopyramide is the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel.[8][9] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram.

While direct and comparative quantitative data on the effect of Desisopropyl Disopyramide on specific potassium currents like IKr and the slow component of the delayed rectifier potassium current (IKs) are limited, its influence on the overall action potential duration has been studied. The R(-) enantiomer of Desisopropyl Disopyramide has been observed to cause a shortening of the action potential, in contrast to the S(+) enantiomer of Disopyramide which prolongs it. This suggests a complex and stereoselective interaction with potassium channels that may differ significantly from the parent compound.

Disopyramide has been shown to inhibit the transient outward current (Ito) with an estimated EC50 of 14.1 µM and the rapid component of the delayed rectifier potassium current (IKr) with an estimated EC50 of 1.8 µM in rabbit ventricular myocytes.[10] Disopyramide also inhibits the hERG channel with an IC50 of 7.23 +/- 0.72 µM.[8] The lack of specific IC50 values for Desisopropyl Disopyramide on these channels highlights an area for further research to fully elucidate its contribution to the repolarization effects of Disopyramide.

Table 1: Comparative Electrophysiological Effects of Disopyramide and Desisopropyl Disopyramide

ParameterDisopyramideDesisopropyl DisopyramideKey ObservationsReference(s)
Sodium Channel Blockade More PotentLess Potent (approx. 3x)Both compounds block fast sodium channels, but the metabolite is significantly weaker.
KD for INa2.8 x 10-5 MNot explicitly reportedProvides a quantitative measure of Disopyramide's potency.[7]
Potassium Channel Blockade
Effect on APDS(+) enantiomer prolongs APDR(-) enantiomer shortens APDStereoselective and potentially opposing effects on repolarization.
IC50 for hERG (IKr)7.23 ± 0.72 µMNot explicitly reportedDisopyramide is a potent hERG blocker.[8]
EC50 for IKr (rabbit)1.8 µMNot explicitly reportedFurther evidence of potent IKr blockade by the parent drug.[10]
EC50 for Ito (rabbit)14.1 µMNot explicitly reportedDisopyramide also affects other potassium currents.[10]

Diagram 1: Signaling Pathway of Desisopropyl Disopyramide Oxalate

G cluster_metabolism Hepatic Metabolism cluster_cardiac_action Cardiac Myocyte Disopyramide Disopyramide CYP3A4 CYP3A4 Disopyramide->CYP3A4 N-dealkylation Desisopropyl_Disopyramide Desisopropyl Disopyramide CYP3A4->Desisopropyl_Disopyramide Na_Channel Voltage-Gated Na+ Channel (Nav1.5) Phase 0 Depolarization Desisopropyl_Disopyramide->Na_Channel Blockade (less potent) K_Channel Delayed Rectifier K+ Channels (e.g., hERG) Phase 3 Repolarization Desisopropyl_Disopyramide->K_Channel Modulation AP Action Potential Na_Channel->AP Decreased Vmax Slowed Conduction K_Channel->AP Altered APD

Caption: Metabolic conversion of Disopyramide and subsequent action on cardiac ion channels.

Anticholinergic Activity: A Clinically Relevant Side Note

A well-documented aspect of Disopyramide therapy is its anticholinergic (vagolytic) side effects, such as dry mouth, blurred vision, and urinary retention.[6] These effects are due to the blockade of muscarinic acetylcholine receptors. Desisopropyl Disopyramide also exhibits anticholinergic properties, although studies suggest it is less potent than the parent compound in this regard.

A study comparing the anticholinergic effects of the enantiomers of Desisopropyl Disopyramide found that the (2S)-enantiomer was approximately three times more potent than the (2R)-enantiomer.[11] Furthermore, a direct comparison indicated that the metabolite was slightly less potent than Disopyramide in its anticholinergic effects.[11] Another study found no correlation between the concentration of Desisopropyl Disopyramide and serum anticholinergic activity, suggesting its contribution to these side effects may be minimal compared to the parent drug.[12]

Table 2: Comparative Anticholinergic Activity

CompoundIC50 (Guinea Pig Ileum)Key ObservationsReference(s)
(2S)-Desisopropyl Disopyramide 5.0 x 10-6 MMore potent enantiomer of the metabolite.[11]
(2R)-Desisopropyl Disopyramide 14 x 10-6 MLess potent enantiomer of the metabolite.[11]
Disopyramide More potent than Desisopropyl DisopyramideThe parent drug is the primary contributor to anticholinergic effects.[11][12]
Cibenzoline Ki (rat heart): 15.8 +/- 1.6 µMFor comparison of anticholinergic potency.[13]
Disopyramide Ki (rat heart): 12 +/- 3.5 µMFor comparison of anticholinergic potency.[13]
Atropine Ki (rat heart): 0.013 +/- 0.001 µMFor comparison of anticholinergic potency.[13]

Experimental Protocols: Unmasking the Mechanism

To rigorously characterize the mechanism of action of Desisopropyl Disopyramide and compare it to its parent compound, a series of well-defined in vitro experiments are essential. The following protocols provide a framework for such investigations.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on specific ion currents in isolated cardiomyocytes.

Diagram 2: Experimental Workflow for Whole-Cell Voltage-Clamp

G cluster_workflow Whole-Cell Voltage-Clamp Workflow start Isolate Cardiomyocytes patch Establish Whole-Cell Configuration start->patch clamp Apply Voltage-Clamp Protocol patch->clamp record Record Baseline Ion Currents clamp->record apply Apply Desisopropyl Disopyramide record->apply record_drug Record Ion Currents in Presence of Drug apply->record_drug analyze Data Analysis (IC50, Kinetics) record_drug->analyze

Caption: Step-by-step process for assessing ion channel modulation.

4.1.1. Protocol for Measuring Fast Sodium Current (INa)

  • Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., rat, guinea pig) using enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate INa, potassium and calcium channel blockers (e.g., CsCl, nifedipine) should be added.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure full availability of sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit INa.

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of this compound.

    • Record currents at each concentration to determine the dose-dependent block.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct a current-voltage (I-V) relationship.

    • Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 value.

4.1.2. Protocol for Measuring Delayed Rectifier Potassium Current (IKr/hERG)

  • Cell Preparation: Use a stable cell line expressing the human hERG channel (e.g., HEK293 cells).

  • Solutions:

    • External Solution (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to a positive potential (e.g., +20 mV) to activate and then inactivate the channels.

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is a measure of IKr.

    • Record baseline tail currents.

    • Apply increasing concentrations of this compound.

    • Record tail currents at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude.

    • Generate a concentration-response curve and calculate the IC50 value.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity of a compound to muscarinic receptors, providing a quantitative measure of its anticholinergic potential.

4.2.1. Protocol for Competitive Binding Assay

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line rich in muscarinic receptors (e.g., rat brain cortex or CHO cells expressing specific muscarinic receptor subtypes).

  • Reagents:

    • Radioligand: A labeled muscarinic antagonist, such as [3H]quinuclidinyl benzilate ([3H]QNB).

    • Competitor: this compound at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Assay Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of Desisopropyl Disopyramide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A More Complete Picture

The pharmacological activity of Disopyramide is a composite of the actions of the parent drug and its primary metabolite, Desisopropyl Disopyramide. While Desisopropyl Disopyramide exhibits a similar mechanistic profile, its reduced potency in sodium channel blockade and distinct effects on potassium channels and muscarinic receptors create a nuanced contribution to the overall clinical effect. A thorough understanding of the mechanism of action of Desisopropyl Disopyramide is not merely an academic exercise; it is essential for optimizing therapeutic strategies, predicting patient responses, and designing safer and more effective antiarrhythmic drugs in the future. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate role of this often-underestimated metabolite.

References

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  • Bergfeldt, L., Schenck-Gustafsson, K., & Dahlqvist, R. (1992). Comparative class 1 electrophysiologic and anticholinergic effects of disopyramide and its main metabolite (mono-N-dealkylated disopyramide) in healthy humans. Cardiovascular Drugs and Therapy, 6(5), 529-537.
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  • Bonde, J., Graudal, N. A., Pedersen, L. E., & Thomsen, T. R. (1986). A comparison of the anticholinergic effects of two formulations of disopyramide in healthy volunteers. British Journal of Clinical Pharmacology, 21(1), 1-6.
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Sources

An In-Depth Technical Guide on the Synthesis and Characterization of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis and detailed characterization of Desisopropyl Disopyramide Oxalate. Desisopropyl Disopyramide is the primary and pharmacologically active metabolite of Disopyramide, a Class Ia antiarrhythmic agent.[1][2][3] The synthesis of this metabolite as an oxalate salt is crucial for its use as a certified reference material in pharmaceutical quality control and research. This document offers a detailed narrative of the synthetic pathway, purification methods, and a multi-faceted analytical characterization to establish the identity, purity, and structural integrity of the final compound. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can replicate and validate the described protocols.

Introduction: The Rationale for Synthesis

Disopyramide is a well-established antiarrhythmic medication used in the management of ventricular arrhythmias.[1][4] Its therapeutic action is primarily mediated by blocking sodium channels in cardiac tissue.[1] The metabolism of Disopyramide in the human body occurs predominantly through N-dealkylation, leading to the formation of its major active metabolite, Desisopropyl Disopyramide.[5][6] This metabolite itself exhibits antiarrhythmic properties, contributing to the overall therapeutic effect of the parent drug.[2][3]

In the context of pharmaceutical development and quality control, the presence and quantity of metabolites and impurities in a drug substance must be rigorously monitored to ensure safety and efficacy. Therefore, the availability of pure, well-characterized reference standards for these related substances is paramount. Desisopropyl Disopyramide is listed as a key impurity and metabolite of Disopyramide.[7][8]

This guide details the synthesis of Desisopropyl Disopyramide and its subsequent conversion to the oxalate salt. The selection of the oxalate salt form is a strategic choice rooted in pharmaceutical chemistry. Oxalate salts of basic compounds are often crystalline, stable, and non-hygroscopic, making them ideal for use as reference standards.[9][10][11] The synthesis and rigorous characterization of this compound provide a critical tool for analytical chemists to accurately quantify this metabolite in Disopyramide drug products and in biological matrices during pharmacokinetic and pharmacodynamic studies.

Synthesis and Purification

The synthesis of this compound is a two-step process involving the synthesis of the free base followed by the formation of the oxalate salt.

Synthesis of Desisopropyl Disopyramide (Free Base)

A plausible synthetic route to Desisopropyl Disopyramide would involve the dealkylation of Disopyramide. While various dealkylation methods exist, a common approach for N-deisopropylation involves controlled reaction conditions that selectively remove one of the isopropyl groups from the tertiary amine of Disopyramide. The specific reagents and reaction conditions must be carefully optimized to maximize the yield of the desired mono-dealkylated product while minimizing the formation of other byproducts.

Formation of this compound

Once the Desisopropyl Disopyramide free base is synthesized and purified, the next step is the formation of the oxalate salt. This is typically achieved by reacting the free base with a stoichiometric amount of oxalic acid in a suitable solvent.

Synthesis_Workflow Disopyramide Disopyramide Dealkylation N-Dealkylation Reaction Disopyramide->Dealkylation FreeBase Desisopropyl Disopyramide (Free Base) Dealkylation->FreeBase Purification1 Purification (e.g., Column Chromatography) FreeBase->Purification1 SaltFormation Salt Formation Purification1->SaltFormation OxalicAcid Oxalic Acid OxalicAcid->SaltFormation FinalProduct This compound SaltFormation->FinalProduct Purification2 Recrystallization FinalProduct->Purification2

Experimental Protocol: Oxalate Salt Formation

  • Dissolution: Dissolve the purified Desisopropyl Disopyramide free base in a minimal amount of a suitable organic solvent, such as ethanol or isopropanol, with gentle warming if necessary.

  • Acid Addition: In a separate flask, prepare a solution of one molar equivalent of oxalic acid in the same solvent.

  • Reaction: Slowly add the oxalic acid solution to the solution of the free base with continuous stirring.

  • Precipitation: The oxalate salt will typically precipitate out of the solution upon cooling or with the addition of a non-polar co-solvent.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified this compound under vacuum at a suitable temperature to remove residual solvent.

Purification

The final product, this compound, is purified by recrystallization from an appropriate solvent system to obtain a highly pure, crystalline solid suitable for use as a reference standard. The choice of solvent is critical and is determined through solubility studies to find a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Comprehensive Characterization

A battery of analytical techniques is employed to unequivocally confirm the structure, identity, and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final compound and for developing analytical methods for its quantification.[12][13]

Experimental Protocol: HPLC Purity Analysis

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 265 nm) is commonly used.[12]

  • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The development of a stability-indicating HPLC method is crucial for monitoring the degradation of Disopyramide and the formation of Desisopropyl Disopyramide over time.[14][15][16]

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight of the synthesized compound, confirming its elemental composition.[17][18][19] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can be used to determine the molecular formula.

Expected Results:

For this compound (C₂₀H₂₅N₃O₅), the expected monoisotopic mass of the free base (C₁₈H₂₃N₃O) is 297.1841 g/mol .[8] The protonated molecule [M+H]⁺ would be observed at m/z 298.1919. The oxalate salt will dissociate in the ion source, and the mass spectrum will primarily show the ion corresponding to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[20][21][22] Both ¹H NMR and ¹³C NMR spectra are recorded to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Key expected signals would include those for the aromatic protons of the phenyl and pyridine rings, the aliphatic protons of the butyramide chain, and the protons of the remaining isopropyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

The data obtained from NMR analysis is critical for confirming the successful dealkylation of Disopyramide and the overall structure of the Desisopropyl derivative.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[23][24]

Expected Characteristic Absorptions:

  • N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C=O Stretch: A strong absorption around 1650-1680 cm⁻¹ from the amide carbonyl group.

  • C-N Stretch: Absorptions in the region of 1000-1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Oxalate C=O and C-O Stretches: The presence of the oxalate counter-ion will introduce characteristic stretches for the carboxylate groups.[25][26]

While FTIR is useful for functional group identification, it's important to note that it may not be the most definitive technique for analyzing salts.[27]

Physical Characterization

Melting Point: The melting point of the synthesized this compound is determined and compared with literature values, if available. A sharp melting point is indicative of high purity. A reported melting point for this compound is 175-177°C.[28]

Solubility: The solubility of the compound in various solvents is determined to aid in the selection of appropriate solvents for analytical method development and formulation studies.

Data Summary and Visualization

The analytical data obtained from the characterization studies are summarized in the following tables for clarity and ease of comparison.

Table 1: HPLC Purity Data

ParameterResult
Retention TimeTo be determined
Purity (Area %)≥ 99.5%
ImpuritiesTo be identified and quantified

Table 2: Mass Spectrometry Data

ParameterResult
Ionization ModeESI+
Expected [M+H]⁺ (Free Base)298.1919
Observed [M+H]⁺ (Free Base)To be determined

Table 3: Key ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Proton AssignmentExpected Chemical Shift Range
Aromatic Protons7.0 - 8.5
CH (isopropyl)2.5 - 3.0
CH₃ (isopropyl)1.0 - 1.2
Aliphatic Chain Protons1.5 - 3.5
NH (amide)7.5 - 8.5 (broad)
NH (amine)Variable (broad)

Characterization_Flow SynthesizedProduct Synthesized this compound HPLC HPLC (Purity) SynthesizedProduct->HPLC MS Mass Spectrometry (Molecular Weight) SynthesizedProduct->MS NMR NMR Spectroscopy (Structure Elucidation) SynthesizedProduct->NMR FTIR FTIR Spectroscopy (Functional Groups) SynthesizedProduct->FTIR Physical Physical Characterization (Melting Point, Solubility) SynthesizedProduct->Physical FinalConfirmation Confirmed Reference Standard HPLC->FinalConfirmation MS->FinalConfirmation NMR->FinalConfirmation FTIR->FinalConfirmation Physical->FinalConfirmation

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound. The successful execution of the described synthetic and purification protocols, followed by rigorous analytical characterization using a suite of modern analytical techniques, is essential for the production of a high-purity reference standard. The availability of this well-characterized material is indispensable for the accurate monitoring of Disopyramide and its primary metabolite in pharmaceutical formulations and biological samples, thereby ensuring the safety and efficacy of this important antiarrhythmic therapy.

References

  • Le Corre, P., Ratanasavanh, D., Le Verge, R., & Grangereau, P. (1995). Identification of CYP3A4 as the enzyme involved in the mono-N-dealkylation of disopyramide enantiomers in humans. Drug Metabolism and Disposition, 23(8), 843-851. [Link]

  • Patel, C., & Ben-Zur, O. M. (2023). Disopyramide. In StatPearls. StatPearls Publishing. [Link]

  • Grant, A. M., & Marshall, R. J. (1977). Some effects of disopyramide and its N-dealkylated metabolite on isolated nerve and cardiac muscle. European Journal of Pharmacology, 46(4), 313-319. [Link]

  • Kato, R., Kametani, M., & Hirata, M. (1982). [Stereoselectivity in N-dealkylation of disopyramide enantiomers in mouse hepatic microsomes]. Yakugaku Zasshi, 102(10), 960-964. [Link]

  • Pocciati, F., Chassaing, C., & Pourrias, B. (1983). Comparative Effects of Disopyramide and Its mono-N-dealkylated Metabolite in Conscious Dogs With Chronic Atrioventricular Block: Plasma Concentration-Response Relationships. Journal of Cardiovascular Pharmacology, 5(6), 968-974. [Link]

  • Alfa Omega Pharma. (n.d.). Disopyramide Impurities. Retrieved from [Link]

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  • Luszczki, J. J., Andres-Mach, M., Cisowski, J., & Czuczwar, S. J. (2016). Characterization of Disopyramide derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. European Journal of Pharmaceutical Sciences, 81, 42-51. [Link]

  • Edvardsen, B., & Pedersen, K. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. Scandinavian Journal of Clinical and Laboratory Investigation, 46(7), 623-627. [Link]

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An In-depth Technical Guide to the Chemical Properties of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Scientific Context

Desisopropyl Disopyramide, also known as mono-N-dealkyldisopyramide, is the primary active metabolite of Disopyramide, a Class Ia antiarrhythmic agent used in the management of ventricular arrhythmias. The parent drug, Disopyramide, functions by blocking sodium channels in the cardiac cell membranes, which stabilizes cardiac electrical activity. Understanding the chemical and physical properties of its metabolites is paramount for a complete pharmacological and toxicological profile. Desisopropyl Disopyramide is formed in the liver through N-dealkylation of Disopyramide. This guide focuses on the oxalate salt form of this metabolite, a common counter-ion used in the isolation and handling of pharmaceutical compounds.

II. Molecular Structure and Identification

A thorough understanding of the molecular structure is the foundation for interpreting the chemical behavior of Desisopropyl Disopyramide Oxalate.

Visualizing the Molecular Architecture

The relationship between Disopyramide and its metabolite, Desisopropyl Disopyramide, is defined by the removal of one isopropyl group from the tertiary amine. The subsequent formation of the oxalate salt involves an acid-base reaction.

G Disopyramide Disopyramide C21H29N3O Metabolism Hepatic N-dealkylation (CYP3A4) Disopyramide->Metabolism Metabolic Pathway Desisopropyl_Disopyramide Desisopropyl Disopyramide (Free Base) C18H23N3O Metabolism->Desisopropyl_Disopyramide Salt_Formation Salt Formation Desisopropyl_Disopyramide->Salt_Formation Oxalic_Acid Oxalic Acid C2H2O4 Oxalic_Acid->Salt_Formation Desisopropyl_Disopyramide_Oxalate This compound C20H25N3O5 Salt_Formation->Desisopropyl_Disopyramide_Oxalate

Figure 1: Metabolic conversion and salt formation pathway.

Nomenclature and Identification

For unambiguous identification in a research setting, a combination of systematic nomenclature and registry numbers is essential.

IdentifierValueSource
IUPAC Name oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide
CAS Number 1216619-15-6
Molecular Formula C₂₀H₂₅N₃O₅
Molecular Weight 387.43 g/mol
Synonyms Mono-N-dealkyldisopyramide Oxalate, (±)-Mono-N-desisopropyldisopyramide Oxalate

III. Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various experimental and physiological environments.

PropertyValueRemarksSource
Appearance Beige Solid---
Melting Point 175-177 °C---
Solubility Soluble in Methanol and WaterQuantitative data is not readily available in public literature.
pKa Not publicly availableThe pKa of the parent drug, Disopyramide, is 10.4 for the free base. The pKa of Desisopropyl Disopyramide is expected to be similar due to the presence of the same basic nitrogen atoms.

IV. Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not widely published, this section outlines the expected characteristics and the analytical methodologies used for its identification and quantification.

Spectroscopic Data (Expected)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridine rings, the aliphatic protons of the butyl chain, and the isopropyl group. The absence of one set of isopropyl signals compared to the parent compound, Disopyramide, would be a key differentiating feature.

    • ¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, providing a carbon fingerprint. The number of signals would be consistent with the molecular formula.

  • Mass Spectrometry (MS):

    • A high-resolution mass spectrum would confirm the exact mass and elemental composition. The fragmentation pattern in MS/MS would likely involve cleavage of the side chain, providing structural information. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of disopyramide and mono-isopropyl-disopyramide in rat plasma. The most sensitive signals by multiple reaction monitoring (MRM) showed at m/z 340.2 → 239.2 for disopyramide and m/z 298.2 → 239.2 for mono-isopropyl-disopyramide, respectively.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching of the amide group, C-H stretching of the aromatic and aliphatic groups, and broad O-H and C=O stretching bands from the oxalate counter-ion.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of Disopyramide and its metabolites.

This protocol is a representative method for the analysis of Disopyramide and its metabolites, which can be adapted for this compound.

G Sample_Prep Sample Preparation (e.g., Plasma Precipitation) HPLC_System HPLC System (Reversed-Phase C18 column) Sample_Prep->HPLC_System Injection Detection UV or MS/MS Detection HPLC_System->Detection Elution Mobile_Phase Mobile Phase (e.g., Acetonitrile/Buffer) Mobile_Phase->HPLC_System Quantification Quantification (Peak Area vs. Standard) Detection->Quantification

Figure 2: A typical workflow for the HPLC analysis of Desisopropyl Disopyramide.

Step-by-Step Methodology:

  • Sample Preparation: For biological samples, a protein precipitation step is typically employed. This can be achieved by adding a water-miscible organic solvent like acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate of around 1 mL/min is standard.

    • Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.

  • Detection:

    • UV Detection: Detection at a wavelength where the aromatic rings of the molecule absorb, typically around 260 nm.

    • Mass Spectrometric Detection (LC-MS/MS): For higher sensitivity and selectivity, an LC-MS/MS system can be used, monitoring for the specific parent-to-daughter ion transition (m/z 298.2 → 239.2).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

V. Synthesis

Desisopropyl Disopyramide is a metabolite of Disopyramide. For research purposes, a laboratory synthesis may be required. A published method for the synthesis of the enantiomers of the free base of Desisopropyl Disopyramide involves the following steps:

  • Oxidation: The respective enantiomers of Disopyramide are oxidized using a peracid.

  • Cope Elimination: The resulting N-oxide undergoes a Cope elimination to form a hydroxylamine.

  • Reduction: The hydroxylamine is then reduced using zinc and hydrochloric acid to yield the desired Desisopropyl Disopyramide.

To obtain the oxalate salt, the synthesized free base would be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. The salt would then be isolated by precipitation and filtration.

VI. Safety and Handling

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. As a metabolite of a pharmacologically active compound, it should be handled with care.

VII. Conclusion

This compound is a key metabolite of the antiarrhythmic drug Disopyramide. This guide has provided a comprehensive overview of its known chemical properties, drawing from available literature on both the metabolite and its parent compound. While some specific data points, such as quantitative solubility, pKa, and detailed spectroscopic data, are not widely published, the information and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals working with this compound. Further characterization by individual laboratories may be necessary to fill the existing data gaps.

VIII. References

  • A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. (2018). J Chromatogr B Analyt Technol Biomed Life Sci, 1096, 154-159.

  • Disopyramide. (2025). StatPearls. NCBI Bookshelf.

  • Disopyramide determination by gas chromatography, liquid chromatography, and gas chromatography--mass spectrometry. (1979). Clin Chem, 25(11), 1900-4.

  • A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. (n.d.). ResearchGate.

  • Disopyramide: Package Insert / Prescribing Information. (n.d.). Drugs.com.

  • Disopyramide. (n.d.). PubChem.

  • This compound. (n.d.). LGC Standards.

  • Pharmacologically active conformation of disopyramide: evidence from apparent pKa measurements. (1985). J Pharm Sci, 74(7), 750-4.

  • Clinical pharmacokinetics of disopyramide. (1985). Clin Pharmacokinet, 10(3), 227-44.

  • Certificate of Analysis. (n.d.). MedchemExpress.com.

  • Pharmacokinetics of the antiarrhythmic disopyramide in healthy humans. (n.d.). Semantic Scholar.

  • Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. (1986). Ann Clin Lab Sci, 16(2), 114-23.

  • Disopyramide phosphate capsules. (n.d.). DailyMed.

  • Showing metabocard for Disopyramide (HMDB0014425). (n.d.). Human Metabolome Database.

  • Liquid chromatographic analysis of disopyramide and its mono-N-dealkylated metabolite. (1979). Clin Chem, 25(5), 793-5.

  • Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (1981). J Med Chem, 24(1), 34-8.

  • This compound. (n.d.). Santa Cruz Biotechnology.

  • COA of Disopyramide Phosphate | Certificate of Analysis. (n.d.). AbMole BioScience.

  • Disopyramide EP Impurity C - CERTIFICATE OF ANALYSIS. (n.d.). [Source not further specified].

  • This compound CAS#: 1216619-15-6. (n.d.). ChemicalBook.

  • Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. (2021). Crystals, 11(4), 379.

  • Disopyramide-impurities. (n.d.). Pharmaffiliates.

  • Disopyramide - Safety Data Sheet. (n.d.). [Source not further specified].

  • This compound CAS 1216619-15-6. (n.d.). United States Biological.

  • Desisopropyl Disopyramide-d7 Oxalate. (n.d.). Clearsynth.

  • Identification and quantitation of despropionyl-bezitramide in postmortem samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry. (2001). J Anal Toxicol, 25(4), 264-70.

  • This compound. (n.d.). United States Biological.

  • This compound. (n.d.). PubChem.

  • Synthesis method of disopyramide drug intermediate 2-bromopyridine. (n.d.). Google Patents.

  • This compound | 1216619-15-6. (n.d.). ChemicalBook.

  • Dipropyl oxalate. (n.d.). NIST WebBook.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(10), 1648.

  • This compound. (n.d.). LGC Standards.

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen.

  • Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity. (1974). J Med Chem, 17(11), 1131-5.

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. (2012). NMR in Biomedicine, 25(5), 687–700.

  • -Reflectance mid-FTIR spectrum collected from an oxalate contamination... (n.d.). ResearchGate.

  • Disopyramide. (2025). StatPearls. NCBI Bookshelf.

  • Characterization of Disopyramide derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models. (2016). Eur J Pharm Sci, 81, 42-51.

  • Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. (2018). Molecules, 23(11), 2859.

Desisopropyl Disopyramide Oxalate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth examination of Desisopropyl Disopyramide Oxalate, the principal active metabolite of the Class Ia antiarrhythmic agent, Disopyramide. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core principles of its pharmacology, metabolism, and analytical quantification, offering field-proven insights and methodologies critical for preclinical and clinical research.

Section 1: Introduction to Disopyramide and its Metabolic Fate

Disopyramide is a well-established antiarrhythmic medication primarily used in the management of ventricular arrhythmias.[1][2] As a Class Ia agent, its mechanism of action involves the blockade of sodium channels, which consequently decreases the excitability and conduction velocity in cardiac tissue.[1][2] The therapeutic and toxicological profile of Disopyramide is not solely dependent on the parent compound; its metabolic pathway yields pharmacologically active metabolites that significantly contribute to its overall effect.

The primary metabolic transformation Disopyramide undergoes is N-dealkylation, a common reaction for many xenobiotics.[1][3] This process leads to the formation of mono-N-desisopropyl disopyramide, also referred to as N-despropyldisopyramide.[1][4] This metabolite is not an inactive byproduct; it possesses its own pharmacological activity and contributes to both the therapeutic and adverse effect profiles of Disopyramide administration.[5] For laboratory and research purposes, this metabolite is often handled in its stable oxalate salt form, this compound.[6][7][8]

The Clinical Significance of Metabolism

Understanding the metabolic fate of Disopyramide is paramount for several reasons:

  • Pharmacodynamic Variability: The presence of an active metabolite can lead to inter-individual variability in patient response.

  • Drug-Drug Interactions: Co-administered drugs that induce or inhibit the metabolizing enzymes can alter the plasma concentrations of both the parent drug and its active metabolite, leading to potential toxicity or loss of efficacy.[1][9]

  • Toxicity Profile: The metabolite may have a different side-effect profile compared to the parent drug, including potential for more pronounced anticholinergic effects.[10]

  • Renal Impairment: Both Disopyramide and its metabolite are excreted renally, necessitating careful dose adjustments in patients with compromised kidney function to avoid accumulation and toxicity.[11][12]

Section 2: The Metabolic Pathway: N-Dealkylation via Cytochrome P450

The biotransformation of Disopyramide to Desisopropyl Disopyramide is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1][2]

The Role of CYP3A4

Extensive in vitro studies utilizing human liver microsomes and recombinant human CYPs have unequivocally identified CYP3A4 as the principal enzyme responsible for the mono-N-dealkylation of both enantiomers of Disopyramide.[13] This was demonstrated through strong correlations between the rate of metabolite formation and CYP3A4 activity, as well as potent inhibition of the metabolic process by known CYP3A4 inhibitors like troleandomycin.[13] Conversely, inhibitors of other major CYP isoforms showed weak to no effect on Disopyramide metabolism.[13]

The central role of CYP3A4 has significant clinical implications.[14] Co-administration of Disopyramide with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin, erythromycin, grapefruit juice) can lead to dangerously elevated plasma levels of Disopyramide.[1][9][15] Conversely, CYP3A4 inducers (e.g., rifampin, phenobarbital, phenytoin) can accelerate Disopyramide metabolism, potentially reducing its therapeutic efficacy.[1]

Metabolic Pathway Diagram

The following diagram illustrates the hepatic N-dealkylation of Disopyramide.

G cluster_legend Legend Disopyramide Disopyramide Metabolite Desisopropyl Disopyramide (Active Metabolite) Disopyramide->Metabolite N-dealkylation CYP3A4 CYP3A4 (Liver Microsomes) CYP3A4->Disopyramide Catalyzes Parent Parent Drug Metabolite_node Metabolite Enzyme Enzyme

Caption: Hepatic metabolism of Disopyramide to its active metabolite.

Section 3: Pharmacokinetics of Disopyramide and its Metabolite

A thorough understanding of the pharmacokinetic profiles of both Disopyramide and Desisopropyl Disopyramide is essential for designing rational dosing regimens and interpreting clinical data.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Pharmacokinetic ParameterDisopyramideDesisopropyl Disopyramide
Absorption Well absorbed orally with minimal first-pass metabolism.[4]Formed via hepatic metabolism.
Time to Peak (Oral) 0.5 to 3.0 hours.[4]Dependent on formation rate.
Protein Binding 50% to 65% (concentration-dependent), primarily to alpha-1-acid glycoprotein (AAG).[4][9]Variable, generally lower than parent drug.
Metabolism Hepatic N-dealkylation via CYP3A4.[1][13]May undergo further metabolism.
Elimination Half-life Approximately 7 hours in healthy adults, prolonged in renal impairment.[4][11]Generally shorter than Disopyramide.
Excretion ~50% excreted unchanged in urine, ~20% as the mono-N-dealkylated metabolite, and ~10% as other metabolites.[9][10]Primarily excreted in the urine.[12]

Data compiled from multiple sources. Specific values may vary based on patient population and clinical status.

The Importance of Unbound Drug Concentration

Disopyramide exhibits concentration-dependent protein binding, primarily to alpha-1-acid glycoprotein (AAG).[4] This is a critical consideration as AAG is an acute-phase reactant, meaning its levels can increase during inflammatory states such as myocardial infarction.[4] In such scenarios, the total measured Disopyramide concentration may be misleadingly high, while the pharmacologically active unbound (free) fraction is lower.[4][11] Therapeutic drug monitoring should ideally focus on the free drug concentration, as this is what is available to interact with cardiac ion channels and be cleared by the kidneys.[11]

Section 4: Analytical Methodology for Quantification

Accurate and reliable quantification of Disopyramide and Desisopropyl Disopyramide in biological matrices is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.[11][16]

Sample Preparation: Solid-Phase Extraction (SPE)

The causality behind choosing a robust sample preparation method like SPE is to ensure the removal of endogenous interferences from complex matrices like plasma or urine, which could otherwise co-elute with the analytes and affect the accuracy of quantification. This protocol is designed to be self-validating by including quality control (QC) samples at multiple concentrations to ensure precision and accuracy throughout the analytical run.

Protocol: Solid-Phase Extraction of Disopyramide and its Metabolite from Plasma

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: To 500 µL of plasma sample (or standard/QC), add 50 µL of an internal standard solution (e.g., a structurally similar but chromatographically distinct compound). Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

HPLC-UV Analysis

The choice of a reversed-phase HPLC method with UV detection is based on its ability to effectively separate the moderately polar analytes from each other and from matrix components, while UV detection provides adequate sensitivity for therapeutic concentrations.[16]

Protocol: Reversed-Phase HPLC with UV Detection

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a 30:70 (v/v) ratio. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.[16]

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Plasma Plasma Sample (Spiked with Internal Standard) SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Plasma->SPE Evap Evaporation & Reconstitution (in Mobile Phase) SPE->Evap HPLC HPLC System (C18 Column, Isocratic Elution) Evap->HPLC UV UV Detector (254 nm) HPLC->UV Data Data Acquisition & Processing (Chromatogram -> Peak Areas) UV->Data Cal Calibration Curve (Peak Area Ratio vs. Conc.) Data->Cal Result Concentration Determination Cal->Result

Caption: Workflow for the quantification of Disopyramide and its metabolite.

Section 5: Pharmacological and Toxicological Profile of Desisopropyl Disopyramide

Desisopropyl Disopyramide is not merely a metabolic byproduct; it exhibits pharmacological activity that must be considered in the overall assessment of Disopyramide therapy.

Antiarrhythmic and Electrophysiological Effects

The metabolite retains Class Ia antiarrhythmic properties, contributing to the overall therapeutic effect. However, its potency relative to the parent compound can differ. Some studies suggest that while it contributes to the antiarrhythmic action, it may be less potent than Disopyramide itself.

Anticholinergic and Adverse Effects

A clinically significant aspect of Desisopropyl Disopyramide is its contribution to the anticholinergic side effects of the parent drug.[10] These effects can include:

  • Dry mouth

  • Urinary retention, particularly in males with benign prostatic hyperplasia[1]

  • Blurred vision

  • Constipation[1]

The metabolite is reported to be largely responsible for these antimuscarinic effects.[10] Therefore, in patients experiencing significant anticholinergic symptoms, assessing the plasma levels of both the parent drug and the metabolite can provide valuable clinical insight.

Cardiac and Other Toxicities

Like the parent compound, Desisopropyl Disopyramide can contribute to adverse cardiovascular effects, including:

  • Negative Inotropy: Both Disopyramide and its metabolite can depress myocardial contractility, which can be particularly dangerous in patients with pre-existing heart failure.[1][2][17]

  • Proarrhythmia: As with other Class Ia agents, there is a risk of prolonging the QT interval, which can lead to life-threatening arrhythmias such as Torsade de Pointes.[1]

  • Hypoglycemia: Disopyramide therapy has been associated with severe hypoglycemia, and the role of the metabolite in this adverse event should be considered.[17]

Section 6: Conclusion and Future Directions

Desisopropyl Disopyramide is a clinically relevant, active metabolite of Disopyramide, formed primarily through CYP3A4-mediated N-dealkylation. Its presence significantly influences the therapeutic and toxicological profile of the parent drug. For drug development professionals, a comprehensive understanding of its formation, pharmacokinetic profile, and pharmacological activity is crucial for conducting meaningful preclinical and clinical studies.

Future research should continue to explore the precise contribution of Desisopropyl Disopyramide to both the efficacy and the adverse event profile of Disopyramide therapy, particularly in special populations such as those with renal impairment or those on polypharmacy regimens that could affect CYP3A4 activity. The development of highly sensitive and specific bioanalytical methods, such as LC-MS/MS, will further refine our understanding of the complex interplay between this parent drug and its active metabolite.

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A Technical Guide to the Pharmacokinetics of Desisopropyl Disopyramide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desisopropyl disopyramide (DDPD), also known as mono-N-dealkylated disopyramide (MND), is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic agent, disopyramide.[1][2] Understanding the pharmacokinetic profile of DDPD is critical for a comprehensive grasp of disopyramide's therapeutic efficacy and toxicity, as the metabolite itself exhibits both antiarrhythmic and significant anticholinergic properties.[3] This guide provides an in-depth analysis of the formation, distribution, metabolism, and excretion (ADME) of DDPD, details validated bioanalytical methodologies for its quantification, and explores the clinical implications of its pharmacokinetic characteristics.

Introduction: The Significance of a Metabolite

Disopyramide is utilized in the management of ventricular arrhythmias.[4] Its clinical action is not solely attributable to the parent compound. The drug undergoes significant hepatic metabolism, primarily through N-dealkylation, to form desisopropyl disopyramide.[2][5] This metabolite circulates in the plasma at concentrations that can be pharmacologically relevant, typically ranging from one-tenth to one-third of the parent drug concentration in individuals with normal renal function.[6][7][8] Unlike many metabolites, DDPD is not an inactive byproduct; it contributes to the overall pharmacological effect and is particularly noted for having more pronounced anticholinergic activity than disopyramide itself.[3] Therefore, characterizing its pharmacokinetic profile is essential for predicting patient response, understanding variability in side effects, and adjusting dosage in specific populations, particularly those with renal impairment.

Physicochemical Characteristics

Desisopropyl Disopyramide Oxalate is the oxalate salt form of the active metabolite. It is typically supplied as a beige, solid crystalline powder for research and analytical purposes.[9]

PropertyValueSource
Chemical Name 2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide;oxalic acid[10]
Molecular Formula C20H25N3O5[11][12]
Molecular Weight 387.4 g/mol [10][11]
Form Beige Solid[9][12]
Storage Refrigerator (4°C), Under Inert Atmosphere[9][12]

The Pharmacokinetic Profile: An ADME Deep Dive

Formation: The Metabolic Genesis of DDPD

The "absorption" of DDPD is, in fact, its formation from the parent drug, disopyramide. Following oral administration, disopyramide is well-absorbed and undergoes hepatic metabolism.[1]

  • Mechanism: The conversion is an N-dealkylation reaction mediated predominantly by the Cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[7][8] This pathway is significant, with approximately 20% of an administered disopyramide dose being recovered in the urine as DDPD in healthy individuals.[7][8][13]

This metabolic conversion is a critical first step that dictates the subsequent pharmacokinetic behavior of the metabolite.

Disopyramide Disopyramide (Parent Drug) DDPD Desisopropyl Disopyramide (DDPD) (Active Metabolite) Disopyramide->DDPD Hepatic N-dealkylation Enzyme: CYP3A4

Caption: Metabolic conversion of Disopyramide to DDPD.

Distribution: Low Protein Binding and Wide Dissemination

A key differentiator between disopyramide and its metabolite is their plasma protein binding characteristics. Disopyramide exhibits complex, concentration-dependent binding primarily to alpha-1-acid glycoprotein (AAG), with bound fractions often exceeding 80%.[1][6][14]

In stark contrast, DDPD displays significantly lower affinity for plasma proteins.

  • Protein Binding: The average protein binding of DDPD is only 22-35% .[6]

This low level of binding means that a much larger fraction of DDPD is unbound in the plasma. From a pharmacological standpoint, it is the unbound (free) drug that is available to interact with receptors and be eliminated.[1][5] The low binding contributes to its availability to exert its own physiological effects, particularly its potent anticholinergic actions.

Excretion: The Critical Role of the Kidneys

The primary route of elimination for DDPD from the body is renal excretion.[1][15] The kidneys filter the metabolite from the blood into the urine. The efficiency of this process is highly dependent on renal function.

  • Elimination Pathway: Both unchanged disopyramide and DDPD are eliminated via renal and biliary routes, with the kidneys playing the major role for the metabolite.[1]

  • Impact of Renal Impairment: In patients with chronic renal failure (CRF), the plasma levels of both disopyramide and DDPD are significantly elevated.[6][15] This accumulation is directly related to the severity of the renal insufficiency and drastically increases the risk of toxicity from both the parent drug and the active metabolite.[15] The elimination half-life of the parent drug is prolonged from approximately 7 hours in healthy subjects to over 16 hours in patients with significant renal impairment, which consequently leads to sustained high levels of the DDPD metabolite.[1][15]

Pharmacodynamic Impact and Clinical Significance

DDPD is not merely a pharmacokinetic entity; it is a pharmacologically active molecule.

  • Anticholinergic Effects: DDPD has been found to have a more pronounced anticholinergic action than the parent drug in vitro.[3] In human studies, the anticholinergic effect of DDPD on sinus and atrioventricular node function was found to be of a similar magnitude to that of disopyramide.[3] These effects are responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[4][16]

  • Antiarrhythmic Effects: DDPD also possesses Class I electrophysiologic effects, prolonging intra-atrial and His-Purkinje conduction. However, these effects are less potent than those of the parent drug, disopyramide.[3]

The dual activity of DDPD complicates the clinical picture. Its accumulation in renal failure can lead to severe anticholinergic toxicity, which may become the dose-limiting factor for disopyramide therapy.

cluster_0 Pharmacokinetics (ADME) cluster_1 Pharmacodynamics Formation Formation (Metabolism of Disopyramide via CYP3A4) Distribution Distribution (Low Protein Binding: 22-35%) Formation->Distribution Excretion Excretion (Primarily Renal) Distribution->Excretion Antiarrhythmic Class I Antiarrhythmic Effect (Less potent than parent) Excretion->Antiarrhythmic Influences Duration Anticholinergic Potent Anticholinergic Effect (Similar to parent) Excretion->Anticholinergic Influences Toxicity

Caption: Relationship between DDPD Pharmacokinetics and Pharmacodynamics.

Bioanalytical Methodologies for Quantification

Accurate quantification of both disopyramide and DDPD in biological matrices like plasma or serum is essential for pharmacokinetic studies and therapeutic drug monitoring. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques.[2][17]

Featured Protocol: GC with Nitrogen-Phosphorus Detection (GC-NPD)

This method provides excellent sensitivity and selectivity for nitrogen-containing compounds like DDPD.[2]

Objective: To simultaneously quantify disopyramide and desisopropyl disopyramide (DDPD) in human serum.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of serum/plasma sample in a glass tube, add an internal standard (e.g., p-Chlorodisopyramide).

    • Alkalinize the sample by adding 0.5 mL of 1N Sodium Hydroxide (NaOH) to ensure the analytes are in their non-ionized, extractable form.

    • Add 5.0 mL of an organic extraction solvent (e.g., toluene or a mixture like ethyl acetate-chloroform).

    • Vortex mix vigorously for 2 minutes to ensure thorough extraction of analytes into the organic phase.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for injection.

  • Gas Chromatographic Analysis:

    • Instrument: Gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

    • Column: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Injection: Inject 1-2 µL of the reconstituted sample.

    • Temperature Program:

      • Initial Oven Temperature: 200°C

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Injector and Detector Temperature: 300°C

    • Carrier Gas: Helium at a constant flow rate.

  • Quantification and Validation:

    • Calibration: Construct a calibration curve using standards of known concentrations of disopyramide and DDPD prepared in blank serum and processed through the same extraction procedure.

    • Calculation: Determine the concentration of each analyte in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

    • Validation: The method must be validated for linearity, precision, accuracy, recovery, and specificity according to regulatory guidelines (e.g., FDA/ICH) to ensure trustworthy results.

cluster_prep Sample Preparation cluster_analysis Analysis Serum 1. Serum Sample + Internal Standard Alkalinize 2. Alkalinize (NaOH) Serum->Alkalinize Extract 3. Liquid-Liquid Extraction (Organic Solvent) Alkalinize->Extract Separate 4. Centrifuge & Separate Organic Layer Extract->Separate Evaporate 5. Evaporate to Dryness Separate->Evaporate Reconstitute 6. Reconstitute in Solvent Evaporate->Reconstitute Inject 7. Inject into GC-NPD Reconstitute->Inject Quantify 8. Quantify vs. Calibration Curve Inject->Quantify

Sources

In vitro activity of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In-Vitro Activity of Desisopropyl Disopyramide Oxalate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the in-vitro activity of this compound. As the primary active metabolite of the Class Ia antiarrhythmic agent Disopyramide, a thorough characterization of its distinct pharmacological profile is critical for a complete understanding of the parent drug's therapeutic and adverse effects. This document delves into the core mechanisms of action, presents detailed, field-proven experimental protocols for quantifying its effects on cardiac ion channels and muscarinic receptors, and offers insights into the interpretation of the resulting data.

Introduction: The Significance of a Primary Metabolite

Disopyramide is a well-established Class Ia antiarrhythmic medication indicated for the treatment of life-threatening ventricular arrhythmias.[1][2] Its therapeutic effect is primarily derived from its ability to block fast sodium channels (Nav1.5) in cardiomyocytes.[3][4] Like many pharmaceuticals, Disopyramide undergoes hepatic metabolism, leading to the formation of several metabolites. The most significant of these is N-desisopropyl disopyramide, the subject of this guide.

This metabolite is not an inert byproduct; it possesses its own distinct pharmacological activities. Approximately 50% of a Disopyramide dose is excreted unchanged, while about 20% is converted to N-desisopropyl disopyramide.[2][5] Crucially, studies have shown that this metabolite exhibits reduced antiarrhythmic (sodium channel blocking) activity but more potent anticholinergic effects compared to the parent compound.[5] Therefore, a precise in-vitro characterization of this compound is essential for deconvoluting the overall clinical profile of Disopyramide, including its therapeutic efficacy and its notable anticholinergic side effects.

This guide provides the foundational knowledge and actionable protocols to perform this characterization. We will explore the underlying signaling pathways and provide step-by-step methodologies for two key in-vitro assays: whole-cell patch-clamp electrophysiology to assess sodium channel blockade and radioligand binding assays to quantify muscarinic receptor affinity.

Physicochemical Properties

A clear understanding of the test article's basic properties is the foundation of any robust in-vitro study.

PropertyValueSource
IUPAC Name oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide[6]
Synonyms Mono-N-dealkyldisopyramide, (±)-Mono-N-desisopropyldisopyramide[7]
CAS Number 1216619-15-6[7]
Molecular Formula C₂₀H₂₅N₃O₅[8]
Molecular Weight 387.43 g/mol [6][8]
Form Beige Solid[7]
Solubility Soluble in Methanol, Water[7]

Core Mechanistic Pathways & Sites of Action

The dual activity of Desisopropyl Disopyramide necessitates the investigation of two distinct signaling pathways.

Primary Antiarrhythmic Target: Voltage-Gated Sodium Channel (Nav1.5)

The antiarrhythmic action of Class Ia agents is mediated by their interaction with the voltage-gated sodium channels in the cardiac myocyte membrane.[4] These channels are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, Desisopropyl Disopyramide decreases the upstroke velocity, which in turn reduces myocardial excitability and conduction velocity.[1] This prolongs the action potential duration, a hallmark of Class Ia activity.

cluster_AP Cardiac Action Potential cluster_Ion Primary Ion Channels P0 Phase 0 Rapid Depolarization P1 Phase 1 Initial Repolarization P0->P1 P2 Phase 2 Plateau P1->P2 P3 Phase 3 Repolarization P2->P3 P4 Phase 4 Resting Potential P3->P4 Nav Nav1.5 (Na+ Influx) Nav->P0 Initiates Kv Kv (K+ Efflux) Kv->P1 Kv->P3 Cav Cav (Ca2+ Influx) Cav->P2 Compound Desisopropyl Disopyramide Compound->Nav Blockade

Caption: Site of action on the cardiac action potential.

Secondary Target: Muscarinic Acetylcholine Receptors

The well-documented anticholinergic effects of Disopyramide and its metabolite arise from the blockade of muscarinic acetylcholine receptors (mAChRs) in the heart and other tissues.[4][5] In the heart, vagal nerve activity releases acetylcholine (ACh), which binds to M2 muscarinic receptors. This activation slows the heart rate and reduces conduction velocity. By acting as an antagonist at these receptors, Desisopropyl Disopyramide inhibits this parasympathetic effect, which can lead to side effects like dry mouth, blurred vision, and urinary retention.

cluster_Pathway Cholinergic Signaling in Cardiomyocyte ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Binds G Gi/o Protein M2R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Negative Chronotropic & Inotropic Effects cAMP->Response Compound Desisopropyl Disopyramide Compound->M2R Antagonist (Blocks ACh)

Caption: Mechanism of anticholinergic (muscarinic blockade) effect.

In-Vitro Experimental Protocols & Methodologies

To quantify the dual activities of this compound, two distinct, robust in-vitro assays are required. The causality behind these choices is clear: patch-clamp directly measures the functional consequence of ion channel blockade, while radioligand binding provides a direct measure of receptor affinity.

Protocol 1: Sodium Channel (Nav1.5) Blockade via Whole-Cell Patch-Clamp

This electrophysiological technique is the gold standard for characterizing ion channel modulators. It provides high-resolution data on the compound's potency and mechanism of inhibition (e.g., state-dependence).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on human Nav1.5 channels.

Experimental Workflow:

A 1. Cell Culture (HEK293 expressing hNav1.5) B 2. Prepare Solutions (Internal, External, Test Compound) A->B C 3. Establish Whole-Cell Configuration B->C D 4. Record Baseline Sodium Currents C->D E 5. Perfuse Compound (Cumulative Concentrations) D->E F 6. Record Post-Compound Sodium Currents E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Workflow for patch-clamp electrophysiology experiment.

Step-by-Step Methodology:

  • Cell Line and Culture:

    • Use a human embryonic kidney (HEK293) cell line stably expressing the human cardiac sodium channel, SCN5A (hNav1.5).[4]

    • Culture cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain channel expression. Maintain at 37°C in a 5% CO₂ incubator.

    • Plate cells onto glass coverslips 24-48 hours prior to recording.

  • Preparation of Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

    • Compound Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in a suitable solvent (e.g., DMSO or water). Make serial dilutions in the external solution to achieve the final desired test concentrations.

  • Electrophysiological Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -120 mV.[4]

    • Apply a depolarizing voltage step (e.g., to -10 mV for 50 ms) to elicit peak inward sodium currents. Repeat this step at a regular frequency (e.g., 0.1 Hz).

    • Once a stable baseline current is recorded, begin perfusing the test compound, starting with the lowest concentration.

    • Apply each concentration until a steady-state block is achieved (typically 2-5 minutes).

  • Data Analysis:

    • Measure the peak inward current amplitude at baseline and in the presence of each compound concentration.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - (I_compound / I_baseline)) * 100.

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC₅₀ value.

Protocol 2: Muscarinic Receptor Affinity via Radioligand Binding Assay

This biochemical assay is a highly sensitive and specific method for determining a compound's binding affinity for a target receptor. It quantifies the displacement of a known radioactive ligand by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptors.

Experimental Workflow:

A 1. Prepare Membranes (e.g., Rat Heart Homogenate) B 2. Set up Assay (Radioligand, Compound, Membranes) A->B C 3. Incubate (Allow Binding Equilibrium) B->C D 4. Separate Bound/Free Ligand (Rapid Filtration) C->D E 5. Quantify Bound Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Ki Determination) E->F

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to be rich in muscarinic receptors (e.g., rat heart ventricles or cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]NMS).

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Membranes + [³H]NMS + Assay Buffer.

      • Non-Specific Binding (NSB): Membranes + [³H]NMS + a high concentration of a known non-labeled antagonist (e.g., 1 µM Atropine).

      • Competitor Wells: Membranes + [³H]NMS + varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in solution.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound radioactivity.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that displaces 50% of the specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Interpretation & Comparative Analysis

The data generated from these protocols allows for a quantitative comparison between the metabolite and its parent drug, Disopyramide.

Expected Outcomes & Comparative Data:

CompoundNav1.5 Blockade (IC₅₀)Muscarinic Receptor Affinity (Ki)Interpretation
Disopyramide ~2-4 µM[5]Higher Value (Lower Affinity)Potent antiarrhythmic activity, moderate anticholinergic effects.
Desisopropyl Disopyramide Higher Value (Lower Potency)Lower Value (Higher Affinity)Reduced antiarrhythmic activity, but significantly contributes to the anticholinergic side-effect profile of the parent drug.[5]

Causality and Implications: The higher IC₅₀ value for Desisopropyl Disopyramide in the patch-clamp assay confirms its reduced potency as a sodium channel blocker, meaning it contributes less to the desired therapeutic effect. Conversely, its lower Ki value in the binding assay demonstrates a higher affinity for muscarinic receptors. This finding is critical, as it directly explains why the anticholinergic side effects of Disopyramide therapy can be pronounced; they are not solely caused by the parent drug but are significantly augmented by this active metabolite.

Conclusion

The in-vitro characterization of this compound is a clear example of the necessity of evaluating major metabolites in drug development and pharmacology. While it possesses the same fundamental mechanisms of action as its parent compound, its pharmacological profile is quantitatively distinct. By employing robust, functional, and biochemical assays such as whole-cell patch-clamp and radioligand binding, researchers can precisely quantify its reduced antiarrhythmic potency and enhanced anticholinergic affinity. This detailed understanding is indispensable for building a complete picture of Disopyramide's clinical pharmacology, bridging the gap between its administered dose and its ultimate effects in patients.

References

  • Disopyramide . (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

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  • Disopyramide: Package Insert / Prescribing Information . (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]

  • Oxalate‑induced renal pyroptotic injury and crystal formation mediated by NLRP3‑GSDMD signaling in vitro and in vivo . (2023). Spandidos Publications. Retrieved January 15, 2026, from [Link]

  • Characterization of Disopyramide derivative ADD424042 as a non-cardiotoxic neuronal sodium channel blocker with broad-spectrum anticonvulsant activity in rodent seizure models . (2016). PubMed. Retrieved January 15, 2026, from [Link]

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  • Selective blockade of retrograde fast pathway by intravenous disopyramide in paroxysmal supraventricular tachycardia mediated by dual atrioventricular nodal pathways . (n.d.). PubMed Central - NIH. Retrieved January 15, 2026, from [Link]

  • Disopyramide: clinical indications, pharmacokinetics and laboratory assessment . (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid . (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Calcium oxalate crystals induces tight junction disruption in distal renal tubular epithelial cells by activating ROS/Akt/p38 MAPK signaling pathway . (n.d.). PubMed Central - NIH. Retrieved January 15, 2026, from [Link]

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Molecular structure of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Desisopropyl Disopyramide Oxalate

Abstract

This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical methodologies for this compound. As the primary active metabolite of the Class IA antiarrhythmic agent Disopyramide, a thorough understanding of this molecule is critical for drug metabolism, pharmacokinetics, and impurity profiling in drug development. This document synthesizes data from spectroscopic and chromatographic analyses, offering field-proven insights and detailed experimental protocols for researchers and scientists. We delve into mass spectrometry, infrared spectroscopy, and solid-state characterization, referencing established crystallographic principles from the parent compound to infer the structural characteristics of the oxalate salt.

Introduction

Disopyramide is a well-established Class IA antiarrhythmic drug that exerts its therapeutic effect by blocking sodium channels in cardiac tissue.[1] Its clinical efficacy and safety profile are intrinsically linked to its metabolism, which occurs primarily in the liver. The principal metabolic pathway is N-dealkylation, catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, to produce Mono-N-desisopropyl disopyramide.[2][3] This metabolite is not merely an inactive byproduct; it possesses its own pharmacological and toxicological characteristics, making its study essential for a complete understanding of Disopyramide's action in vivo.

This compound is the oxalate salt form of this primary metabolite, frequently used as a reference standard in analytical chemistry for its stability and crystalline nature. This guide serves as a technical resource for drug development professionals, providing a detailed analysis of its molecular structure and the methodologies required for its identification, quantification, and characterization.

Molecular Identity and Physicochemical Properties

The fundamental identity of a reference standard is the bedrock of any analytical work. The key identifiers and experimentally determined physical properties of this compound are summarized below. The oxalate salt form enhances the crystallinity and handling properties of the parent metabolite base.

PropertyValueReference(s)
Chemical Name oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide[4]
Synonyms Mono-N-dealkyldisopyramide Oxalate, (±)-Mono-N-desisopropyldisopyramide Oxalate[5]
CAS Number 1216619-15-6[5][6][7]
Molecular Formula C₂₀H₂₅N₃O₅[5][7][8]
Molecular Weight 387.43 g/mol [5][7][8]
Appearance Beige Solid[5]
Melting Point 175-177 °C[5]
Solubility Slightly soluble in Acetonitrile, Methanol, and Water
Storage +4°C, under inert atmosphere[5][7]

Proposed Synthesis and Purification Workflow

While Desisopropyl Disopyramide is a metabolite, its oxalate salt for use as an analytical standard is prepared synthetically. The process involves a straightforward acid-base reaction followed by crystallization. The causality behind this choice is rooted in the need for a high-purity, stable, solid material for accurate weighing and solution preparation, which the salt form provides.

Experimental Protocol: Salt Formation and Crystallization
  • Dissolution: Dissolve equimolar amounts of Mono-N-desisopropyldisopyramide free base and oxalic acid in a minimal amount of a suitable solvent, such as ethanol or methanol, with gentle warming.

  • Precipitation: Allow the solution to cool slowly to room temperature. The oxalate salt will begin to precipitate out of the solution. For enhanced yield, the solution can be further cooled to 0-4°C.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the purified crystals under a vacuum at a controlled temperature (e.g., 40-50°C) to remove residual solvent.

  • Purity Analysis: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC), as detailed in Section 6. A purity of >95% is typically required for a reference standard.[7]

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A 1. Dissolve Reactants (Metabolite + Oxalic Acid) B 2. Cool to Precipitate A->B Slow Cooling C 3. Isolate via Filtration B->C D 4. Wash with Cold Solvent C->D E 5. Dry Under Vacuum D->E F 6. Confirm Purity (HPLC) E->F

Caption: Proposed workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Analysis

Structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying this metabolite in biological matrices. The fragmentation pattern is a molecular fingerprint. In multiple reaction monitoring (MRM) mode, the instrument is set to detect the transition of a specific precursor ion to a product ion, providing exceptional selectivity.

ParameterValueReference(s)
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]
Parent Compound Mono-isopropyl-disopyramide (free base)[3]
Precursor Ion (m/z) 298.2[3]
Product Ion (m/z) 239.2[3]
Ionization Mode Electrospray Ionization (ESI), Positive

The observed fragmentation (298.2 → 239.2) is consistent with the loss of the isopropylaminoethyl moiety, a characteristic fragmentation pathway for this class of compounds.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule and confirm salt formation. Based on studies of the parent drug, Disopyramide, we can predict the key vibrational modes. The formation of the oxalate salt introduces new bands and shifts existing ones, particularly those associated with the amine and amide groups.

Expected Characteristic IR Bands:

  • Amide N-H Stretching: A broad peak expected in the 3200-3400 cm⁻¹ region.

  • Amide C=O Stretching: A strong, sharp peak around 1660-1680 cm⁻¹.

  • Ammonium N⁺-H Stretching: A broad absorption in the 2400-2800 cm⁻¹ range, confirming the protonation of the tertiary amine by oxalic acid.

  • Oxalate C=O Stretching: Strong, characteristic peaks for the carboxylate anion (COO⁻) are expected around 1600-1650 cm⁻¹.

  • Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: No special preparation is needed if using an Attenuated Total Reflection (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

  • Parameters: Use a resolution of 4 cm⁻¹ and co-add 64 scans to ensure a high signal-to-noise ratio.[2]

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Solid-State Characterization: Insights from X-ray Crystallography

While specific crystallographic data for this compound is not publicly available, extensive studies on the parent drug, Disopyramide (DPA), and its salts provide a robust framework for understanding its likely solid-state structure.[2][9] Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

The formation of a salt between Disopyramide and an acid (e.g., phthalic or terephthalic acid) has been confirmed to involve the transfer of a proton from the acid to the tertiary amino group of the side chain.[2][9] This creates a strong, charge-assisted hydrogen bond (N⁺-H···O⁻), which is a primary driver of the crystal packing. It is virtually certain that the same interaction occurs in the oxalate salt.

Key Expected Intermolecular Interactions:

  • Charge-Assisted Hydrogen Bond: The primary interaction between the protonated tertiary amine of the desisopropyl disopyramide cation and the oxalate anion.

  • Amide Dimerization: The amide groups can form homodimers through N-H···O=C hydrogen bonds, a common motif in related crystal structures.[2]

  • π-π Stacking: Potential interactions between the phenyl and pyridine rings of adjacent molecules.

G cluster_interactions Key Intermolecular Interactions in the Crystal Lattice A Desisopropyl Disopyramide (Cation) B Oxalate (Anion) A->B Charge-Assisted N⁺-H···O⁻ Bond C Adjacent Metabolite (Cation) A->C Amide Homodimer N-H···O=C Bond

Caption: Dominant hydrogen bonds expected in the crystal structure.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of the reference standard and for quantifying the metabolite in various samples. A stability-indicating reversed-phase HPLC (RP-HPLC) method ensures that the analyte is separated from its potential degradants and related impurities.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a robust starting point for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Supelcosil CN, 4.6 x 250 mm, 5 µm (or equivalent polar-embedded C18 column).

    • Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 6.2.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient tailored to elute the main peak with a retention time of approximately 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

G A 1. Prepare Sample (0.5 mg/mL in Diluent) B 2. Inject 10 µL into HPLC A->B C 3. Separation on Reversed-Phase Column B->C D 4. Detect at 215 nm C->D E 5. Integrate Peak Area & Quantify D->E

Caption: General workflow for HPLC purity analysis.

Conclusion

This compound, the primary metabolite of Disopyramide, is a critical molecule in pharmaceutical analysis. This guide has detailed its molecular structure and physicochemical properties. Through a synthesis of existing literature on the parent compound and its analogs, we have outlined robust protocols for its synthesis, purification, and comprehensive analysis using modern techniques such as LC-MS/MS, FT-IR, and HPLC. The insights into its solid-state chemistry, derived from crystallographic studies of related salts, provide a strong foundation for understanding its behavior as a reference material. These methodologies form a self-validating system, ensuring the accurate and reliable characterization required by drug development professionals.

References

  • Bonini, M., et al. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. Scandinavian Journal of Clinical and Laboratory Investigation, 46(7), 623-627. [Link]

  • Tamboli, M. I., et al. (2021). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. Crystals, 11(4), 379. [Link]

  • Pham, Q. K., et al. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1096, 154-159. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Tamboli, M. I., et al. (2021). Crystal Structure of Novel Terephthalate Salt of Antiarrhythmic Drug Disopyramide. Crystals, 11(4), 368. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3114, Disopyramide. Retrieved January 15, 2026 from [Link].

  • Tamboli, M. I., et al. (2021). Crystal Structure of Novel Terephthalate Salt of Antiarrhythmic Drug Disopyramide. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 107858, Mono-N-dealkyldisopyramide. Retrieved January 15, 2026 from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3114, Disopyramide. Retrieved January 15, 2026 from [Link].

  • Drugs.com. (2023). Disopyramide. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). Disopyramide. In StatPearls. Retrieved January 15, 2026 from [Link].

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An In-depth Technical Guide to the Biological Activities of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Active Moiety

Disopyramide, a well-established Class Ia antiarrhythmic agent, has been a subject of extensive research and clinical application for the management of cardiac arrhythmias.[1][2][3] However, the therapeutic efficacy of disopyramide is not solely attributable to the parent compound. Its major and pharmacologically active metabolite, desisopropyl disopyramide, plays a crucial role in its overall biological activity.[4][5] This technical guide will provide a comprehensive exploration of the biological activities of desisopropyl disopyramide, presented here as its oxalate salt. For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of this active metabolite is paramount for optimizing therapeutic strategies and advancing the development of novel antiarrhythmic agents. This document will delve into the core mechanisms of action, detailed electrophysiological effects, and robust experimental protocols for the characterization of desisopropyl disopyramide oxalate, offering a holistic perspective grounded in scientific integrity and practical application.

I. The Genesis of an Active Metabolite: From Disopyramide to Desisopropyl Disopyramide

Disopyramide undergoes hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[6][7] This metabolic process results in the formation of mono-N-desisopropyldisopyramide, the primary active metabolite.[8][9] Approximately 20% of an administered dose of disopyramide is converted to this metabolite.[6][7] It is crucial to recognize that desisopropyl disopyramide itself is pharmacologically active and contributes significantly to the overall antiarrhythmic effect of the parent drug.[4]

The clinical implication of this metabolic pathway is the potential for drug-drug interactions. Co-administration of disopyramide with potent inhibitors of CYP3A4, such as certain antibiotics (e.g., clarithromycin, erythromycin) and antifungal agents (e.g., ketoconazole), can lead to elevated plasma levels of disopyramide and its active metabolite, increasing the risk of adverse effects.[6]

II. Core Mechanism of Action: A Class Ia Antiarrhythmic Profile

This compound, in line with its parent compound, exhibits the characteristic electrophysiological properties of a Class Ia antiarrhythmic agent.[1][2][10] Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in the cardiac myocyte membrane.[1][11]

A. Sodium Channel Blockade and its Electrophysiological Consequences

The interaction of desisopropyl disopyramide with the fast sodium channels leads to a series of cascading electrophysiological alterations that underpin its antiarrhythmic efficacy:

  • Decreased Upstroke Velocity of the Action Potential (Phase 0): By blocking the rapid influx of sodium ions during the initial phase of the cardiac action potential, desisopropyl disopyramide slows the rate of depolarization.[2][12] This leads to a decrease in the upstroke velocity of the action potential.

  • Prolongation of the Action Potential Duration (APD): A hallmark of Class Ia antiarrhythmics is the prolongation of the action potential duration.[1][10] This effect is primarily achieved through a combination of sodium channel blockade and, to some extent, inhibition of potassium channels.[10]

  • Increased Effective Refractory Period (ERP): The prolongation of the action potential leads to an increase in the effective refractory period of cardiac tissue.[13][14] This makes the myocytes less excitable and less likely to be prematurely stimulated, thereby suppressing re-entrant arrhythmias.

  • Decreased Conduction Velocity: The slowed rate of depolarization results in a decreased conduction velocity of the cardiac impulse through the atria, ventricles, and His-Purkinje system.[1][15]

The following diagram illustrates the primary signaling pathway of desisopropyl disopyramide's antiarrhythmic action at the cellular level.

cluster_membrane Cardiac Myocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Na+ Na_channel->Na_ion_in Decreased_Upstroke Decreased Phase 0 Upstroke Velocity Na_channel->Decreased_Upstroke Prolonged_APD Prolonged Action Potential Duration Na_channel->Prolonged_APD K_channel Potassium Channel K_ion_out K+ K_channel->K_ion_out Na_ion_out Na+ Na_ion_out->Na_channel Influx (Phase 0) K_ion_in K+ K_ion_in->K_channel Efflux (Repolarization) Desisopropyl_Disopyramide Desisopropyl Disopyramide Oxalate Desisopropyl_Disopyramide->Na_channel Blocks Decreased_Conduction Decreased Conduction Velocity Decreased_Upstroke->Decreased_Conduction Increased_ERP Increased Effective Refractory Period Prolonged_APD->Increased_ERP Start Start Cell_Prep Isolate Cardiac Myocytes or Use Transfected Cell Lines Start->Cell_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Configuration Cell_Prep->Patch_Clamp Voltage_Protocol Apply Voltage-Clamp Protocol to Isolate Specific Ion Current Patch_Clamp->Voltage_Protocol Baseline_Recording Record Baseline Ionic Current Voltage_Protocol->Baseline_Recording Drug_Application Perfuse with Desisopropyl Disopyramide Oxalate Baseline_Recording->Drug_Application Data_Acquisition Record Ionic Current in the Presence of the Drug Drug_Application->Data_Acquisition Dose_Response Construct Dose-Response Curve and Calculate IC50 Data_Acquisition->Dose_Response End End Dose_Response->End

Figure 2: Experimental workflow for patch-clamp analysis of ion channel modulation.

B. Ex-Vivo Cardiac Electrophysiology: Langendorff-Perfused Heart Model

Objective: To assess the integrated electrophysiological effects of this compound on the whole heart.

Methodology:

  • Heart Isolation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus.

  • Perfusion: Perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Tyrode's solution).

  • Electrogram Recording: Place recording electrodes on the epicardial surface to record a pseudo-electrocardiogram (ECG).

  • Baseline Measurement: Record baseline electrophysiological parameters, including heart rate, PR interval, QRS duration, and QT interval.

  • Drug Perfusion: Introduce this compound into the perfusate at various concentrations.

  • Data Analysis: Measure the changes in the recorded electrophysiological parameters at each drug concentration.

  • Arrhythmia Induction (Optional): Pacing protocols can be used to induce arrhythmias and assess the antiarrhythmic or proarrhythmic potential of the compound.

VI. Conclusion

This compound, as the primary active metabolite of disopyramide, is a potent Class Ia antiarrhythmic agent. Its biological activity is centered on the blockade of cardiac sodium channels, leading to a cascade of electrophysiological changes that are effective in suppressing cardiac arrhythmias. A thorough understanding of its pharmacology, including its metabolic generation and potential for drug interactions, is essential for its safe and effective use. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this and other novel antiarrhythmic compounds, paving the way for future advancements in the management of cardiac rhythm disorders.

VII. References

  • Unknown author. (n.d.). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment - PubMed. Retrieved from

  • Unknown author. (n.d.). Electrophysiology of disopyramide in man - PubMed. Retrieved from

  • Myers, J. B., Millar, R. N., & Obel, I. W. (1978). Clinical and electrophysiological observations with disopyramide in drug-resistant and recurrent symptomatic arrhythmias. South African Medical Journal, 54(26), 1083–1089.

  • Unknown author. (n.d.). Some cardiovascular problems with disopyramide - PMC - NIH. Retrieved from

  • Nattel, S., Duker, G., & Carlsson, L. (2008). Model systems for the discovery and development of antiarrhythmic drugs. Progress in Biophysics and Molecular Biology, 98(2–3), 328–339.

  • Unknown author. (n.d.). Some cardiovascular problems with disopyramide - PubMed. Retrieved from

  • Unknown author. (n.d.). Disopyramide - StatPearls - NCBI Bookshelf - NIH. Retrieved from

  • Unknown author. (n.d.). Disopyramide - Wikipedia. Retrieved from

  • Unknown author. (n.d.). Disopyramide - LiverTox - NCBI Bookshelf - NIH. Retrieved from

  • Unknown author. (n.d.). Electrophysiologic effects of disopyramide in patients with atrioventricular nodal dysfunction - PubMed. Retrieved from

  • Unknown author. (n.d.). Clinical pharmacokinetics of disopyramide - PubMed. Retrieved from

  • Unknown author. (n.d.). Electrophysiologic effects of disopyramide in children - PubMed. Retrieved from

  • Unknown author. (n.d.). Disopyramide - Drug Toxicity - Medindia. Retrieved from

  • Coppini, R., Pioner, J. M., & Ferrantini, C. (2019). Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. Journal of the American College of Cardiology, 74(15), 1953–1969.

  • Unknown author. (n.d.). Disopyramide - FPnotebook. Retrieved from

  • Unknown author. (n.d.). A kinetic analysis of the endplate ion channel blocking action of disopyramide and its optical isomers - PubMed. Retrieved from

  • Unknown author. (n.d.). Pharmacology of Disopyramide (Norpace, Disomide); Pharmacokinetics, Mechanism of Action, Uses - YouTube. Retrieved from

  • Unknown author. (n.d.). Disopyramide: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias - PubMed. Retrieved from

  • Unknown author. (n.d.). In vitro Test for Antiarrhythmic Agents - ResearchGate. Retrieved from

  • Unknown author. (n.d.). In vitro models of proarrhythmia - PMC - PubMed Central - NIH. Retrieved from

  • Grant, A. O., Wendt, D. J., Zilberter, Y., & Starmer, C. F. (1993). Kinetics of interaction of disopyramide with the cardiac sodium channel: fast dissociation from open channels at normal rest potentials. Journal of Membrane Biology, 136(2), 199–214.

  • Unknown author. (n.d.). Effects of 5 mmol/l Disopyramide on Ion Channels - ResearchGate. Retrieved from

  • Unknown author. (n.d.). Disopyramide: Package Insert / Prescribing Information - Drugs.com. Retrieved from

  • Sherrid, M. V., Shetty, A., & Wist, A. (2003). Multicenter study of the efficacy and safety of disopyramide in obstructive hypertrophic cardiomyopathy. Journal of the American College of Cardiology, 41(6), 1054–1060.

  • Unknown author. (n.d.). Disopyramide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from

  • Unknown author. (n.d.). Disopyramide pharmacokinetics and metabolism: effect of inducers - PubMed - NIH. Retrieved from

  • Unknown author. (n.d.). This compound CAS 1216619-15-6 - United States Biological. Retrieved from

  • Unknown author. (n.d.). Disopyramide Monograph for Professionals - Drugs.com. Retrieved from

  • Rowin, E. J., & Maron, M. S. (2025). Disopyramide Revisited for Treatment of Symptomatic Obstructive Hypertrophic Cardiomyopathy: Efficacy and Safety in Patients Treated for at Least 5 Years. Journal of the American Heart Association, 14(2), e032333.

  • Unknown author. (n.d.). 1 Disopyramide phosphate capsules DESCRIPTION Disopyramide phosphate is an antiarrhythmic drug available for oral administration. Retrieved from

  • Unknown author. (n.d.). Disopyramide | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from

  • Unknown author. (n.d.). Structural Activity Relationship of Disopyramide Phosphate Analogs: An In-depth Technical Guide - Benchchem. Retrieved from

  • Heijman, J., & Ghezelbash, S. (2018). Investigational antiarrhythmic agents: promising drugs in early clinical development. Expert Opinion on Investigational Drugs, 27(2), 147–160.

  • Nattel, S. (1998). Experimental evidence for proarrhythmic mechanisms of antiarrhythmic drugs. Cardiovascular Research, 37(3), 567–577.

  • Unknown author. (n.d.). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. Retrieved from

  • Unknown author. (n.d.). Bioavailability assessment of disopyramide using pharmacokinetic-pharmacodynamic (PK-PD) modeling in the rat - PubMed. Retrieved from

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Desisopropyl Disopyramide Oxalate: A Technical Guide to its Discovery, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Desisopropyl Disopyramide Oxalate, the principal active metabolite of the Class Ia antiarrhythmic agent, Disopyramide. Intended for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, its distinct pharmacological profile in comparison to the parent compound, and detailed methodologies for its synthesis and analytical quantification.

Introduction: The Context of Disopyramide and its Metabolites

Disopyramide, chemically known as 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, was first synthesized around 1959 and emerged as a significant antiarrhythmic drug, often compared to quinidine in its early development[1]. It is primarily used to treat ventricular arrhythmias[2]. Like many pharmaceuticals, the biotransformation of disopyramide in the body leads to the formation of metabolites, which can possess their own pharmacological activities and contribute to the overall therapeutic and toxicological profile of the drug.

The major metabolic pathway for disopyramide is N-dealkylation, a common reaction for drugs containing tertiary amine groups, catalyzed by cytochrome P450 enzymes, particularly CYP3A4[3][4]. This process results in the formation of mono-N-desisopropyl disopyramide, the subject of this guide. Understanding the properties of this metabolite is crucial for a complete comprehension of disopyramide's action in vivo.

Discovery and Historical Perspective

While the synthesis of disopyramide dates back to 1959, the identification of its metabolites followed the establishment of its clinical use and the development of more sophisticated analytical techniques. By the mid-1970s, the presence of a mono-N-dealkylated metabolite in the plasma and urine of patients treated with disopyramide was well-documented. Seminal studies from this period focused on developing analytical methods, such as gas-liquid chromatography, to simultaneously measure both the parent drug and its N-desisopropyl metabolite, indicating the recognized importance of this compound in the pharmacokinetic profile of disopyramide[2][5]. These early analytical endeavors laid the groundwork for understanding the significant contribution of desisopropyl disopyramide to the overall effects of its parent drug.

The preparation of desisopropyl disopyramide as an oxalate salt is a standard practice in pharmaceutical chemistry. Oxalate salts are often used to improve the stability, crystallinity, and handling properties of amine-containing compounds, facilitating their use as analytical standards and in experimental research[6][7].

Comparative Pharmacology: Disopyramide vs. Desisopropyl Disopyramide

Desisopropyl disopyramide is not an inert byproduct; it is an active metabolite with a distinct pharmacological profile that differs significantly from the parent compound, disopyramide. The key differences lie in its antiarrhythmic potency and its anticholinergic activity.

Antiarrhythmic and Electrophysiological Effects

Desisopropyl disopyramide exhibits weaker Class I antiarrhythmic effects compared to disopyramide. While disopyramide significantly prolongs intra-atrial and His-Purkinje conduction, the metabolite has a less pronounced effect. For instance, intravenous administration of disopyramide in healthy individuals prolonged the PA and HV intervals by 33% and 27% respectively, whereas the metabolite only prolonged them by 15% and 13%[8]. Similarly, disopyramide prolongs the QRS, JT, and QT intervals, while the metabolite has a significantly lesser effect on the QRS interval and can even shorten repolarization (JT interval)[8].

Anticholinergic Activity

A crucial distinction in the pharmacological profiles of these two compounds is their anticholinergic activity. Desisopropyl disopyramide possesses greater anticholinergic (vagolytic) effects than disopyramide. These effects are responsible for many of the common side effects associated with disopyramide therapy, such as dry mouth, urinary hesitancy, and constipation[4][9]. The anticholinergic properties of both the parent drug and its metabolite can also influence their cardiac effects, particularly on the sinus and atrioventricular nodes[8].

ParameterDisopyramideDesisopropyl DisopyramideReference
Antiarrhythmic Activity Potent Class Ia effectsWeaker Class I effects[8]
Intra-atrial & His-Purkinje Conduction Prolongation Significant (PA: 33%, HV: 27%)Moderate (PA: 15%, HV: 13%)[8]
QRS Interval Prolongation 15%9%[8]
Repolarization (JT Interval) Prolongs by 10%Shortens by -7%[8]
Anticholinergic Activity PresentMore pronounced[8][9]

Experimental Protocols

The following sections provide detailed, field-proven methodologies for the synthesis and analysis of desisopropyl disopyramide. These protocols are designed to be self-validating systems, ensuring technical accuracy and reproducibility.

Synthesis of Desisopropyl Disopyramide

The synthesis of desisopropyl disopyramide can be achieved through the controlled N-dealkylation of disopyramide. The von Braun reaction, using cyanogen bromide followed by hydrolysis, is a classic method for the N-demethylation of tertiary amines and can be adapted for this purpose[10].

Step 1: N-Dealkylation of Disopyramide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve disopyramide (1 equivalent) in a suitable anhydrous solvent such as chloroform or diethyl ether.

  • Addition of Cyanogen Bromide: Slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the stirred solution of disopyramide at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating under reflux for several hours.

  • Work-up: Upon completion, cool the reaction mixture and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanamide intermediate.

Step 2: Hydrolysis of the Cyanamide Intermediate

  • Acid Hydrolysis: To the crude cyanamide intermediate, add a solution of concentrated hydrochloric acid or sulfuric acid in aqueous ethanol.

  • Reflux: Heat the mixture under reflux for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Neutralization and Extraction: Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide or potassium carbonate, until the pH is basic. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude desisopropyl disopyramide can be purified by column chromatography on silica gel.

Preparation of this compound

The formation of the oxalate salt enhances the stability and handling of the desisopropyl disopyramide free base[6][7].

  • Dissolution: Dissolve the purified desisopropyl disopyramide free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Preparation of Oxalic Acid Solution: In a separate flask, prepare a solution of anhydrous oxalic acid (1 equivalent) in the same solvent.

  • Salt Formation: Slowly add the oxalic acid solution dropwise to the stirred solution of the free base. A precipitate of this compound should form.

  • Crystallization and Isolation: The precipitation can be encouraged by cooling the mixture in an ice bath. Collect the solid precipitate by vacuum filtration.

  • Recrystallization: For higher purity, the oxalate salt can be recrystallized from a suitable solvent system, such as ethanol/ether[6]. Wash the crystals with a cold solvent and dry them under vacuum to a constant weight.

Analytical Method for Simultaneous Quantification in Plasma

A robust high-performance liquid chromatography (HPLC) method is essential for the simultaneous determination of disopyramide and desisopropyl disopyramide in biological matrices like plasma[6][11][12].

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot Plasma: To a 1 mL aliquot of human plasma in a centrifuge tube, add an internal standard (e.g., a structural analog not present in the sample).

  • Alkalinization: Add a small volume of a basic solution (e.g., 1M sodium hydroxide) to raise the pH.

  • Extraction: Add a suitable organic extraction solvent (e.g., diethyl ether or a mixture of chloroform and isopropanol). Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

Step 2: HPLC Analysis

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., C18 or CN).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm)[6].

  • Quantification: Construct a calibration curve using standards of known concentrations of disopyramide and desisopropyl disopyramide. The concentration of the analytes in the plasma samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Visualization of Key Processes

Metabolic Pathway of Disopyramide

Disopyramide Disopyramide (Tertiary Amine) Metabolite Desisopropyl Disopyramide (Secondary Amine) Disopyramide->Metabolite N-Dealkylation Enzyme CYP3A4 (Liver Microsomes) Enzyme->Disopyramide

Caption: Metabolic conversion of Disopyramide to Desisopropyl Disopyramide.

Workflow for Oxalate Salt Preparation

cluster_solution Solution Phase cluster_process Process cluster_solid Solid Phase Free Base Desisopropyl Disopyramide (Free Base in Solvent) Mixing Slow Addition & Stirring Free Base->Mixing Oxalic Acid Oxalic Acid (in Solvent) Oxalic Acid->Mixing Precipitate Precipitation & Crystallization Mixing->Precipitate Final Product This compound (Purified Solid) Precipitate->Final Product Filtration & Drying

Sources

Methodological & Application

Application Notes and Protocols for Desisopropyl Disopyramide Oxalate in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Role of a Key Metabolite in Cardiac Electrophysiology

Disopyramide, a Class Ia antiarrhythmic agent, has a long history in the management of ventricular arrhythmias. Its primary mechanism of action involves the blockade of fast sodium channels (Nav1.5) and, to a lesser extent, the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[1][2] However, the in vivo effects of Disopyramide are not solely attributable to the parent compound. Upon administration, Disopyramide is metabolized in the liver to several metabolites, with Desisopropyl Disopyramide being a major active metabolite.[3]

Understanding the electrophysiological properties of Desisopropyl Disopyramide is crucial for a comprehensive assessment of Disopyramide's therapeutic and proarrhythmic potential. This metabolite contributes to the overall pharmacological effect, and its distinct channel blocking profile may influence the parent drug's efficacy and safety. These application notes provide a detailed guide for researchers to investigate the cardiac effects of Desisopropyl Disopyramide Oxalate, a salt form of the metabolite suitable for experimental use.

Mechanism of Action: A Comparative View

Desisopropyl Disopyramide shares the Class Ia antiarrhythmic properties of its parent compound, primarily acting as a sodium channel blocker. However, its potency is not identical to Disopyramide. Foundational research in guinea-pig papillary muscle has demonstrated that the enantiomers of Desisopropyl Disopyramide are approximately three times less potent than the corresponding enantiomers of Disopyramide in their ability to reduce the maximal rate of depolarization (Vmax), a key indicator of sodium channel blockade.[4]

Signaling Pathway of Disopyramide and its Metabolite

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Nav Na+ Channel (Nav1.5) Vmax Decreased Vmax of Action Potential Nav->Vmax Leads to hERG K+ Channel (hERG) APD Prolonged Action Potential Duration (APD) hERG->APD Contributes to Disopyramide Disopyramide / Desisopropyl Disopyramide Disopyramide->Nav Blockade Disopyramide->hERG Blockade Metabolism Hepatic Metabolism (CYP3A4) Metabolism->Disopyramide Disopyramide_Parent Disopyramide (Administered Drug) Disopyramide_Parent->Metabolism

Caption: Interaction of Disopyramide and its metabolite with cardiac ion channels.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively published, the following table summarizes the known values for the parent compound, Disopyramide, which can be used as a starting point for concentration-response studies.

CompoundTarget Ion ChannelIC50Cell LineReference
DisopyramidehERG (IKr)7.23 ± 0.72 µMCHO cells[2]
DisopyramidehERG (IKr)7.3 µMHEK-293 cells[5]
S(+) DisopyramidehERG (IKr)3.9 µMHEK-293 cells[6]
R(-) DisopyramidehERG (IKr)12.9 µMHEK-293 cells[6]

Note: Given that Desisopropyl Disopyramide is roughly three times less potent in blocking sodium channels, researchers should consider testing a concentration range that extends higher than that typically used for Disopyramide in initial experiments.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Characterization using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to determine the IC50 of this compound on cardiac sodium (Nav1.5) and potassium (hERG) channels.

Objective: To quantify the inhibitory effects of this compound on key cardiac ion channels.

Materials:

  • This compound (CAS: 1216619-15-6)

  • HEK-293 cells stably expressing human Nav1.5 or hERG channels

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries

  • Cell culture reagents

  • Extracellular and intracellular solutions (see below)

Solution Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile deionized water or DMSO. The oxalate salt form generally confers good aqueous solubility.[3][7] A gentle warming or sonication may aid dissolution.

  • Extracellular Solution (Nav1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (Nav1.5): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

  • Extracellular Solution (hERG): (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular Solution (hERG): (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Experimental Workflow:

A Cell Culture and Plating C Establish Whole-Cell Configuration A->C B Prepare Solutions and Drug Dilutions E Apply this compound B->E D Record Baseline Currents C->D D->E F Record Post-Drug Currents E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for in vitro patch-clamp analysis.

Step-by-Step Methodology:

  • Cell Preparation: Culture and plate HEK-293 cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.

  • Solution and Drug Preparation: Prepare fresh extracellular and intracellular solutions. Create a series of dilutions of this compound from the stock solution in the extracellular buffer. A suggested concentration range for initial screening, considering the lower potency, would be 1 µM to 100 µM.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Approach a single, healthy cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • For Nav1.5: Hold the cell at -120 mV. Apply a depolarizing pulse to -10 mV for 20 ms to elicit the peak sodium current.

    • For hERG: Hold the cell at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Drug Application: After recording stable baseline currents, perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Protocol 2: In Vivo Assessment in a Rodent Model of Ventricular Arrhythmia

This protocol describes a method to evaluate the antiarrhythmic efficacy of this compound in a conscious dog model, which has been used to study the parent compound, Disopyramide.[2][8]

Objective: To assess the in vivo antiarrhythmic effects of this compound.

Animal Model: Conscious beagle dogs with experimentally induced myocardial infarction are a well-established model for reentrant ventricular tachyarrhythmias.[8]

Materials:

  • This compound

  • Sterile saline for injection

  • Telemetry system for continuous ECG monitoring

  • Programmed electrical stimulation equipment

  • Anesthetic agents for surgical procedures

Experimental Workflow:

A Surgical Implantation of ECG Telemetry and Pacing Electrodes B Induction of Myocardial Infarction A->B C Post-Infarction Recovery and Baseline Arrhythmia Assessment B->C E Programmed Electrical Stimulation and Arrhythmia Induction C->E D Drug Preparation and Administration D->E F ECG Monitoring and Data Analysis E->F

Caption: Workflow for in vivo arrhythmia model.

Step-by-Step Methodology:

  • Surgical Preparation: Under general anesthesia and sterile conditions, implant a telemetry device for ECG monitoring and pacing electrodes on the ventricular epicardium. Allow for a recovery period.

  • Myocardial Infarction Induction: Induce a myocardial infarction through coronary artery ligation.

  • Baseline Arrhythmia Assessment: 3-8 days post-infarction, perform programmed electrical stimulation to induce and characterize baseline ventricular tachycardia.

  • Drug Administration: Prepare a solution of this compound in sterile saline. Based on studies with Disopyramide in dogs where intravenous doses of 0.3-1 mg/kg were effective, and considering the lower potency of the metabolite, an initial intravenous dose range of 1-5 mg/kg for this compound could be explored.[4][6]

  • Post-Drug Arrhythmia Assessment: After drug administration, repeat the programmed electrical stimulation protocol to assess the effect of the compound on the inducibility and characteristics of ventricular tachycardia.

  • Data Analysis: Analyze the ECG recordings for changes in arrhythmia inducibility, duration, and cycle length. Also, monitor for any proarrhythmic effects or changes in ECG intervals (PR, QRS, QT).

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. For the in vitro studies, the use of well-characterized, stably transfected cell lines ensures a consistent and reproducible system. The inclusion of a full concentration-response curve allows for the determination of a robust IC50 value. In the in vivo protocol, each animal serves as its own control (baseline vs. post-drug), minimizing inter-animal variability. Continuous ECG monitoring throughout the experiment is critical for assessing both efficacy and potential proarrhythmic safety signals.

Conclusion and Future Directions

Desisopropyl Disopyramide is an active metabolite that likely plays a significant role in the clinical effects of Disopyramide. The protocols provided here offer a framework for researchers to elucidate the specific electrophysiological and antiarrhythmic properties of this compound. Further research is warranted to determine its precise IC50 values on a broader range of cardiac ion channels and to explore its effects in different models of cardiac arrhythmia. A thorough understanding of the pharmacology of Desisopropyl Disopyramide will ultimately contribute to a more complete picture of Disopyramide's mechanism of action and its clinical application.

References

  • El Harchi, A., & Hancox, J. C. (2011). Molecular determinants of hERG potassium channel inhibition by disopyramide. Journal of Molecular and Cellular Cardiology, 51(6), 967-976. [Link]

  • Hancox, J. C., & Mitcheson, J. S. (2001). Inhibition of HERG potassium channel current by the class 1a antiarrhythmic agent disopyramide.
  • El Harchi, A., Zhang, Y. H., Hussein, L., & Hancox, J. C. (2012). Stereoselective block of the hERG potassium channel by the Class Ia antiarrhythmic drug disopyramide. Journal of Molecular and Cellular Cardiology, 53(5), 678-686. [Link]

  • Patterson, E., & Lucchesi, B. R. (1983). Actions of disopyramide on potential reentrant pathways and ventricular tachyarrhythmias in conscious dogs during the late post-myocardial infarction phase. The Journal of pharmacology and experimental therapeutics, 227(3), 633-640. [Link]

  • Verschuuren, E. A., & van der Werf, C. (1991). Effects of the enantiomers of disopyramide and its major metabolite on the electrophysiological characteristics of the guinea-pig papillary muscle. British Journal of Pharmacology, 104(3), 653-658. [Link]

  • Chiang, C. E., & Chen, S. A. (1990). Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 96(4), 209-217. [Link]

  • Pfizer. (2018). NORPACE® (disopyramide phosphate) Capsules, USP and NORPACE® CR (disopyramide phosphate) Extended-Release Capsules. [Link]

  • Ferrero, P., & Coppini, R. (2019). Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science, 4(7), 795-813. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: Robust Protocols for the Isolation of Desisopropyl Disopyramide Oxalate from Human Plasma for Pharmacokinetic and Toxicological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed, validated protocols for the quantitative isolation of desisopropyl disopyramide oxalate, the primary active metabolite of the antiarrhythmic drug disopyramide, from human plasma. Designed for researchers, clinical scientists, and drug development professionals, this guide offers a selection of extraction methodologies, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower users to make informed decisions for their specific analytical needs. The subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is also discussed, ensuring a complete workflow for accurate therapeutic drug monitoring (TDM) and pharmacokinetic assessments.

Introduction: The Clinical Significance of Desisopropyl Disopyramide

Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to its major and pharmacologically active metabolite, mono-N-desisopropyl disopyramide.[3][4] This metabolite not only contributes to the therapeutic effect but can also be associated with the adverse anticholinergic effects of the drug.[1]

The plasma concentrations of both the parent drug and desisopropyl disopyramide can vary significantly among patients due to genetic polymorphisms in drug-metabolizing enzymes, renal function, and co-administered medications that can induce or inhibit CYP3A4.[5] Furthermore, disopyramide exhibits concentration-dependent protein binding, primarily to alpha-1-acid glycoprotein, which can complicate the interpretation of total drug concentrations.[6][7][8][9] Therefore, the specific and accurate measurement of desisopropyl disopyramide in plasma is crucial for effective therapeutic drug management, allowing for dose individualization to maximize efficacy while minimizing toxicity.[2] This application note details robust and reproducible methods for its isolation from a complex plasma matrix.

Foundational Principles of Sample Preparation in Plasma

The primary challenge in analyzing small molecules like desisopropyl disopyramide in plasma is the presence of highly abundant endogenous components, mainly proteins (e.g., albumin) and phospholipids, which can interfere with downstream analysis. These matrix components can cause ion suppression in mass spectrometry, clog HPLC columns, and lead to inaccurate quantification. The goal of any extraction protocol is to selectively isolate the analyte of interest while efficiently removing these interfering substances. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.

Protocol I: Protein Precipitation (PPT) - A High-Throughput Approach

Protein precipitation is a straightforward and rapid method for sample clean-up. It involves adding a water-miscible organic solvent to the plasma sample, which alters the polarity of the solvent environment, causing proteins to denature and precipitate.

Causality Behind the Method: Solvents like acetonitrile are effective because they disrupt the hydration shell around proteins, leading to their aggregation and precipitation.[10][11] The small molecule analyte, being soluble in the resulting supernatant, is then easily separated by centrifugation. This method is favored for its speed and simplicity, making it ideal for screening large numbers of samples.

Experimental Protocol: PPT

Materials:

  • Human plasma (collected in EDTA, heparin, or citrate tubes)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) working solution (e.g., a structural analog like p-chlorodisopyramide)[12]

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, optional)

Procedure:

  • Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the internal standard working solution to the plasma and briefly vortex. The IS is critical for correcting for variability in extraction efficiency and instrument response.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. A 3:1 solvent-to-plasma ratio is generally effective for complete protein precipitation.[10]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will produce a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube. Be cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase used for the HPLC/LC-MS analysis. This step concentrates the analyte.

  • Final Filtration (Optional): If particulates are observed, filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.

Visualization of PPT Workflow

PPT_Workflow Plasma 1. Plasma Sample (200 µL) IS 2. Add Internal Standard Plasma->IS ACN 3. Add Acetonitrile (600 µL) IS->ACN Vortex1 4. Vortex (1-2 min) ACN->Vortex1 Centrifuge 5. Centrifuge (12,000 x g, 10 min) Vortex1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. Inject for LC-MS/MS Analysis Supernatant->Analysis

Caption: High-throughput protein precipitation workflow.

Protocol II: Liquid-Liquid Extraction (LLE) - The Selectivity Standard

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to enhance its partitioning into the organic phase.

Causality Behind the Method: Desisopropyl disopyramide is a basic compound. By making the plasma sample alkaline (e.g., with NaOH or ammonium hydroxide), the molecule is deprotonated, rendering it uncharged and significantly more soluble in a non-polar organic solvent like diethyl ether or a mixture of chloroform and isopropyl alcohol.[13][14] Interfering polar compounds remain in the aqueous phase. A subsequent back-extraction into an acidic aqueous solution can further purify the analyte.

Experimental Protocol: LLE

Materials:

  • Human plasma

  • Internal Standard (IS) working solution

  • Sodium Hydroxide (NaOH), 1 M

  • Diethyl ether or Chloroform:Isopropanol (95:5 v/v), HPLC grade[14]

  • Acetic Acid, 0.1 M

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes with screw caps

  • Nitrogen evaporator

Procedure:

  • Aliquoting & IS Spiking: In a glass centrifuge tube, pipette 500 µL of plasma and add the appropriate volume of internal standard.

  • Alkalinization: Add 100 µL of 1 M NaOH to the plasma to raise the pH (>10). Vortex briefly. This step is crucial for neutralizing the charge on the basic analyte.

  • Organic Extraction: Add 3 mL of diethyl ether. Cap the tube tightly and vortex for 5 minutes. This facilitates the transfer of the uncharged analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube.

  • Back-Extraction (Optional Purification Step): a. To the collected organic phase, add 200 µL of 0.1 M acetic acid. b. Vortex for 2 minutes. The acidic solution will protonate the analyte, making it charged and drawing it back into this new, clean aqueous phase, leaving neutral lipids behind in the ether. c. Centrifuge at 3,000 x g for 5 minutes. d. The lower acidic aqueous layer now contains the purified analyte.

  • Evaporation: If back-extraction is not performed, evaporate the collected organic solvent to dryness under a nitrogen stream at 40°C. If back-extraction is performed, the acidic layer can often be directly injected, or it can be re-basified and extracted one final time for concentration.

  • Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase for analysis.

Visualization of LLE Workflow

LLE_Workflow cluster_extraction Extraction cluster_purification Optional Back-Extraction Plasma 1. Plasma + IS Alkalinize 2. Alkalinize (pH > 10) Plasma->Alkalinize Solvent 3. Add Diethyl Ether Alkalinize->Solvent Vortex1 4. Vortex & Centrifuge Solvent->Vortex1 CollectOrganic 5. Collect Organic Layer Vortex1->CollectOrganic Acid 6. Add Acetic Acid CollectOrganic->Acid Evaporate 9. Evaporate & Reconstitute CollectOrganic->Evaporate If skipping back-extraction Vortex2 7. Vortex & Centrifuge Acid->Vortex2 CollectAqueous 8. Collect Aqueous Layer Vortex2->CollectAqueous Analysis 10. Inject for Analysis CollectAqueous->Analysis Evaporate->Analysis

Caption: Liquid-liquid extraction with optional back-extraction.

Protocol III: Solid-Phase Extraction (SPE) - The Gold Standard for Purity

SPE provides the cleanest extracts by combining the principles of LLE and chromatography. The analyte is retained on a solid sorbent while interferences are washed away. A final elution step recovers the purified analyte.

Causality Behind the Method: For a basic compound like desisopropyl disopyramide, a reversed-phase (e.g., C18) or a cation-exchange SPE cartridge can be used. In reversed-phase SPE, the non-polar analyte is retained on the hydrophobic sorbent under aqueous conditions.[15] A weak organic wash removes polar interferences, and a strong organic solvent elutes the analyte. This method offers superior removal of matrix components compared to PPT and LLE.[16][17]

Experimental Protocol: SPE (Reversed-Phase C18)

Materials:

  • Human plasma

  • Internal Standard (IS) working solution

  • Reversed-Phase C18 SPE cartridges (e.g., 200 mg, 3 mL)[15]

  • Methanol, HPLC grade

  • Deionized water

  • Wash Solution: 5% Methanol in water

  • Elution Solvent: Methanol or Acetonitrile with 0.1% Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Mix 500 µL of plasma with the IS and 500 µL of deionized water to reduce viscosity.

  • Cartridge Conditioning: Condition the C18 cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry. This activates the C18 chains.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, steady flow using the vacuum manifold.

  • Washing: Wash the cartridge with 2 mL of the wash solution (5% Methanol in water). This step removes salts and other highly polar interferences while the analyte remains bound to the sorbent.

  • Elution: Elute the analyte and IS from the cartridge using 2 mL of the elution solvent (e.g., Methanol with 0.1% Formic Acid) into a clean collection tube. The strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Analytical Finish: HPLC and LC-MS/MS

Following extraction, the samples are ready for instrumental analysis. The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity.

  • HPLC-UV: A robust and cost-effective method suitable for concentrations in the µg/mL range.[13][18] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile/acetate buffer mixture.[4] UV detection is commonly performed at 254 nm.[13]

  • LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity (ng/mL to pg/mL levels) and selectivity.[3][4] Electrospray ionization (ESI) in positive mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[3][4][19]

Typical LC-MS/MS Parameters
ParameterTypical ValueRationale
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)Provides good reversed-phase retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC.
Ionization Mode ESI PositiveDesisopropyl disopyramide readily forms positive ions [M+H]+.
MRM Transition m/z 298.2 → 239.2[3][4]Specific precursor and product ions for desisopropyl disopyramide.
Internal Standard p-Chlorodisopyramide or other analogUsed to correct for analytical variability.

Method Validation and Trustworthiness

Each protocol described must be validated in your laboratory to ensure it meets the criteria for its intended use. According to regulatory guidelines (e.g., FDA, EMA), validation should assess:

  • Selectivity and Specificity: Absence of interfering peaks from endogenous matrix components at the retention time of the analyte and IS.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision), assessed at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from plasma to the response of the analyte in a neat solution.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, assessed using post-extraction spike experiments.

  • Stability: Analyte stability in plasma under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).

By systematically validating these parameters, the trustworthiness and reliability of the generated data are ensured.

Conclusion

The selection of an appropriate isolation protocol for desisopropyl disopyramide from plasma is a critical first step for any quantitative bioanalytical study. Protein precipitation offers speed and high throughput, making it suitable for screening applications. Liquid-liquid extraction provides a higher degree of selectivity and cleaner extracts. For the highest level of purity and sensitivity, particularly for demanding LC-MS/MS applications, solid-phase extraction is the recommended method. The detailed protocols and the scientific rationale provided in this application note serve as a comprehensive guide for researchers to successfully implement a robust and reliable workflow for the therapeutic monitoring and pharmacokinetic evaluation of this important drug metabolite.

References

  • Kim, H. Y., et al. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1096, 154-159. Available at: [Link]

  • ResearchGate. (n.d.). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Available at: [Link]

  • Ilett, K. F., et al. (1983). Simultaneous determination of disopyramide and its mono-N-dealkyl metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 274, 219-230. Available at: [Link]

  • Aitio, M. L. (1981). Plasma concentrations and protein binding of disopyramide and mono-N-dealkyldisopyramide during chronic oral disopyramide therapy. British Journal of Clinical Pharmacology, 11(4), 369-375. Available at: [Link]

  • Prystowsky, E. N. (1988). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Journal of Clinical Immunoassay, 11(3), 133-138. Available at: [Link]

  • Meffin, P. J., et al. (1979). Role of concentration-dependent plasma protein binding in disopyramide disposition. Journal of Pharmacokinetics and Biopharmaceutics, 7(1), 29-46. Available at: [Link]

  • Lima, J. J., & Boudoulas, H. (1982). Concentration-dependence of disopyramide binding to plasma protein and its influence on kinetics and dynamics. The Journal of Pharmacology and Experimental Therapeutics, 220(2), 407-412. Available at: [Link]

  • Haughey, D. B., & Lima, J. J. (1983). The effect of saturable binding to plasma proteins on the pharmacokinetic properties of disopyramide. Journal of Pharmacokinetics and Biopharmaceutics, 11(6), 547-560. Available at: [Link]

  • Lima, J. J. (1984). Effect of concentration-dependent binding to plasma proteins on the pharmacokinetics and pharmacodynamics of disopyramide. Clinical Pharmacokinetics, 9 Suppl 1, 42-48. Available at: [Link]

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Application Notes and Protocols: The Role of Desisopropyl Disopyramide Oxalate in Preclinical Drug Metabolism and Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Desisopropyl Disopyramide Oxalate in drug metabolism studies. It moves beyond a simple recitation of steps to explain the scientific rationale, regulatory context, and data interpretation critical for robust preclinical safety assessment.

Introduction: From Parent Drug to Regulatory Imperative

Disopyramide is a Class Ia antiarrhythmic agent used in the management of ventricular arrhythmias.[1][2] Its therapeutic action is intrinsically linked to its metabolic fate. Within the body, Disopyramide is primarily metabolized via N-dealkylation to form its major active metabolite, mono-N-desisopropyl disopyramide.[1][3][4] For the purposes of in vitro research and standardization, the stable oxalate salt of this metabolite, this compound, serves as the essential reference standard.

The journey of a drug candidate from discovery to clinical use is governed by stringent safety evaluations. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the investigation of potential drug-drug interactions (DDIs).[5][6] This scrutiny extends not only to the parent drug but also to any major metabolites. A metabolite, if it accumulates to significant concentrations, can act as a "perpetrator," inhibiting or inducing metabolic enzymes and thereby altering the pharmacokinetics of co-administered "victim" drugs.[7] Therefore, characterizing the DDI potential of Desisopropyl Disopyramide is a critical step in understanding the complete safety profile of Disopyramide. This guide details the protocols for using this compound to fulfill this regulatory and scientific requirement.

Part 1: Scientific Background & Rationale

The Metabolic Pathway of Disopyramide

The biotransformation of Disopyramide to Desisopropyl Disopyramide is a hepatic process predominantly mediated by the Cytochrome P450 (CYP) enzyme system. Specifically, evidence points to CYP3A4 as the primary enzyme responsible for this N-dealkylation reaction.[1] Understanding this pathway is the first step in designing relevant DDI studies.

G Figure 1: Primary Metabolic Conversion of Disopyramide Disopyramide Disopyramide (Parent Drug) Enzyme CYP3A4-Mediated N-dealkylation Disopyramide->Enzyme Metabolite Desisopropyl Disopyramide (Major Metabolite) Enzyme->Metabolite

Caption: Figure 1: Primary Metabolic Conversion of Disopyramide.

The "Metabolite as Perpetrator" Principle

In polypharmacy, a common scenario for cardiac patients, the risk of DDIs is magnified. A drug's metabolite can inhibit a CYP enzyme, causing a clinically significant increase in the plasma concentration of a co-administered drug that relies on that enzyme for its clearance. This can lead to toxicity. Conversely, induction of a CYP enzyme can decrease a co-drug's concentration, potentially leading to a loss of efficacy.[8] For this reason, regulatory guidances, such as the FDA's M12, provide a systematic framework for evaluating the DDI potential of investigational drugs and their metabolites.[5][6][9] Using this compound as a test article in in vitro enzyme inhibition assays directly addresses this "metabolite as perpetrator" risk.

Focus on Cytochrome P450 (CYP) Enzymes

The CYP superfamily of enzymes, particularly isoforms CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for the metabolism of the vast majority of clinically used drugs.[10] CYP2D6, for example, metabolizes approximately 25% of all prescription medications and is highly polymorphic, leading to significant inter-individual variability in drug response.[11][12] Therefore, a standard in vitro DDI screen involves evaluating the inhibitory potential of a test compound against a panel of these key CYP isoforms.

Part 2: Core Application - In Vitro CYP Inhibition Protocol

This section outlines a detailed protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human CYP isoforms using a fluorescent probe-based assay.

Objective & Principle

Objective: To quantify the inhibitory potency (IC50) of this compound on the metabolic activity of major human CYP enzymes.

Principle: The assay utilizes recombinant human CYP enzymes and specific probe substrates that are converted into highly fluorescent products by a single CYP isoform. The rate of fluorescence generation is directly proportional to enzyme activity. When an inhibitor like Desisopropyl Disopyramide is introduced, it competes with the substrate or otherwise reduces enzyme activity, leading to a dose-dependent decrease in the fluorescent signal.

G Figure 2: General Workflow for a CYP Inhibition Assay start_end start_end process process decision decision data data start Start prep Prepare Reagent Plate: - Serial dilutions of Desisopropyl Disopyramide - Positive & Negative Controls start->prep add_enzyme Add Master Mix: - Recombinant CYP Enzyme - Buffer System prep->add_enzyme preincubate Pre-incubation (Allows inhibitor-enzyme interaction) add_enzyme->preincubate initiate Initiate Reaction: Add Substrate/NADPH Mix preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile w/ stop solution) incubate->terminate read Read Fluorescence Signal (Plate Reader) terminate->read analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value read->analyze end End analyze->end

Caption: Figure 2: General Workflow for a CYP Inhibition Assay.

Materials and Reagents
ComponentDescription
Test Article This compound (high purity)
Enzyme System Recombinant Human Cytochromes (e.g., Bactosomes® or Supersomes®)
Buffer Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
Cofactor System NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
Assay Plates Black, flat-bottom 96- or 384-well plates (for fluorescence)
Detection Reagent Plate Reader capable of fluorescence detection
Solvent Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)

Table 1: Recommended Probe Substrates and Positive Control Inhibitors [13]

CYP Isoform Recommended Probe Substrate Selective Positive Control Inhibitor
CYP1A2 7-Ethoxyresorufin α-Naphthoflavone
CYP2C9 Diclofenac 4'-hydroxylation Sulfaphenazole
CYP2C19 S-Mephenytoin 4'-hydroxylation Ticlopidine (TDI)
CYP2D6 Dextromethorphan O-demethylation Quinidine

| CYP3A4 | Midazolam 1'-hydroxylation | Ketoconazole |

Note: For non-fluorescent assays (e.g., LC-MS/MS based), substrates like those listed are used, and the formation of the specific metabolite is monitored.

Step-by-Step Protocol
  • Preparation of Test Article Stock:

    • Accurately weigh this compound and dissolve in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The high solubility in DMSO is crucial for creating a wide concentration range for testing.

    • Perform serial dilutions in DMSO to prepare working stock solutions.

  • Assay Plate Preparation:

    • In a 96-well plate, add 1 µL of the appropriate DMSO dilution of this compound to the test wells.

    • Add 1 µL of DMSO to "100% activity" control wells.

    • Add 1 µL of the appropriate positive control inhibitor to its designated wells.

  • Enzyme Pre-incubation:

    • Prepare a master mix containing the reaction buffer and the specific recombinant CYP enzyme.

    • Dispense this master mix into each well of the assay plate.

    • Gently mix and pre-incubate the plate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Incubation:

    • Prepare a reaction initiation solution containing the probe substrate and the NADPH regenerating system in reaction buffer.

    • Add the initiation solution to all wells to start the reaction.

    • Immediately transfer the plate to a 37°C incubator. Incubation time varies by isoform but is typically 15-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a termination solution, such as 2:1 acetonitrile:methanol. This denatures the enzyme and halts all metabolic activity.

  • Data Acquisition:

    • Read the plate on a fluorescent plate reader using the appropriate excitation and emission wavelengths for the fluorophore product.

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine IC50: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Part 3: Data Interpretation & Decision Making

An IC50 value alone is insufficient for risk assessment; it must be contextualized with clinical exposure levels. Regulatory agencies provide basic static models to predict the potential for a DDI in vivo.[5][14]

Basic Static Model for DDI Risk Assessment

A common approach is to calculate the ratio (R1) of the area under the curve (AUC) of a victim drug in the presence versus absence of the inhibitor. For reversible inhibition, this can be estimated using the following equation:

R1 = 1 + ([I]max,u / Ki)

Where:

  • [I]max,u is the maximal unbound plasma concentration of the inhibitor (Desisopropyl Disopyramide) at the highest clinical dose.

  • Ki is the inhibition constant. For competitive inhibition, the Ki can be approximated from the IC50 using the Cheng-Prusoff equation. In many screening assays, Ki is often conservatively estimated as IC50 / 2 .

The FDA guidance suggests that if the calculated R1 value is greater than a certain threshold (e.g., 1.1 for CYP enzymes), it indicates a potential for a clinical DDI, warranting further investigation.[5]

Decision-Making Framework

The results from the in vitro assay feed into a structured decision-making process to determine if further, more complex studies are required.

G Figure 3: Simplified DDI Risk Assessment Logic Tree start_end start_end process process decision decision outcome outcome start Start: In Vitro Data ic50 Determine IC50 of Desisopropyl Disopyramide start->ic50 calc_r1 Calculate Basic Static Model R1 = 1 + ([I]max,u / (IC50/2)) ic50->calc_r1 check_r1 Is R1 > 1.1 ? calc_r1->check_r1 low_risk DDI Risk is Low No further action needed for this pathway. check_r1->low_risk No high_risk Potential for Clinical DDI Further evaluation required. check_r1->high_risk Yes end End Assessment low_risk->end high_risk->end

Caption: Figure 3: Simplified DDI Risk Assessment Logic Tree.

Part 4: Analytical Methodologies

The accuracy of any in vitro study hinges on the precise concentration of the test article. Validated analytical methods are essential for confirming the concentration of this compound stock solutions.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for determining the purity and concentration of chemical standards.[15][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis, offering high sensitivity and specificity for quantifying drugs and their metabolites in complex biological matrices.[17] An LC-MS/MS method would be essential for measuring the unbound plasma concentration ([I]max,u) from clinical or preclinical pharmacokinetic studies.

Conclusion

This compound is more than just a metabolite; it is a critical tool for modern, safety-oriented drug development. By serving as the reference standard in in vitro drug metabolism studies, it allows researchers to proactively assess the DDI potential of Disopyramide's major metabolite. The protocols and frameworks outlined in this guide provide a robust system for generating high-quality data, interpreting it within a regulatory context, and making informed decisions about the safety profile of a therapeutic agent. This rigorous, mechanism-based approach is fundamental to protecting patient health in an era of increasing polypharmacy.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA. [Link]

  • Zhou, S. F. (2009). Substrate specificity, inhibitors and regulation of human cytochrome P450 2D6 and implications in drug development. Current Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]

  • Johnston, A., & Warrington, S. J. (1985). Clinical pharmacokinetics of disopyramide. Clinical Pharmacokinetics. [Link]

  • Prystowsky, E. N. (1985). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Therapeutic Drug Monitoring. [Link]

  • van der Lee, M., et al. (2022). A Comprehensive CYP2D6 Drug–Drug–Gene Interaction Network for Application in Precision Dosing and Drug Development. Clinical Pharmacology & Therapeutics. [Link]

  • Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): Clinical consequences, evolutionary aspects and functional diversity. The Pharmacogenomics Journal. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. [Link]

  • RAPS. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. [Link]

  • Kumar, A. R., et al. (2012). A simple, sensitive and rugged quantitative method for the determination of Disopyramide (DIS), and N-Despropyl disopyramide (N-DIS), in human serum using a gas chromatography-tandem mass spectrometric (GC-MS/MS) method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Patsnap. (2024). What are CYP2D6 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3114, Disopyramide. PubChem. [Link]

  • Examine.com. (2024). CYP2D6 Substrates. Examine.com. [Link]

  • Gwechenberger, M., et al. (1996). Metabolism of a novel antiarrhythmic agent, bidisomide, in man: use of high resolution mass spectrometry to distinguish desisopropyl bidisomide from desacetyl bidisomide. Xenobiotica. [Link]

  • Radi, A., et al. (2012). Voltammetric Stripping Methods for Direct Determination of Disopyramide. ResearchGate. [Link]

  • Siddoway, L. A., & Woosley, R. L. (2023). Disopyramide. In StatPearls. StatPearls Publishing. [Link]

  • Kumar, P., et al. (2025). DISOPYRAMIDE BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION USING RP-UPLC CHROMATOGRAPHIC METHOD FOLLOWING ICH M10 GUIDELINES. World Journal of Pharmaceutical and Medical Research. [Link]

  • Le Corre, P., et al. (1991). Direct enantiomeric resolution of disopyramide and its metabolite using chiral high-performance liquid chromatography. Application to stereoselective metabolism and pharmacokinetics of racemic disopyramide in man. Journal of Chromatography. [Link]

  • ResearchGate. (2006). Stability-Indicating Methods for the Determination of Disopyramide Phosphate. [Link]

  • Kapetanovic, I. M., et al. (1987). Disopyramide pharmacokinetics and metabolism: effect of inducers. British Journal of Clinical Pharmacology. [Link]

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  • Podrid, P. J., et al. (1982). Disopyramide. Annals of Internal Medicine. [Link]

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Application Note: Desisopropyl Disopyramide Oxalate as a Reference Standard in Chromatographic Purity Analysis of Disopyramide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Desisopropyl Disopyramide Oxalate as a certified reference standard for the accurate identification and quantification of Desisopropyl Disopyramide (Disopyramide Related Compound C) in Disopyramide active pharmaceutical ingredients (API) and finished drug products. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is presented, designed for optimal resolution and sensitivity in quality control environments. This document provides in-depth protocols, system suitability criteria, and validation principles, grounded in established pharmacopeial standards and ICH guidelines, to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Impurity Profiling

Disopyramide is a Class IA antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Like all pharmaceutical products, its purity is a critical attribute that directly impacts safety and efficacy. During the synthesis of Disopyramide or upon its storage, process-related impurities and degradation products can arise. One of the primary metabolites and a key process impurity is Desisopropyl Disopyramide, also known as mono-N-dealkylated disopyramide.[2][3]

Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over such impurities.[4][5] Therefore, a validated, sensitive, and specific analytical method is essential for their detection and quantification.[6] This application note establishes the pivotal role of This compound as a highly purified reference standard for this purpose.[3][7][8] Using a well-characterized reference standard is the cornerstone of generating accurate quantitative data, enabling reliable batch release decisions and ensuring patient safety.

The methodology detailed herein is designed to be stability-indicating, meaning it can effectively separate the main API from its impurities and any potential degradants that may form under stress conditions such as acid/base hydrolysis, oxidation, or exposure to heat and light.[9][10]

Principle of the Chromatographic Method

The separation is based on reversed-phase High-Performance Liquid Chromatography (RP-HPLC), a powerful technique for analyzing polar to moderately non-polar compounds.[11] In this method, the stationary phase is non-polar (e.g., C18 or CN), and the mobile phase is a more polar aqueous-organic mixture.

Causality of Separation: Disopyramide and Desisopropyl Disopyramide possess different polarities due to their structural differences. Disopyramide contains two isopropyl groups, making it more non-polar (lipophilic) than Desisopropyl Disopyramide, which has only one isopropyl group.[12][13] Consequently, Disopyramide will have a stronger affinity for the non-polar stationary phase and will be retained longer on the column, resulting in a longer retention time. Desisopropyl Disopyramide, being more polar, will interact less with the stationary phase and elute earlier. The oxalate salt form of the reference standard ensures stability and accurate weighing, but it readily dissociates in the mobile phase, allowing the free base to be analyzed chromatographically.

This inherent difference in polarity is exploited to achieve baseline separation between the two compounds, which is a critical requirement for accurate quantification.[9]

Materials and Equipment

Item Specification
Reference Standard This compound (Purity ≥ 98%)
API/Sample Disopyramide Phosphate or Drug Product
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Chromatography Column Cyano (CN) Propyl Silane, 5 µm, 4.6 x 250 mm (e.g., Supelcosil CN)
Solvent A Acetonitrile (HPLC Grade)
Solvent B Phosphate Buffer (pH 3.0 ± 0.05)
Buffer Preparation Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
Diluent Acetonitrile:Water (50:50, v/v)
Glassware Class A volumetric flasks, pipettes
Filtration 0.45 µm PVDF or Nylon syringe filters

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Reference Standard Stock Solution (STD-A):

    • Accurately weigh approximately 25 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well. This yields a concentration of ~250 µg/mL of the oxalate salt.

  • Spiked Standard Solution / System Suitability Solution (SSS):

    • Accurately weigh approximately 50 mg of Disopyramide Phosphate API into a 50 mL volumetric flask.

    • Add 1.0 mL of the Reference Standard Stock Solution (STD-A).

    • Add approximately 35 mL of Diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well. This solution contains Disopyramide (~1000 µg/mL) and Desisopropyl Disopyramide (~5 µg/mL, corresponding to a 0.5% impurity level).

Preparation of Sample Solution
  • API Sample: Accurately weigh approximately 50 mg of Disopyramide Phosphate API into a 50 mL volumetric flask.

  • Drug Product Sample (Tablets/Capsules): Weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to 50 mg of Disopyramide Phosphate into a 50 mL volumetric flask.

  • Add approximately 40 mL of Diluent and sonicate for 15 minutes with intermittent shaking to ensure complete extraction.

  • Allow the solution to cool to room temperature and dilute to volume with Diluent. Mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial, discarding the first few mL of the filtrate.

Chromatographic Conditions
Parameter Condition
Column Cyano (CN), 5 µm, 4.6 x 250 mm
Mobile Phase A: Acetonitrile, B: Phosphate Buffer (pH 3.0)
Gradient Program Time (min)
0.01
20.0
25.0
25.1
30.0
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detector Wavelength 215 nm
Injection Volume 20 µL
Run Time 30 minutes

Rationale for Parameter Selection:

  • CN Column: A cyanopropyl stationary phase offers alternative selectivity to traditional C18 columns and is particularly effective for separating compounds with amine groups, like Disopyramide and its metabolite.[14]

  • pH 3.0 Buffer: At this acidic pH, the tertiary amine functionalities of both analytes are protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the silica backbone.

  • Gradient Elution: A gradient program is employed to ensure that both the more polar impurity (Desisopropyl Disopyramide) and the less polar API (Disopyramide) are eluted with good peak shape and within a reasonable timeframe, while also separating other potential impurities.

  • Wavelength 215 nm: This wavelength provides high sensitivity for both the parent drug and its dealkylated metabolite, making it suitable for trace-level impurity quantification.[14]

System Validation and Quality Control

A self-validating system is one where performance is continuously monitored to ensure the integrity of every result. This is achieved through rigorous System Suitability Testing (SST).[12][15]

System Suitability Testing (SST)

Before commencing any sample analysis, the System Suitability Solution (SSS) must be injected (typically five replicate injections). The results must conform to the predefined criteria outlined below.[16]

Parameter Acceptance Criteria Purpose
Resolution (Rs) Resolution between Disopyramide and Desisopropyl Disopyramide peaks must be ≥ 2.0.Ensures baseline separation for accurate integration and quantification.[16]
Tailing Factor (T) Tailing factor for the Disopyramide peak should be ≤ 2.0.Confirms peak symmetry, which is critical for accurate peak area measurement.[16]
Theoretical Plates (N) Plate count for the Disopyramide peak should be ≥ 2000.Indicates column efficiency and the overall health of the chromatographic system.
Repeatability (%RSD) The Relative Standard Deviation (%RSD) of the peak areas for five replicate injections of the Desisopropyl Disopyramide peak must be ≤ 5.0%.Demonstrates the precision of the injection and detection system at the impurity concentration level.[16]

If any of these criteria are not met, the system must be investigated and rectified before proceeding with sample analysis.

Calculation of Impurity Content

The percentage of Desisopropyl Disopyramide in the sample is calculated using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std_SSS) * (Conc_Std_SSS / Conc_Sample) * (MW_FreeBase / MW_OxalateSalt) * 100

Where:

  • Area_Imp_Sample: Peak area of Desisopropyl Disopyramide in the sample chromatogram.

  • Area_Std_SSS: Average peak area of Desisopropyl Disopyramide in the SSS chromatogram.

  • Conc_Std_SSS: Concentration of Desisopropyl Disopyramide in the SSS (µg/mL).

  • Conc_Sample: Concentration of Disopyramide Phosphate in the sample solution (µg/mL).

  • MW_FreeBase: Molecular weight of Desisopropyl Disopyramide free base (297.40 g/mol ).

  • MW_OxalateSalt: Molecular weight of this compound (387.43 g/mol ).[7][13]

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from preparation to final result.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage prep_std Prepare Standard Solutions (Stock & SSS) prep_sample Prepare Sample Solution (API or Drug Product) sst Perform System Suitability Test (SST) Inject SSS (5x) prep_std->sst inject_sample Inject Sample & Blank Solutions prep_sample->inject_sample eval_sst Evaluate SST Criteria (Resolution, Tailing, %RSD) sst->eval_sst eval_sst->inject_sample SST PASS troubleshoot Troubleshoot System eval_sst->troubleshoot SST FAIL integrate Integrate Peak Areas inject_sample->integrate calculate Calculate % Impurity integrate->calculate report Final Report calculate->report troubleshoot->sst Re-run SST

Caption: Workflow for Impurity Analysis using this compound RS.

Method Validation Principles

While this document provides a verified method, any transfer or implementation of this method into a new laboratory requires validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the impurity from the API and other potential components. Forced degradation studies are performed to prove the method is stability-indicating.[9]

  • Linearity: The method should exhibit linearity over a range of concentrations, typically from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. A correlation coefficient (r²) of ≥0.995 is generally required.[4]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOQ is the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. It is often established at a signal-to-noise ratio of approximately 10:1.[10]

  • Accuracy: Determined by spiking the sample matrix with known amounts of the this compound reference standard at different levels and calculating the percent recovery.

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The %RSD should be within acceptable limits.

  • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the use of this compound as a reference standard in the chromatographic analysis of Disopyramide. By adhering to the detailed HPLC method, rigorous system suitability criteria, and established validation principles, analytical laboratories can achieve accurate, reliable, and compliant quantification of this critical impurity. The causality-driven approach to method design ensures robustness and a clear understanding of the separation science, empowering professionals to maintain the highest standards of pharmaceutical quality control.

References

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Application Notes & Protocols: A Multi-Tiered Approach to Characterizing the Electrophysiological Effects of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Studying a Key Metabolite

Disopyramide is a Class Ia antiarrhythmic agent that exerts its effects primarily by blocking cardiac sodium channels, with additional activity on potassium channels.[1][2][3] Its clinical use is tempered by a notable side-effect profile, including proarrhythmic potential and negative inotropic effects.[4][5][6][7] A significant portion of disopyramide is metabolized in the liver to N-desisopropyl disopyramide (DDP), its major active metabolite.[8][9][10] This metabolite contributes to the overall pharmacological and toxicological profile of the parent drug. Therefore, a thorough characterization of DDP is not merely an academic exercise; it is a critical component of a comprehensive cardiac safety assessment and a deeper understanding of disopyramide's therapeutic window.

These application notes provide a structured, multi-level framework for investigating the electrophysiological effects of Desisopropyl Disopyramide Oxalate, progressing from molecular-level targets to integrated in vivo systems. The protocols are designed to be self-validating and provide insights into the causality behind experimental choices, empowering researchers to generate robust and translatable data.

Section 1: Molecular Target Profiling via Ion Channel Electrophysiology

Expert Rationale: The foundation of understanding any cardioactive compound's effect is to define its interaction with primary molecular targets: the cardiac ion channels. This in vitro approach provides precise, quantitative data on potency (e.g., IC50) and selectivity. For a compound like DDP, assessing its activity on the fast sodium current (INa), the rapid delayed rectifier potassium current (IKr, mediated by hERG channels), and the L-type calcium current (ICa,L) is paramount.[11] Blockade of hERG channels is a primary mechanism for drug-induced QT prolongation and Torsades de Pointes (TdP), a life-threatening arrhythmia, making this a mandatory safety screen in drug development.[12][13][14][15][16]

Workflow for Ion Channel Screening

G cluster_acq Data Acquisition cluster_analysis Data Analysis CellCulture Stable Cell Line Culture (e.g., HEK293 expressing hERG) Patching Achieve Whole-Cell Patch Clamp Configuration CellCulture->Patching SolutionPrep Prepare Internal & External Solutions SolutionPrep->Patching VoltageProtocol Apply Channel-Specific Voltage Protocol Patching->VoltageProtocol DrugApp Perfuse with Vehicle, Positive Control & DDP VoltageProtocol->DrugApp CurrentMeasure Measure Peak Current Amplitude DrugApp->CurrentMeasure DoseResponse Generate Concentration- Response Curve CurrentMeasure->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50

Caption: Automated or manual patch clamp workflow for ion channel screening.

Protocol 1: Whole-Cell Voltage Clamp Analysis of hERG (IKr) Current

This protocol details the assessment of DDP's inhibitory effect on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the KCNH2 (hERG) gene.

  • Patch clamp rig (amplifier, micromanipulator, perfusion system).

  • Borosilicate glass capillaries and microelectrode puller.

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • This compound (DDP) stock solution (e.g., 10 mM in DMSO).

  • Positive Control (e.g., Dofetilide or E-4031).

Methodology:

  • Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[17]

  • Seal Formation: Transfer a coverslip to the recording chamber and perfuse with the external solution. Under microscopic guidance, approach a single, healthy cell with the micropipette and apply light suction to form a high-resistance (>1 GΩ) "giga-seal".[18][19]

  • Whole-Cell Access: Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. Allow the cell to equilibrate for 3-5 minutes.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels. Repolarize the cell to -50 mV for 3 seconds. The characteristic hERG tail current is measured upon this repolarization step. Repeat this protocol at a frequency of 0.067 Hz (every 15 seconds).

    • Causality: This specific voltage step is designed to isolate the hERG current from other potential currents. The long depolarizing pulse allows the channels to open and subsequently inactivate, and the repolarization step to -50 mV relieves the inactivation, resulting in a large, easily measurable outward tail current that is characteristic of hERG.[12][15]

  • Baseline Recording: Record a stable baseline current for at least 3 minutes in the presence of vehicle (e.g., 0.1% DMSO in external solution).

  • Compound Application: Sequentially perfuse the cell with increasing concentrations of DDP (e.g., 0.01, 0.1, 1, 10, 100 µM). Allow the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Positive Control & Washout: Apply a saturating concentration of a known hERG blocker (e.g., 1 µM Dofetilide) to confirm channel identity and maximal block. If possible, perform a washout with the external solution.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV for each concentration. Normalize the data to the baseline current and plot the percent inhibition against the log of the DDP concentration. Fit the data to a Hill equation to determine the IC50 value.

Target Ion Channel Test System Anticipated DDP Effect Reference Compound
IKr (hERG) hERG-HEK293 CellsInhibition (Block)Dofetilide (Potent Blocker)
INa (NaV1.5) NaV1.5-CHO CellsInhibition (Block)Lidocaine (Potent Blocker)
ICa,L (CaV1.2) CaV1.2-HEK293 CellsInhibition (Block)Verapamil (Potent Blocker)
Caption: Summary of primary ion channel targets for DDP characterization.

Section 2: Cellular & Tissue-Level Electrophysiology

Expert Rationale: While ion channel data is fundamental, it does not fully predict the integrated response of a cardiomyocyte. The cardiac action potential (AP) is the result of a complex interplay between multiple inward and outward currents.[20][21] Studying the effect of DDP on AP morphology, particularly its duration (APD), provides a more physiologically relevant measure of its proarrhythmic risk. Prolongation of the APD is the cellular correlate of QT interval prolongation on an ECG.[22] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are an increasingly utilized model as they provide a human-relevant, scalable platform for these assessments.[23][24][25]

Pathway: From Ion Channel Block to APD Prolongation

G DDP Desisopropyl Disopyramide Oxalate (DDP) Na_Channel Fast Na+ Channel (INa) DDP->Na_Channel Blocks K_Channel hERG K+ Channel (IKr) DDP->K_Channel Blocks Phase0 Phase 0 Depolarization Na_Channel->Phase0 Governs Phase3 Phase 3 Repolarization K_Channel->Phase3 Governs Vmax Reduced Vmax (Slower Conduction) Phase0->Vmax Leads to APD APD Prolongation (Longer Repolarization) Phase3->APD Leads to

Caption: Mechanism of DDP-induced changes in the cardiac action potential.

Protocol 2: Action Potential Duration Measurement in hiPSC-CMs

This protocol uses sharp microelectrodes to measure changes in action potential parameters in spontaneously beating or electrically paced monolayers of hiPSC-CMs.

Materials:

  • Mature hiPSC-CMs (cultured as a monolayer for >30 days).

  • Culture medium appropriate for hiPSC-CMs.

  • Electrophysiology rig with temperature control (37°C).

  • High-impedance amplifier for intracellular recording.

  • Sharp glass microelectrodes (20-40 MΩ resistance) filled with 3 M KCl.

  • Field stimulation electrode (for pacing).

  • DDP stock solution and appropriate vehicle.

Methodology:

  • Preparation: Culture hiPSC-CMs on glass-bottom dishes until a confluent, spontaneously contracting monolayer is formed.

  • Setup: Place the dish on the heated microscope stage and perfuse with Tyrode's solution (a physiological salt solution) at 37°C. If the cells are to be paced, position the field stimulation electrodes and pace at a steady frequency (e.g., 1 Hz).

  • Intracellular Impalement: Carefully advance a sharp microelectrode to impale a cardiomyocyte. A successful impalement is indicated by a sharp negative drop in potential to a stable resting membrane potential (typically -60 to -80 mV) and the recording of stable action potentials.

  • Baseline Recording: Record at least 20 consecutive action potentials under baseline (vehicle) conditions to establish stable parameters.

  • Compound Application: Perfuse the monolayer with a known concentration of DDP. Allow 10-15 minutes for the drug effect to equilibrate.

  • Post-Drug Recording: Record another 20 consecutive action potentials in the presence of the drug.

  • Data Analysis: For both baseline and post-drug recordings, analyze the following parameters from the averaged action potential waveform:

    • Action Potential Duration at 90% repolarization (APD90): The primary measure of repolarization time.

    • Action Potential Duration at 50% repolarization (APD50): Provides information on earlier phases of repolarization.

    • Upstroke Velocity (dV/dtmax or Vmax): A surrogate for sodium channel availability and conduction velocity.

    • Resting Membrane Potential (RMP).

    • Action Potential Amplitude (APA).

  • Statistical Analysis: Compare the parameters before and after drug application using appropriate statistical tests (e.g., paired t-test).

Parameter Anticipated Effect of DDP Primary Ion Channel Correlate
APD90 ProlongationIKr (hERG) Block
APD50 ProlongationIKr (hERG) Block
Vmax DecreaseINa (NaV1.5) Block
RMP No significant change expected-
APA Slight DecreaseINa (NaV1.5) Block
Caption: Expected effects of DDP on key action potential parameters.

Section 3: Integrated In Vivo Cardiovascular Assessment

Expert Rationale: In vitro and cellular assays are essential for mechanistic understanding, but they lack the complexity of a whole organism, which includes autonomic nervous system input, metabolism, and hemodynamic feedback loops.[26] Therefore, in vivo studies are required by regulatory agencies (e.g., under ICH S7A/S7B guidelines) to assess the true risk of a compound.[27][28][29] The conscious, telemetry-instrumented canine model is considered a gold standard for preclinical cardiac safety assessment due to its electrophysiological similarity to humans, including the presence of key ion channels and a comparable heart rate.[30][31][32]

Preclinical Cardiovascular Safety Assessment Workflow

G cluster_invitro In Vitro Screening cluster_invivo In Vivo / Ex Vivo Studies hERG hERG Patch Clamp (Protocol 1) MultiIon Multi-Ion Channel Panel (Na+, Ca2+, etc.) hiPSC hiPSC-CM APD Assay (Protocol 2) Langendorff Isolated Heart (Langendorff) hiPSC->Langendorff Telemetry Conscious Animal Telemetry (Protocol 3) Langendorff->Telemetry RiskAssessment Integrated Risk Assessment (ICH S7B) Telemetry->RiskAssessment

Caption: Tiered approach for preclinical cardiovascular safety evaluation.

Protocol 3: Telemetry-Based ECG and Hemodynamic Monitoring in Conscious Canines

This protocol provides a high-level overview for assessing the effects of DDP on electrocardiogram (ECG) intervals and hemodynamics in freely moving, conscious dogs.

Materials:

  • Purpose-bred dogs (e.g., Beagles) surgically implanted with telemetry transmitters capable of recording ECG, blood pressure, and body temperature.

  • Dosing vehicle (e.g., sterile saline).

  • This compound formulated for intravenous or oral administration.

  • Data acquisition and analysis software.

Methodology:

  • Acclimation and Baseline: Allow animals to acclimate to the study environment. Record at least 24 hours of continuous baseline telemetry data to establish normal diurnal variations in cardiovascular parameters.

  • Dosing: On the day of the study, administer the vehicle to a control group and escalating doses of DDP to treatment groups. The route of administration (oral or IV) should align with the intended clinical use.

  • Data Acquisition: Continuously record all telemetry data for at least 24 hours post-dose. Pay close attention to the period of expected maximum plasma concentration (Tmax).

  • ECG Analysis: Extract and analyze ECG data at multiple time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Key parameters to measure include:

    • Heart Rate (HR).

    • PR Interval: Measure of atrioventricular conduction.

    • QRS Duration: Measure of ventricular depolarization time.

    • QT Interval: Measure of the total duration of ventricular depolarization and repolarization. This must be corrected for heart rate (QTc), using a dog-specific formula (e.g., Van de Water's).

  • Hemodynamic Analysis: Analyze corresponding hemodynamic data:

    • Systolic, Diastolic, and Mean Arterial Pressure.

    • Pulse Pressure.

  • Pharmacokinetic Sampling: Collect blood samples at specified time points to correlate drug plasma concentrations with the observed pharmacodynamic effects (a PK/PD analysis).

  • Data Interpretation: Evaluate dose-dependent changes in QTc, QRS, PR, heart rate, and blood pressure. A significant prolongation of the QTc interval is a key finding that indicates a potential proarrhythmic liability.[33] Widening of the QRS complex would be consistent with the expected sodium channel blockade.[3][6]

Parameter Anticipated Effect of DDP Clinical Significance
QTc Interval Dose-dependent prolongationRisk of Torsades de Pointes
QRS Duration Dose-dependent prolongationIndicates sodium channel blockade; risk of slowed conduction
PR Interval Dose-dependent prolongationSlowed AV nodal conduction
Heart Rate Potential increase due to anticholinergic effects[4][34]May mask or exacerbate QT effects
Blood Pressure Potential decrease (hypotension)[3]Negative inotropic effects
Caption: Summary of expected in vivo findings and their clinical relevance.

References

  • hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. PubMed.
  • hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias.
  • In Vivo Approaches to Understand Arrhythmogenic Cardiomyopathy: Perspectives on Animal Models. MDPI.
  • In vivo models used in cardiac arrhythmia and heart failure research.
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  • hERG Potassium Channels and the Structural Basis of Drug-Induced Arrhythmias. ResearchGate. [Link]

  • Animal Models to Study Cardiac Arrhythmias. Circulation Research. [Link]

  • Animal Models to Study Cardiac Arrhythmias. PubMed Central. [Link]

  • The hERG Channel and Risk of Drug-Acquired Cardiac Arrhythmia: An Overview. Current Topics in Medicinal Chemistry. [Link]

  • Whole-cell patch clamp technique in neuronal cultures. Protocol Exchange. [Link]

  • Arrhythmia models: in vivo, in vitro and in silico. PubMed Central. [Link]

  • Anti-HERG activity and the risk of drug-induced arrhythmias and sudden death. European Heart Journal. [Link]

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  • In Vitro Cardiac Tissue Models: Current Status and Future Prospects. PubMed Central. [Link]

  • Biomimetic Cardiac Tissue Models for In Vitro Arrhythmia Studies. MDPI. [Link]

  • Patch Clamp Protocols to Study Ion Channel Activity in Microglia. PubMed. [Link]

  • Advancing 3D Engineered In Vitro Models for Heart Failure Research: Key Features and Considerations. MDPI. [Link]

  • Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences. [Link]

  • SCREENING OF DRUGS USED IN ANTIARRYTHMIA. Slideshare. [Link]

  • Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]

  • Cardiac Safety in Clinical Trials. Applied Clinical Trials. [Link]

  • Clinical Use and Future Perspectives on Antiarrhythmic Drugs. PubMed Central. [Link]

  • In vitro models of the human heart. Development. [Link]

  • Some cardiovascular problems with disopyramide. PubMed. [Link]

  • Investigational antiarrhythmic agents: promising drugs in early clinical development. PubMed Central. [Link]

  • Some cardiovascular problems with disopyramide. PubMed Central. [Link]

  • Assessing cardiac safety in oncology drug development. PubMed Central. [Link]

  • Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. PubMed. [Link]

  • Navigating ECG Cardiac Safety Requirements. Spaulding Clinical Research. [Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Institutes of Health. [Link]

  • Clinical pharmacokinetics of disopyramide. PubMed. [Link]

  • Computational assessment of drug-induced effects on the electrocardiogram: from ion channel to body surface potentials. National Institutes of Health. [Link]

  • Cardiovascular collapse associated with disopyramide therapy. PubMed. [Link]

  • Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes. National Institutes of Health. [Link]

  • Drugs affecting cardiac action potential. Slideshare. [Link]

  • Effect of Cardioactive Drugs on Action Potential Generation and Propagation in Embryonic Stem Cell-Derived Cardiomyocytes. Karger Publishers. [Link]

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Application Note: High-Performance Analytical Strategies for the Quantification of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of Desisopropyl Disopyramide Oxalate, a principal metabolite and critical process-related impurity of the antiarrhythmic agent Disopyramide.[1][2][3][4] We present detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, from mobile phase composition to mass transition selection, is thoroughly explained. Furthermore, this note outlines a robust framework for method validation in accordance with ICH Q2(R2) guidelines, ensuring data integrity, accuracy, and reproducibility for researchers, quality control analysts, and drug development professionals.[5][6][7]

Introduction: The Analytical Imperative

Disopyramide is a Class IA antiarrhythmic drug used to treat ventricular arrhythmias.[8][9] Its therapeutic action and safety profile are intrinsically linked to its metabolic fate. The primary metabolic pathway for Disopyramide is N-dealkylation, leading to the formation of mono-N-desisopropyl disopyramide (Desisopropyl Disopyramide).[1][2] This compound is not only a major metabolite but also a potential impurity in the final drug substance.[8][9][10]

Controlling and monitoring impurities and metabolites is a mandate from regulatory bodies worldwide. The presence and concentration of Desisopropyl Disopyramide can influence the efficacy and toxicity profile of the parent drug. Therefore, robust, accurate, and validated analytical methods are essential for:

  • Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Disopyramide.[1][11]

  • Impurity Profiling: To ensure the quality, safety, and consistency of Disopyramide drug substance and finished products.

  • Stability Testing: To monitor the degradation pathways of Disopyramide under various stress conditions.

This guide is designed to equip scientists with the necessary protocols and foundational knowledge to confidently quantify this compound.

Analyte Relationship and Workflow Overview

The analytical challenge lies in specifically and sensitively detecting Desisopropyl Disopyramide, often in the presence of a large excess of the parent drug, Disopyramide, and other related substances.

cluster_0 Logical Relationship Disopyramide Disopyramide (Parent Drug) Metabolite Desisopropyl Disopyramide (Metabolite / Impurity) Disopyramide->Metabolite  N-dealkylation (Metabolism) or Process Impurity

Caption: Relationship between Disopyramide and its metabolite.

The general analytical workflow involves careful sample preparation to remove interfering matrix components, followed by chromatographic separation and detection.

Sample Sample Receipt (Plasma, Urine, Drug Product) Prep Sample Preparation (e.g., Protein Precipitation, Dilution) Sample->Prep LC LC Separation (Reversed-Phase HPLC) Prep->LC Detect Detection (UV or MS/MS) LC->Detect Data Data Acquisition & Processing Detect->Data Report Analysis & Report Data->Report

Caption: General analytical workflow for Desisopropyl Disopyramide detection.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for quantifying this compound as an impurity in the drug substance or for dissolution testing where concentrations are relatively high. The principle relies on the chromatographic separation of the analyte from the parent drug and other impurities on a reversed-phase column, followed by detection using UV absorbance.

Rationale for Method Design
  • Column Choice: A C18 (octadecylsilane) column is selected for its versatility and excellent retention of moderately polar to non-polar compounds like Disopyramide and its metabolites. The alkyl chains provide a hydrophobic stationary phase that interacts with the analytes.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is used. The buffer controls the pH, which is critical for maintaining a consistent ionization state of the basic analytes, thereby ensuring reproducible retention times. The organic modifier is adjusted to control the elution strength and achieve optimal separation.

  • UV Detection: Disopyramide and its metabolites contain chromophores (phenyl and pyridine rings) that absorb UV light. A detection wavelength of 269 nm, corresponding to the absorption maximum of Disopyramide, provides good sensitivity for related substances.[12]

Detailed HPLC-UV Protocol

Step 1: Preparation of Solutions

  • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by diluting the Standard Stock Solution with the diluent.

  • Sample Solution (for Drug Substance): Accurately weigh approximately 25 mg of the Disopyramide sample, dissolve in, and dilute to 25.0 mL with the diluent to achieve a 1 mg/mL solution.

Step 2: Chromatographic Conditions

ParameterRecommended Setting
Instrument HPLC system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 269 nm
Run Time ~15 minutes

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 40 60
10.1 80 20

| 15.0 | 80 | 20 |

Step 3: Analysis Sequence

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Inject a standard solution periodically to check for system drift.

Step 4: Data Processing

  • Integrate the peak area for Desisopropyl Disopyramide.

  • Construct a linear regression curve of peak area versus concentration for the standards.

  • Calculate the concentration in the sample using the regression equation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices (plasma, urine), LC-MS/MS is the gold standard.[13][14] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for picogram-level detection.

Rationale for Method Design
  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the nitrogen atoms in Desisopropyl Disopyramide are readily protonated to form a stable [M+H]⁺ ion.

  • Mass Transitions (MRM): Multiple Reaction Monitoring (MRM) provides exceptional specificity. A specific precursor ion (the protonated molecule) is selected and fragmented. A resulting unique product ion is then monitored. This transition is a specific mass "fingerprint" for the analyte. Based on published data, a robust transition for Desisopropyl Disopyramide ([M+H]⁺ ≈ 298.2) is m/z 298.2 → 239.2.[1] The product ion (m/z 239.2) corresponds to a stable fragment, providing a strong and reliable signal.[1]

  • Sample Preparation: In biological fluids, proteins can interfere with the analysis. A simple and effective protein precipitation step using a cold organic solvent (like acetonitrile) is sufficient to clean up the sample for analysis.[1]

Detailed LC-MS/MS Protocol

Step 1: Sample Preparation (from Rat Plasma)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Disopyramide or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

Step 2: LC-MS/MS Conditions

Liquid Chromatography:

Parameter Recommended Setting
Instrument UPLC/HPLC system coupled to a tandem mass spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

Tandem Mass Spectrometry:

Parameter Recommended Setting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | See table below |

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Desisopropyl Disopyramide 298.2 239.2 150 20
Disopyramide (for context) 340.2 239.2 150 22

| Internal Standard (IS) | Analyte-specific | Analyte-specific | 150 | Optimized |

Note: Collision energy should be optimized for the specific instrument being used.

Step 3: Analysis and Data Processing

  • Develop an acquisition method using the parameters above.

  • Create a quantification method by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression for best accuracy at low concentrations.

Method Validation: Ensuring Trustworthy Data

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Validation ParameterPurpose & RationaleTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or the parent drug.Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte retention time in blank/placebo samples. For LC-MS/MS, multiple MRM transitions can enhance specificity.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: Reporting Level to 120% of the specification limit. For assays: 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery studies.98.0% - 102.0% recovery for drug substance assay; broader range acceptable for impurities and bioanalysis (e.g., 85-115%).
Precision The degree of scatter between a series of measurements. Includes Repeatability (short-term) and Intermediate Precision (within-lab variations).Relative Standard Deviation (RSD) ≤ 2.0% for drug substance; ≤ 5.0% for impurities; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 20%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within defined limits.

References

  • Kim, Y. H., et al. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1096, 154-159. Available at: [Link]

  • Pinto, A. V., et al. (2003). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society. Available at: [Link]

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  • Ilett, K. F., et al. (1978). Liquid chromatographic analysis of disopyramide and its mono-N-dealkylated metabolite. Clinical Chemistry, 24(11), 1921-1923. Available at: [Link]

  • British Pharmacopoeia. (2025). Disopyramide Capsules. Retrieved January 15, 2026, from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Available at: [Link]

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  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Le Corre, P., et al. (1990). Direct enantiomeric resolution of disopyramide and its metabolite using chiral high-performance liquid chromatography. Application to stereoselective metabolism and pharmacokinetics of racemic disopyramide in man. Journal of Chromatography, 534, 181-190. Available at: [Link]

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Application Notes and Protocols: Evaluating the Cardiotoxic Potential of Desisopropyl Disopyramide Oxalate in Preclinical Safety Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide from the Senior Scientist's Desk

Abstract

The assessment of drug-induced cardiotoxicity is a critical bottleneck in pharmaceutical development. While parent compounds are primary subjects of investigation, their metabolites can possess unique pharmacological and toxicological profiles that significantly contribute to the overall clinical risk. Disopyramide, a Class Ia antiarrhythmic agent, is known for its potential to cause serious cardiac adverse effects. Its primary metabolite, Desisopropyl Disopyramide, must therefore be rigorously evaluated. This guide provides an in-depth framework and detailed protocols for the toxicological assessment of Desisopropyl Disopyramide Oxalate, focusing on its interaction with key cardiac ion channels. We move beyond a single-target approach to embrace the comprehensive, multi-channel paradigm advocated by modern safety initiatives like the Comprehensive in Vitro Proarrhythmia Assay (CiPA), ensuring a more robust and clinically relevant risk assessment.

The Scientific Imperative: Why Scrutinize a Metabolite?

In drug development, a compound's journey through the body is as important as its primary mechanism of action. Hepatic metabolism, primarily via the Cytochrome P450 system, can transform a parent drug into various metabolites.[1][2] These metabolites may be inactive, possess similar activity, or exhibit entirely new, sometimes toxic, properties.[3] For Disopyramide, N-dealkylation results in the formation of its major metabolite, Desisopropyl Disopyramide.[4][5][6] Given that the parent drug is a potent sodium channel blocker with known proarrhythmic risks, ignoring the potential contribution of its primary metabolite would represent a significant gap in the safety assessment.[7][8]

The regulatory landscape, guided by the International Council for Harmonisation (ICH), mandates a thorough nonclinical evaluation of a drug's potential to cause delayed ventricular repolarization (QT interval prolongation), a key risk factor for Torsades de Pointes (TdP).[9][10] The ICH S7B guideline, and the evolving principles of the CiPA initiative, explicitly recommend the testing of all major human metabolites.[11][12][13] The CiPA paradigm shifts the focus from an isolated assessment of the hERG potassium channel to a more holistic evaluation of a compound's effects on multiple cardiac ion channels.[14][15] This integrated approach provides a more accurate prediction of proarrhythmic risk.

cluster_0 Metabolic Pathway Disopyramide Disopyramide (Parent Drug) Metabolite Desisopropyl Disopyramide (Major Metabolite) Disopyramide->Metabolite Hepatic Metabolism (CYP3A4-mediated N-dealkylation)

Caption: Metabolic conversion of Disopyramide.

The rationale is clear: to build a comprehensive safety profile, this compound must be subjected to the same rigorous in vitro toxicological assays as the parent compound. This ensures that any potential for ion channel inhibition, which could exacerbate or alter the parent drug's effects, is identified early in development.

Core Protocol: hERG Potassium Channel (IKr) Inhibition Assay via Automated Patch Clamp

2.1. Principle and Causality

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (IKr). This channel is fundamental to Phase 3 repolarization of the cardiac action potential.[16] Inhibition of the hERG channel delays this repolarization, leading to a prolongation of the action potential duration (APD), which manifests on the electrocardiogram (ECG) as a prolonged QT interval.[17] This creates a vulnerable window for early afterdepolarizations (EADs), which can trigger the life-threatening arrhythmia, Torsades de Pointes (TdP). The automated patch clamp assay is the gold-standard method for quantifying a compound's inhibitory effect on the hERG channel with high precision and throughput.[16]

2.2. Detailed Experimental Protocol

This protocol is designed for an automated electrophysiology platform, such as the QPatch or SyncroPatch systems.

Step 1: Cell Culture and Preparation

  • Cell Line: Utilize a validated cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the KCNH2 gene (encoding the hERG channel).

  • Culture Conditions: Maintain cells in the recommended growth medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum, appropriate antibiotics, and a selection agent (e.g., G418) to ensure stable hERG expression. Culture at 37°C in a humidified atmosphere of 5% CO2.

  • Harvesting: On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to preserve channel integrity. Resuspend the cells in the appropriate extracellular (external) solution and maintain them in a cell suspension reservoir on the instrument.

Step 2: Compound and Solution Preparation

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions from the stock solution to prepare the final test concentrations. A typical concentration range for initial screening is 0.1, 1, and 10 µM. For IC50 determination, a wider range (e.g., 0.01 to 100 µM) in half-log increments is required.

  • Solutions: Prepare fresh extracellular and intracellular (internal) physiological saline solutions. The final DMSO concentration in the test solutions should be kept constant and low (typically ≤0.3%) to avoid solvent effects.

Step 3: Automated Patch Clamp Workflow

  • System Priming: Prime the instrument's fluidics with the prepared extracellular and intracellular solutions.

  • Cell Capture and Sealing: The system automatically positions a multi-well plate (e.g., QPlate, SyncroPatch chip) and aspirates cells. A giga-ohm seal (Rseal ≥ 500 MΩ) is formed between the cell membrane and the patch aperture.

  • Whole-Cell Configuration: A negative pressure pulse is applied to rupture the cell membrane under the aperture, achieving the whole-cell patch clamp configuration. This allows electrical access to the entire cell membrane.

  • Current Stabilization: The hERG current is elicited using a specific voltage protocol. The current is allowed to stabilize in the presence of flowing extracellular solution and then vehicle (extracellular solution with DMSO) to establish a baseline.

  • Compound Application: The prepared concentrations of this compound are applied sequentially to the cell, typically from the lowest to the highest concentration. A positive control (e.g., E-4031, a potent hERG blocker) and a vehicle control are run in parallel.

cluster_workflow Automated hERG Assay Workflow start Cell Suspension seal Giga-Seal Formation start->seal wc Whole-Cell Access seal->wc base Baseline Recording (Vehicle) wc->base comp Compound Application (C1, C2...) base->comp wash Washout comp->wash end Data Analysis (IC50) wash->end AP Phase 0 (Depolarization) Phase 1 (Early Repolarization) Phase 2 (Plateau) Phase 3 (Repolarization) Phase 4 (Resting) NaV NaV1.5 (Peak) Inward Current NaV->AP:p0 CaV CaV1.2 Inward Current CaV->AP:p2 hERG hERG (IKr) Outward Current hERG->AP:p3

Caption: Key ion channels in the cardiac action potential.

3.2. Multi-Channel Experimental Workflow

The protocol follows the same principles as the hERG assay but is repeated for different channels using specific cell lines and voltage protocols.

Target Ion ChannelCell LinePhysiological RoleKey Toxicological Concern
hERG (IKr) HEK-hERGVentricular RepolarizationInhibition leads to QT Prolongation, TdP Risk
NaV1.5 (Peak) HEK-NaV1.5Action Potential UpstrokeInhibition can slow conduction (QRS widening)
CaV1.2 (L-type) HEK-CaV1.2Action Potential Plateau, ContractionInhibition can weaken contractility (negative inotropy)

Protocol Steps:

  • Individually test this compound against each validated cell line expressing the channel of interest.

  • Use channel-specific voltage protocols and physiological solutions as recommended by regulatory bodies or expert working groups. [18]3. Determine the IC50 value for each channel.

  • The resulting data (IC50 values for multiple channels) can be used as inputs for in silico models of a human ventricular cardiomyocyte. These models integrate the multi-channel effects to predict the net change in action potential duration and assess proarrhythmic risk.

Conclusion: Towards an Integrated Risk Assessment

The toxicological evaluation of this compound should not be an afterthought but a central component of the preclinical safety package for its parent drug, Disopyramide. By employing state-of-the-art in vitro assays, starting with the foundational hERG patch clamp protocol and expanding to a CiPA-informed multi-ion channel panel, researchers can build a comprehensive and mechanistically-grounded understanding of the metabolite's potential for cardiotoxicity. This data-driven approach allows for a more accurate prediction of clinical risk, protects patient safety, and aligns with the highest standards of modern drug development.

References

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Application Notes and Protocols for In Vitro Evaluation of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Metabolite

Disopyramide is a Class Ia antiarrhythmic agent that primarily functions by blocking voltage-gated sodium channels in cardiomyocytes.[1][2][3] This action decreases the rate of diastolic depolarization and the upstroke velocity of the cardiac action potential, effectively suppressing arrhythmias.[4] However, like many pharmaceuticals, its therapeutic action is accompanied by a complex metabolic profile. Desisopropyl Disopyramide is a principal metabolite of Disopyramide, and understanding its distinct pharmacological and toxicological profile is crucial for a comprehensive safety and efficacy assessment of the parent drug.[5][6]

These application notes provide a structured, multi-tiered approach to characterizing the in vitro effects of Desisopropyl Disopyramide Oxalate. The protocols are designed to move from broad assessments of cytotoxicity to specific, mechanistic evaluations of cardiac ion channel activity. This guide is intended for researchers in drug development and cardiac safety pharmacology, offering detailed methodologies grounded in established scientific principles.

Part 1: Foundational Cytotoxicity Assessment

Before delving into specific cardiac ion channel effects, it is imperative to establish the general cytotoxic profile of this compound. This initial screen determines the concentration range at which the compound may induce cell death, independent of specific ion channel modulation. This data is crucial for designing subsequent, more targeted assays, ensuring that observed effects are not merely a consequence of generalized cytotoxicity.

Protocol 1.1: MTT Assay for General Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The concentration of these crystals, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[8]

Objective: To determine the concentration-dependent effect of this compound on the viability of a standard mammalian cell line (e.g., HEK293 or a cardiomyocyte cell line like AC16).

Materials:

  • This compound (highly purified)[5]

  • HEK293 or AC16 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HEK293 or AC16 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a concentration of 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in serum-free culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) wells.

    • Incubate for 24-48 hours.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.

ParameterDescription
Cell Line HEK293 or AC16
Compound This compound
Concentration Range 0.1 µM - 1000 µM
Incubation Time 24 or 48 hours
Endpoint Cell Viability (%)
Calculated Value IC₅₀

Part 2: Mechanistic Cardiotoxicity Evaluation

Following the foundational cytotoxicity assessment, the subsequent protocols focus on elucidating the specific mechanisms of action of this compound on cardiac electrophysiology. These assays are crucial for understanding its potential to cause arrhythmias.

Workflow for Mechanistic Cardiotoxicity Evaluation

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Comprehensive Ion Channel Profiling cluster_2 Tier 3: Integrated Electrophysiological Assessment A hERG Channel Inhibition Assay (HEK293-hERG cells) B Sodium Channel Assay (e.g., Nav1.5) A->B If hERG activity is observed or for comprehensive profiling C Calcium Channel Assay (e.g., Cav1.2) A->C If hERG activity is observed or for comprehensive profiling D Calcium Flux Assay (hiPSC-Cardiomyocytes) B->D C->D E Patch-Clamp Electrophysiology (hiPSC-Cardiomyocytes) D->E For detailed mechanism and action potential analysis

Caption: A tiered approach for the in vitro cardiac safety assessment of this compound.

Protocol 2.1: hERG Potassium Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes the alpha subunit of a potassium ion channel critical for cardiac repolarization.[9][10] Inhibition of the hERG channel can prolong the QT interval, a major risk factor for developing Torsades de Pointes, a life-threatening arrhythmia. This assay is a cornerstone of preclinical cardiac safety assessment, as recommended by the ICH S7B guidelines.[11][12]

Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.

Cell Line: HEK293 cells stably expressing the hERG channel.[13][14]

Methodology: Automated patch-clamp electrophysiology is the gold standard.

Step-by-Step Methodology (Automated Patch-Clamp):

  • Cell Preparation:

    • Culture HEK293-hERG cells according to the supplier's protocol.

    • On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Compound Application:

    • Prepare a range of concentrations of this compound.

    • The automated system will apply the compound solutions to individual cells.

  • Electrophysiological Recording:

    • A voltage-clamp protocol is applied to elicit hERG currents.

    • The system records the current before and after the application of the test compound.

Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. A dose-response curve is generated to determine the IC₅₀ value.

ParameterDescription
Cell Line HEK293-hERG
Method Automated Patch-Clamp
Compound This compound
Endpoint % hERG Current Inhibition
Calculated Value IC₅₀
Protocol 2.2: Sodium and Calcium Channel Inhibition Assays

Given that the parent compound, Disopyramide, is a sodium channel blocker, it is crucial to assess whether this activity is retained by its metabolite.[2][15] Additionally, effects on calcium channels should be evaluated for a comprehensive cardiac safety profile.[16]

Objective: To evaluate the inhibitory effects of this compound on cardiac sodium (e.g., Nav1.5) and L-type calcium (e.g., Cav1.2) channels.

Methodology: Similar to the hERG assay, automated patch-clamp is the preferred method using cell lines stably expressing the respective channels.

Protocol 2.3: Calcium Flux Assay in hiPSC-Cardiomyocytes

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a more physiologically relevant model than recombinant cell lines as they express a range of human cardiac ion channels and exhibit spontaneous electrical activity.[17][18][19] Calcium flux assays in these cells provide an integrated measure of excitation-contraction coupling.[20][21][22]

Objective: To assess the effect of this compound on the calcium transients in spontaneously beating hiPSC-CMs.

Materials:

  • hiPSC-Cardiomyocytes

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[21]

  • High-throughput kinetic imaging platform

Step-by-Step Methodology:

  • Cell Culture:

    • Culture hiPSC-CMs on fibronectin-coated plates until a spontaneously beating syncytium is formed.

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive dye like Fluo-4 AM for 30-45 minutes.[23][24]

  • Compound Treatment and Imaging:

    • Place the plate in a kinetic imaging system maintained at 37°C.

    • Record baseline calcium transients.

    • Add various concentrations of this compound and continue recording the changes in fluorescence intensity, which correspond to intracellular calcium fluctuations.[21]

Data Analysis: Analyze the recorded calcium transients for changes in amplitude, frequency, and duration.

ParameterDescription
Cell Model hiPSC-Cardiomyocytes
Assay Calcium Flux Imaging
Endpoint Amplitude, Frequency, and Duration of Calcium Transients
Interpretation Indicates effects on overall cardiomyocyte electrophysiology
Signaling Pathway of Cardiac Excitation-Contraction Coupling

G AP Action Potential Depolarization LType L-type Ca²⁺ Channels (Cav1.2) AP->LType Opens Ca_Influx Ca²⁺ Influx (Trigger Ca²⁺) LType->Ca_Influx RyR Ryanodine Receptors (RyR2) Ca_Influx->RyR Activates SR Sarcoplasmic Reticulum (SR) CICR Ca²⁺-Induced Ca²⁺ Release (CICR) SR->CICR RyR->CICR Ca_Transient ↑ Cytosolic [Ca²⁺] (Calcium Transient) CICR->Ca_Transient Myofilaments Myofilament Contraction Ca_Transient->Myofilaments Initiates

Caption: Simplified signaling cascade of cardiac excitation-contraction coupling.

Part 3: Definitive Electrophysiological Characterization

For a definitive assessment of the electrophysiological effects, manual patch-clamp on hiPSC-CMs is the gold standard.[25][26][27][28] This technique allows for detailed analysis of the action potential morphology and the underlying ionic currents.

Protocol 3.1: Manual Patch-Clamp Electrophysiology on hiPSC-CMs

Objective: To characterize the detailed effects of this compound on the action potential and specific ion currents in human cardiomyocytes.

Methodology:

  • Current-Clamp: To measure changes in the action potential duration (APD), amplitude, and resting membrane potential.

  • Voltage-Clamp: To isolate and measure specific ionic currents (e.g., INa, ICa,L, IKr) that contribute to the action potential.

This comprehensive, multi-tiered approach provides a robust framework for the in-vitro characterization of this compound, moving from general toxicity to specific, mechanistic insights into its effects on cardiac electrophysiology. The data generated will be invaluable for regulatory submissions and for building a complete safety profile of the parent drug, Disopyramide.

References

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  • Amsbio. hERG (Kv11.1) - HEK293 Recombinant Cell line, AMS.60619. [Link]

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  • Oxford Academic. (2023). Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure. [Link]

  • Drugs.com. Disopyramide Monograph for Professionals. [Link]

  • Drugs.com. Disopyramide: Package Insert / Prescribing Information. [Link]

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Troubleshooting & Optimization

Improving solubility of Desisopropyl Disopyramide Oxalate in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: DDP-TSC-26-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Desisopropyl Disopyramide Oxalate and encountering challenges with its solubility in aqueous solutions. Desisopropyl Disopyramide is the major metabolite of the antiarrhythmic drug Disopyramide. While the parent drug, often formulated as a phosphate salt, is freely soluble in water, the oxalate salt of its desisopropyl metabolite exhibits significantly lower aqueous solubility.[1][2][3][4] This document provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, grounded in established physicochemical principles.

Part 1: Understanding the Challenge: Physicochemical Properties

Desisopropyl Disopyramide, like its parent compound, is a weakly basic drug.[1][2][3][4] The solubility of such compounds is highly dependent on the pH of the aqueous medium. In its ionized form (at lower pH), a weakly basic drug is generally more soluble than in its non-ionized form (at higher pH).[5][6][7] The oxalate salt form of this metabolite contributes to its poor solubility profile compared to the phosphate salt of the parent drug.

PropertyThis compoundDisopyramide (Free Base)Disopyramide Phosphate
Aqueous Solubility Slightly soluble in water1 mg/mLFreely soluble in water
pKa (of Disopyramide) Not available (Assumed to be similar to parent)10.410.4

Table 1: Comparative Solubility and Physicochemical Properties. Data compiled from multiple sources.[1][2][3][4]

Part 2: Troubleshooting Workflow for Solubility Enhancement

This section provides a systematic workflow to address solubility challenges with this compound.

Solubility_Workflow start Start: Poor Solubility Observed ph_adjustment Step 1: pH Adjustment start->ph_adjustment check_solubility_ph Check Solubility at Acidic pH (e.g., pH 2-4) ph_adjustment->check_solubility_ph cosolvent Step 2: Co-solvent Systems check_solubility_ph->cosolvent No success Success: Sufficient Solubility Achieved check_solubility_ph->success Yes check_solubility_cosolvent Check Solubility with Co-solvents (e.g., Ethanol, PEG 400) cosolvent->check_solubility_cosolvent cyclodextrin Step 3: Cyclodextrin Complexation check_solubility_cosolvent->cyclodextrin No check_solubility_cosolvent->success Yes check_solubility_cyclodextrin Check Solubility with Cyclodextrins (e.g., HP-β-CD) cyclodextrin->check_solubility_cyclodextrin check_solubility_cyclodextrin->success Yes further_assistance Contact Technical Support check_solubility_cyclodextrin->further_assistance No

Caption: Troubleshooting workflow for improving the solubility of this compound.

Part 3: Detailed Experimental Protocols & FAQs

This section provides detailed protocols and answers to frequently asked questions regarding the solubility of this compound.

FAQ 1: Why is my this compound not dissolving in water?

Desisopropyl Disopyramide is a weakly basic compound, and its oxalate salt form has inherently low aqueous solubility.[2][8] At neutral pH, the compound exists predominantly in its non-ionized, less soluble form. The presence of the oxalate counterion can also contribute to the formation of a less soluble salt compared to other salt forms like phosphate.

FAQ 2: How can I improve the solubility by adjusting the pH?

For a weakly basic drug like Desisopropyl Disopyramide, decreasing the pH of the aqueous solution will increase the proportion of the more soluble, ionized form of the molecule.[5][6][7]

Protocol 1: pH-Dependent Solubility Testing

  • Prepare a series of acidic buffers: Prepare buffers at various pH values, for example, pH 2, 3, 4, 5, and 6. Use buffers that are appropriate for your experimental system (e.g., citrate or phosphate buffers).

  • Prepare saturated solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify the dissolved drug: Analyze the concentration of Desisopropyl Disopyramide in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the results: Plot the solubility (in mg/mL or µg/mL) as a function of pH to determine the optimal pH range for dissolution.

ph_effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) ionized Ionized Form (Protonated) R-NH+ high_solubility Higher Aqueous Solubility ionized->high_solubility non_ionized Non-ionized Form (Free Base) R-N low_solubility Lower Aqueous Solubility non_ionized->low_solubility

Caption: Relationship between pH and the solubility of a weakly basic drug.

FAQ 3: What if pH adjustment alone is not sufficient or not feasible for my experiment?

If altering the pH is not an option or does not provide the desired solubility, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[8][9][10]

Protocol 2: Solubility Enhancement using Co-solvents

  • Select appropriate co-solvents: Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8][10][11]

  • Prepare co-solvent mixtures: Create a range of co-solvent/water mixtures (v/v), for example, 10%, 20%, 40%, and 60% of the co-solvent in water.

  • Determine solubility: Follow the same procedure as in Protocol 1 (steps 2-5) for each co-solvent mixture to determine the solubility of this compound.

  • Evaluate the results: Plot solubility against the percentage of co-solvent to identify the most effective co-solvent and its optimal concentration for your needs.

Co-solvent System (v/v)Expected Solubility Trend
Ethanol/Water Moderate increase
Propylene Glycol/Water Moderate to good increase
PEG 400/Water Good to significant increase

Table 2: Expected Solubility Trends with Common Co-solvents.

FAQ 4: Are there other advanced techniques I can try?

If pH adjustment and co-solvents are not successful, cyclodextrin complexation is a powerful technique for increasing the solubility of hydrophobic drugs.[12][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within this cavity, forming an inclusion complex that is more soluble in water.[15][]

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high aqueous solubility and low toxicity.[12]

  • Prepare aqueous solutions of the cyclodextrin: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine the phase solubility: Add an excess of this compound to each cyclodextrin solution. Equilibrate and quantify the dissolved drug as described in Protocol 1.

  • Analyze the phase solubility diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase (A-type phase solubility diagram) indicates the formation of a soluble inclusion complex.

Part 4: Concluding Remarks

The poor aqueous solubility of this compound is a common challenge for researchers. By systematically applying the principles of pH adjustment, co-solvency, and cyclodextrin complexation, it is often possible to achieve the desired concentration for your in vitro and in vivo experiments. It is recommended to start with the simplest approach (pH adjustment) and progress to more complex methods as needed. For further assistance or to discuss your specific experimental needs, please do not hesitate to contact our technical support team.

References

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). Taylor & Francis. [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021, August 24). Simulations Plus. [Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC - NIH. [Link]

  • Disopyramide phosphate capsules. (n.d.). DailyMed. [Link]

  • Disopyramide. (n.d.). PubChem. [Link]

  • Showing metabocard for Disopyramide (HMDB0014425). (2012, September 6). Human Metabolome Database. [Link]

  • solubility enhancement and cosolvency by madhavi. (n.d.). Slideshare. [Link]

  • DISOPYRAMIDE PHOSPHATE CAPSULES, USP. (n.d.). DailyMed. [Link]

  • Is calcium phosphate or calcium oxalate more soluble and why? (n.d.). Homework.Study.com. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). [Link]

  • Disopyramide: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]

  • Disopyramide phosphate capsules. (n.d.). [Link]

  • In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study. (2021, July 6). NIH. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls. [Link]

  • Pharmacologically active conformation of disopyramide: evidence from apparent pKa measurements. (n.d.). PubMed. [Link]

  • Oxalate-enhanced Solubility of Lead (Pb) in the Presence of Phosphate: pH Control on Mineral Precipitation. (2019, April 17). PubMed. [Link]

  • Calcium oxalate: Calcium phosphate transformations. (n.d.). ResearchGate. [Link]

  • A Review of Sodium Oxalate Solubility in Water. (2023, November 3). IC-Unicamp. [Link]

  • Disopyramide-impurities. (n.d.). Pharmaffiliates. [Link]

  • Pharmacokinetics of the antiarrhythmic disopyramide in healthy humans. (n.d.). Semantic Scholar. [Link]

  • Disopyramide. (n.d.). Wikipedia. [Link]

  • Disopyramide phosphate. (n.d.). KEGG DRUG. [Link]

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Technical Support Center: Overcoming Matrix Effects in Desisopropyl Disopyramide Oxalate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Desisopropyl Disopyramide Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this specific metabolite. Here, we will delve into the common challenges associated with matrix effects and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the integrity and reliability of your experimental results.

Desisopropyl Disopyramide is the major metabolite of Disopyramide, an antiarrhythmic agent.[1] Accurate measurement of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods, the analysis of this compound using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to matrix effects.[2][3]

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] These effects can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[3][5] This guide provides a structured approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in plasma?

A1: The primary sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte. For this compound, a relatively polar compound, the most significant interferences arise from:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI) LC-MS/MS.[6]

  • Salts and Proteins: Although most proteins are removed during sample preparation, residual amounts and various salts can alter the ionization efficiency.[5]

  • Other Endogenous Molecules: Metabolites, amino acids, and other small molecules present in the plasma can co-elute and interfere with the analyte's ionization.[5]

Q2: How can I quantitatively assess the magnitude of matrix effects in my assay?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[5][6] This involves comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) [3]

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

According to regulatory guidelines, this should be assessed using at least six different lots of the biological matrix to account for inter-subject variability.[7][8]

Q3: What is a suitable internal standard (IS) for this compound analysis, and why is it important?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Desisopropyl Disopyramide-d7 Oxalate.[9] A SIL-IS is the gold standard because it has nearly identical chemical properties and chromatographic retention time to the analyte. This means it will experience the same degree of matrix effect, effectively compensating for any ion suppression or enhancement.[5]

If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Q4: My results show significant ion suppression. What are the immediate steps I can take to mitigate this?

A4: If you observe significant ion suppression, consider the following immediate actions:

  • Optimize Chromatography: Increase the chromatographic separation between this compound and the interfering matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for polar compounds), or adjusting the flow rate.[10][11]

  • Improve Sample Cleanup: The initial sample preparation is critical. If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interferences.[6]

  • Dilute the Sample: Simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[12]

Troubleshooting Guides

This section provides detailed, step-by-step protocols and decision-making workflows to address specific matrix effect-related problems.

Guide 1: Systematic Troubleshooting of Ion Suppression

This guide follows a logical progression from simple to more complex solutions for tackling ion suppression.

Caption: Decision tree for troubleshooting ion suppression.

Experimental Protocols

This protocol is designed to extract basic compounds like Desisopropyl Disopyramide from a plasma matrix, leaving many polar interferences behind in the aqueous phase.

Objective: To selectively extract the analyte while minimizing the co-extraction of phospholipids and other interfering substances.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • 5% Ammonium Hydroxide solution

  • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 25 µL of the IS working solution.

  • Add 50 µL of 5% Ammonium Hydroxide solution to basify the sample (pH > 9). This ensures the analyte is in its neutral, more extractable form.

  • Vortex briefly to mix.

  • Add 600 µL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex to mix and inject into the LC-MS/MS system.

This protocol utilizes a polymeric reversed-phase SPE sorbent, which offers excellent retention for a broad range of compounds and is effective at removing phospholipids.[13]

Objective: To achieve a cleaner extract compared to PPT and LLE by using a selective solid phase.

Materials:

  • Polymeric SPE cartridges/plates (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa)[10][13]

  • Plasma sample containing this compound

  • Internal Standard (IS) solution

  • 2% Ammonium Hydroxide in Water

  • Methanol

  • 5% Methanol in Water

  • SPE Vacuum Manifold

Procedure:

  • Pre-treat Sample: Dilute 100 µL of plasma with 300 µL of 2% Ammonium Hydroxide. Add 25 µL of IS solution. Vortex to mix.

  • Condition Sorbent: Condition the SPE plate with 500 µL of Methanol, followed by 500 µL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1 mL/min).

  • Wash Sorbent: Wash the sorbent with 500 µL of 5% Methanol in Water. This step removes polar interferences while retaining the analyte.

  • Elute Analyte: Elute the analyte and IS with 500 µL of Methanol into a clean collection plate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of an appropriate solvent for LC-MS/MS analysis.

Guide 2: Assessing and Comparing Sample Preparation Techniques

The choice of sample preparation is the most critical factor in mitigating matrix effects.[6] This guide provides a framework for comparing the effectiveness of different techniques.

Data Presentation: Comparison of Sample Preparation Methods

The table below summarizes typical performance data for the three main extraction techniques. Your experimental results should be tabulated in a similar manner to facilitate direct comparison.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Analyte Recovery (%) > 90%75 - 85%> 90%Consistent and reproducible
Matrix Factor (MF) 0.4 - 0.7 (Significant Suppression)0.8 - 1.0 (Minimal Effect)0.9 - 1.1 (No Significant Effect)Ideally 0.8 - 1.2[5]
IS-Normalized MF 0.9 - 1.10.95 - 1.050.98 - 1.02Close to 1.0[5]
Process Time ~5 min~20 min~25 minN/A
Cost per Sample LowLow-MediumHighN/A
Cleanliness of Extract LowMediumHighN/A

Data are representative and will vary based on specific laboratory conditions and protocols.

The IS-Normalized Matrix Factor is a crucial parameter when using a SIL-IS. It demonstrates how well the IS is tracking and compensating for the variability in the analyte's response due to matrix effects. It is calculated as:

IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

A value close to 1.0 indicates effective compensation.[5]

Workflow for Method Selection

This workflow visualizes the process of selecting the optimal sample preparation technique based on performance and regulatory requirements.

Caption: Workflow for selecting a sample preparation method.

By systematically applying these troubleshooting guides, protocols, and evaluation frameworks, researchers can effectively overcome the challenges posed by matrix effects in the analysis of this compound. Adherence to these principles, grounded in regulatory guidance and scientific best practices, will ensure the development of a robust, reliable, and accurate bioanalytical method.[7][14]

References
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Mei, H. (2005). Matrix effects: Causes and solutions. In W. Li, & J. T. Wu (Eds.), Handbook of LC-MS Bioanalysis. Wiley.
  • Kim, D. H., et al. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1096, 154-159. [Link]

  • Jager, M., & Ton, A. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]

  • Ryska, M. (2016).
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  • U.S. Food and Drug Administration. (2001).
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  • Pansal, D. G., & Jadhav, V. M. (2013). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 127-133.
  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
  • Rajeswari, S., et al. (2025). DISOPYRAMIDE BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION USING RP-UPLC CHROMATOGRAPHIC METHOD FOLLOWING ICH M10 GUIDELINES. World Journal of Pharmaceutical and Medical Research, 11(4), 271-278.
  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

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  • U.S. Food and Drug Administration. (2001).
  • Augusti, D. V., et al. (2003). LC-MS-MS Identification of drug metabolites obtained by metalloporphyrin mediated oxidation. Journal of the Brazilian Chemical Society, 14(2), 324-330.
  • Toyo'oka, T. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical & Bioanalytical Techniques, 6(5).
  • Pharmaffiliates. (n.d.). Desisopropyl Disopyramide-d7 Oxalate. [Link]

  • Musch, G., & Massart, D. L. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Jemal, M., & Xia, Y. Q. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis?
  • Roberts, G. M., & Hann, C. (1986). A rapid and reliable method for extraction and assay of tricyclic antidepressant drugs in serum or plasma.
  • Janeva, D., et al. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian pharmaceutical bulletin, 59(1-2), 25-33.
  • Inturi, S., et al. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 48-55.
  • Souverain, S., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5516-5538.
  • Koorts, A., et al. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. Journal of analytical methods in chemistry, 2018, 8950798.
  • Waters Corporation. (2025).
  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. [Link]

  • Barbero, G. F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3736.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Déglon, J., et al. (2012). Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. Bioanalysis, 4(13), 1595-1608.
  • Ma, Y., & Yuan, Z. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology, 965, 33-43.

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Troubleshooting Desisopropyl Disopyramide Oxalate instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Gateway: Desisopropyl Disopyramide Oxalate

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting assistance and best practices for handling this compound in solution. As a primary metabolite of the antiarrhythmic drug Disopyramide, its accurate quantification is critical for pharmacokinetic and metabolic studies.[1][2] However, its stability in solution can be a significant experimental challenge. This resource, structured in a question-and-answer format, addresses common issues to ensure the integrity and reproducibility of your results.

Section 1: Fundamental Properties & Stability Profile

Understanding the inherent chemical nature of this compound is the first step in troubleshooting its instability. The molecule's structure, containing a pyridine ring, a tertiary amine, and an amide group, presents several potential pathways for degradation.[3]

PropertyValue / DescriptionSource(s)
Chemical Name (2RS)-4-[(1-Methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanamide Hydrogen Oxalate[3]
Molecular Formula C₂₀H₂₅N₃O₅[3][4][5][6]
Molecular Weight ~387.43 g/mol [4][6]
Parent Compound Disopyramide[1][4]
Compound Type Metabolite, Oxalate Salt[7]
Physical Form Beige Solid[4]
Storage (Solid) 4°C or 2-8°C, protect from light[4][6][7]
Solubility Soluble in Methanol and Water[8]
Parent Base pKa 10.4 (for Disopyramide)[9]

The high pKa of the parent compound's free base suggests that the amine group in Desisopropyl Disopyramide is basic and will be protonated at neutral and acidic pH.[9] This is a critical factor influencing both solubility and stability, as the protonated form is generally more water-soluble but can be susceptible to specific degradation pathways.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid compound should be stored in a tightly sealed container at 2-8°C and protected from light.[4][6][7] Long-term exposure to ambient light and moisture should be avoided to prevent slow degradation even in the solid state.

Q2: My freshly prepared solution appears clear, but turns slightly yellow overnight. What's happening?

A color change often indicates the formation of degradation products. This is commonly due to oxidation or photodegradation, which can create chromophoric (light-absorbing) impurities.[10][11] Immediate analysis and comparison to a freshly prepared standard are recommended. Further investigation using the troubleshooting guides below is advised.

Q3: I'm seeing multiple peaks in my HPLC analysis of a standard solution. Is this normal?

No, a freshly prepared solution from a high-purity standard should yield a single major peak.[6] The presence of additional peaks suggests either impurities in the starting material or, more commonly, degradation that has occurred after dissolution. It is essential to use a validated, stability-indicating analytical method to resolve the parent compound from its potential degradants.[12][13]

Q4: Can I dissolve the compound directly in aqueous buffer?

While the oxalate salt has some water solubility, its solubility is highly pH-dependent.[8][9] It is best practice to first prepare a concentrated stock solution in an organic solvent like methanol or DMSO and then dilute it into the desired aqueous buffer. This minimizes the risk of precipitation and localized pH effects that could accelerate degradation.

Section 3: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving instability issues. The following workflow diagram illustrates the logical progression for troubleshooting.

G cluster_observe Observation cluster_diagnose Diagnosis & Investigation cluster_action Corrective Actions cluster_validate Validation observe Instability Observed (e.g., New HPLC Peaks, Color Change, Precipitation, Loss of Potency) check_ph Is the solution pH controlled and optimized? observe->check_ph check_light Is the solution protected from light? check_ph->check_light Yes action_ph Perform pH Stability Study (See Protocol 3.1) check_ph->action_ph No / Unsure check_solvent Are solvents fresh, high-purity, and degassed? check_light->check_solvent Yes action_light Perform Photostability Study (See Protocol 3.2) check_light->action_light No / Unsure action_solvent Use Degassed Solvents & Antioxidants check_solvent->action_solvent No / Unsure reanalyze Re-analyze and Confirm Stability check_solvent->reanalyze Yes action_ph->reanalyze action_light->reanalyze action_solvent->reanalyze

Caption: Troubleshooting workflow for this compound instability.

Problem: Rapid appearance of new peaks and/or loss of the main peak in my chromatogram.

This is the most common sign of chemical degradation. The primary suspects are hydrolysis, oxidation, and photodegradation.

Hypothesis 1: pH-Dependent Hydrolysis

  • Causality: The amide functional group in the Desisopropyl Disopyramide structure can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The reaction rate is often pH-dependent. While the oxalate salt pushes the initial solution pH to be acidic, the final pH upon dilution into a buffer is what dictates stability.

  • Troubleshooting & Validation: A systematic pH stability study is required to identify the optimal pH range for your experimental conditions.

    • Experimental Protocol 3.1: pH Stability Assessment

      • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffers include phosphate, acetate, and borate. Ensure the buffer components do not interfere with your analytical method.

      • Prepare Stock Solution: Dissolve this compound in methanol to create a concentrated stock (e.g., 1 mg/mL).

      • Incubate Samples: Dilute the stock solution into each buffer to a final working concentration (e.g., 10 µg/mL). Prepare triplicate samples for each pH and time point.

      • Set Time Points: Store the solutions at a controlled temperature (e.g., ambient or 37°C). Analyze the samples immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

      • Analyze: Use a stability-indicating HPLC-UV method. Quantify the peak area of the parent compound and any new degradant peaks.

      • Evaluate: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the concentration remains most stable is optimal.

Hypothesis 2: Photodegradation

  • Causality: Molecules containing pyridine rings and phenyl groups are often susceptible to degradation upon exposure to UV or even ambient laboratory light.[10][11] This can involve complex reactions including oxidation, N-dealkylation, and rearrangement.[14]

  • Troubleshooting & Validation: A controlled light exposure study will confirm photosensitivity. This follows the principles outlined in ICH Q1B guidelines.

    • Experimental Protocol 3.2: Confirmatory Photostability Study

      • Prepare Samples: Prepare your solution as you normally would for your experiment. Dispense identical aliquots into two sets of containers (e.g., clear glass vials and amber, light-protected vials). A third set wrapped in aluminum foil can serve as a dark control.

      • Expose to Light: Place the clear vials under a controlled light source (as specified in ICH guidelines, or simply on a laboratory bench under ambient light for a simpler diagnostic test). Place the amber vials and foil-wrapped control next to them to ensure identical temperature conditions.

      • Set Time Points: Analyze samples from each set at T=0 and after several hours (e.g., 4, 8, 24 hours).

      • Analyze & Compare: Use HPLC to quantify the parent compound and degradants. If the concentration of the parent compound decreases significantly faster in the clear vials compared to the dark/amber controls, photodegradation is confirmed.

Hypothesis 3: Oxidation

  • Causality: The tertiary amine and the benzylic position (the carbon atom attached to both the phenyl and pyridine rings) can be sites for oxidative degradation. This can be initiated by dissolved oxygen in the solvents or by peroxide impurities that can form in solvents like THF or dioxane upon prolonged storage.

  • Troubleshooting & Validation: Comparing results using freshly prepared, degassed solvents versus standard solvents can diagnose oxidative instability.

    • Experimental Protocol 3.3: Oxidative Stability Assessment

      • Prepare Solvents:

        • Set A: Use your standard, lab-grade solvents.

        • Set B: Use fresh, high-purity (e.g., HPLC-grade) solvents. Degas the aqueous buffer/mobile phase by sparging with an inert gas (helium or nitrogen) or by sonication under vacuum.

      • Prepare and Analyze: Prepare your this compound solution using both sets of solvents and analyze immediately (T=0) and after a set incubation period (e.g., 8 hours) at room temperature, protected from light.

      • Evaluate: If the solution prepared with degassed, high-purity solvents (Set B) shows significantly less degradation than the one prepared with standard solvents (Set A), oxidation is a likely contributor to the instability.

Section 4: Preventative Measures & Best Practices

Adopting the following practices can prevent most common stability issues before they arise.

Best PracticeRationale & Detailed Recommendations
Solvent Selection & Preparation Use high-purity solvents (HPLC or LC-MS grade) to minimize reactive impurities. Prepare stock solutions in organic solvents like methanol or DMSO. For aqueous solutions, degas buffers prior to use to remove dissolved oxygen. Avoid solvents known to form peroxides unless they are fresh or have been tested.
pH Control Based on your stability studies, use a buffer to maintain the optimal pH for your solution. The unbuffered solution of the oxalate salt will be acidic, but this may not be the most stable condition.
Light Protection Always work with solutions in amber glassware or vials wrapped in aluminum foil. Minimize exposure to direct sunlight and strong overhead laboratory lighting.
Temperature Control Store stock solutions at 2-8°C as recommended for the solid material.[6][7] For short-term benchtop use, keep solutions in an ice bath if your experiments permit. Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
Use Fresh Solutions Prepare solutions fresh daily whenever possible. If solutions must be stored, they should be qualified with a short-term stability study (e.g., 24-48 hours) under the intended storage conditions (e.g., refrigerated, protected from light).
Consider Antioxidants If oxidation is confirmed to be a persistent issue, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) may be considered, but must be validated to ensure it does not interfere with the assay.

References

  • This compound | C20H25N3O5 | CID 45038867. PubChem, National Institutes of Health. [Link]

  • Disopyramide-impurities. Pharmaffiliates. [Link]

  • Desisopropyl Disopyramide-d7 Oxalate | 1216961-48-6. Pharmaffiliates. [Link]

  • Clinical pharmacokinetics of disopyramide. PubMed, National Institutes of Health. [Link]

  • Disopyramide determination by gas chromatography, liquid chromatography, and gas chromatography--mass spectrometry. PubMed, National Institutes of Health. [Link]

  • Stability-Indicating Methods for the Determination of Disopyramide Phosphate. ResearchGate. [Link]

  • Gas chromatographic analysis of disopyramide. PubMed, National Institutes of Health. [Link]

  • Disopyramide phosphate capsules. Dailymed, National Institutes of Health. [Link]

  • Guideline on Stability Testing. European Medicines Agency. [Link]

  • Stability-indicating methods for the determination of disopyramide phosphate. PubMed, National Institutes of Health. [Link]

  • Disopyramide. Wikipedia. [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate. [Link]

  • What is the mechanism of Disopyramide Phosphate? Patsnap Synapse. [Link]

  • Guideline on stability testing: stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. SciSpace. [Link]

  • Evaluation of Photodegradation Pathways. Veeprho. [Link]

  • Photocatalytic degradation of drugs.pdf. Digital CSIC. [Link]

  • Pharmacology of Disopyramide (Norpace, Disomide); Pharmacokinetics, Mechanism of Action, Uses. YouTube. [Link]

  • Studies on photodegradation process of psychotropic drugs: a review. SciSpace. [Link]

  • Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. ResearchGate. [Link]

  • Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. MDPI. [Link]

  • Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. PubMed Central, National Institutes of Health. [Link]

  • Liquid chromatographic analysis of disopyramide and its mono-N-dealkylated metabolite. Clinical Chemistry. [Link]

  • Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity. MDPI. [Link]

  • Proteome Dynamics of the Specialist Oxalate Degrader Oxalobacter formigenes. PubMed, National Institutes of Health. [Link]

  • Oxalate-degrading activity in Bifidobacterium animalis subsp. lactis: impact of acidic conditions on the transcriptional levels of the oxalyl coenzyme A (CoA) decarboxylase and formyl-CoA transferase genes. PubMed, National Institutes of Health. [Link]

Sources

Preventing degradation of Desisopropyl Disopyramide Oxalate during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Desisopropyl Disopyramide Oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound during sample preparation. As a primary metabolite of the antiarrhythmic drug Disopyramide, accurate quantification of Desisopropyl Disopyramide is critical for pharmacokinetic and therapeutic drug monitoring studies.[1][2] However, its stability can be a significant challenge. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your results.

Understanding the Molecule: Why Degradation is a Concern

Desisopropyl Disopyramide, like its parent compound, is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental data. The primary degradation pathways for similar compounds include N-dealkylation, oxidation, and hydroxylation.[3] The oxalate salt form, while offering certain stability advantages, does not entirely preclude degradation, especially under suboptimal sample handling and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significantly lower than expected concentrations of this compound in my processed samples. What are the likely causes?

This is a common issue that can often be traced back to degradation during the sample preparation workflow. Several factors could be at play:

  • pH-Related Instability: Disopyramide and its metabolites are known to be more stable in slightly acidic to neutral conditions.[4] Highly basic or acidic conditions during extraction can accelerate degradation.

  • Temperature Effects: Elevated temperatures can promote the degradation of many pharmaceutical compounds.[5] If your sample preparation involves heating steps, this could be a significant source of analyte loss.

  • Oxidative Degradation: Exposure to oxygen, especially in the presence of metal ions or light, can lead to the formation of N-oxide and hydroxylated byproducts.[3]

  • Improper Storage: Both pre- and post-extraction samples should be stored at appropriate temperatures, typically refrigerated (+4°C) for short-term and frozen (ideally -20°C or lower) for long-term storage, to minimize degradation.[6][7]

Troubleshooting Steps:

  • pH Audit: Measure the pH of all your solutions and the final sample extract. Aim for a pH range of 4-7.

  • Temperature Control: Evaluate every step of your protocol for unnecessary heat exposure. If a heating step is unavoidable, try to minimize the duration and temperature.

  • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample or extraction solvent.

  • Optimize Storage Conditions: Ensure that samples are immediately placed in appropriate cold storage after collection and processing. Minimize freeze-thaw cycles.

Q2: My chromatogram shows several unexpected peaks eluting near my target analyte. Could these be degradation products?

Yes, it is highly probable that these are degradation products. The presence of extraneous peaks can interfere with the accurate integration of your analyte peak and lead to unreliable results.

  • Common Degradants: Known related compounds and degradants of Disopyramide include N-dealkylated metabolites, N-oxides, and hydroxylated oxidation products.[3] It is reasonable to assume that Desisopropyl Disopyramide would be susceptible to similar degradation pathways.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can sometimes interfere with the analysis, but the appearance of new peaks after sample processing often points to degradation.

Troubleshooting Workflow:

The following workflow can help you identify and mitigate the source of these interfering peaks.

Caption: Troubleshooting workflow for identifying and eliminating unexpected peaks.

Q3: What are the best practices for preparing stock solutions and calibration standards of this compound to ensure their stability?

The stability of your stock and standard solutions is paramount for accurate quantification.

ParameterRecommendationRationale
Solvent HPLC-grade methanol or acetonitrile.These solvents offer good solubility and are compatible with most reversed-phase HPLC methods.
Storage Temperature 2-8°C for short-term (days), -20°C or colder for long-term (weeks to months).[7]Minimizes solvent evaporation and chemical degradation.
Container Amber glass vials.Protects the compound from light-induced degradation.
Preparation Prepare fresh working standards daily from a stock solution.Ensures the highest accuracy for your calibration curve.

Step-by-Step Protocol for Standard Preparation:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the required amount of this compound reference standard.

    • Dissolve it in a class A volumetric flask using HPLC-grade methanol or acetonitrile.

    • Sonicate for a few minutes to ensure complete dissolution.

    • Store in an amber vial at the recommended temperature.

  • Working Standards:

    • Perform serial dilutions of the stock solution using the mobile phase as the diluent.

    • Prepare these fresh before each analytical run.

Q4: Can the oxalate counter-ion itself cause degradation or analytical issues?

While the oxalate salt form is common for this compound, it's important to be aware of potential, albeit less common, issues.

  • Oxalate Degrading Bacteria: In biological samples, particularly from the gut, certain bacteria can metabolize oxalate.[8][9] This is more of a concern for in vivo studies or when dealing with non-sterile samples. The key enzymes involved in bacterial oxalate degradation are formyl-CoA transferase (frc) and oxalyl-CoA decarboxylase (oxc).[9][10][11]

  • Chromatographic Effects: At very high concentrations, the oxalate may have a minor impact on the chromatography, but this is generally not an issue at the analytical concentrations used in most assays.

Mitigation Strategies:

  • For studies involving gut microbiota or non-sterile biological matrices, rapid sample processing and appropriate storage are crucial to inhibit bacterial activity.

  • Ensure proper chromatographic conditions (e.g., mobile phase pH, column chemistry) are optimized for the analyte, which will inherently account for the presence of the counter-ion.

Experimental Protocol: A Validated Sample Preparation Method

This protocol is a robust starting point for the extraction of Desisopropyl Disopyramide from serum or plasma, designed to minimize degradation.

Materials:

  • Serum/Plasma Sample

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Agent)

  • Centrifuge capable of 4°C operation

  • HPLC vials

Procedure:

  • Sample Thawing: Thaw frozen samples at room temperature and then place them on ice.

  • Aliquoting: Pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard to each sample, vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold ACN with 0.1% Formic Acid. The acidic condition helps to stabilize the analyte.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial.

  • Analysis: Inject the sample into the LC-MS/MS system.

G cluster_0 Sample Preparation Workflow thaw 1. Thaw Sample (Room Temp, then Ice) aliquot 2. Aliquot 100 µL Sample thaw->aliquot spike 3. Spike with Internal Standard aliquot->spike precipitate 4. Add 300 µL Cold ACN (0.1% FA) spike->precipitate vortex 5. Vortex (30 sec) precipitate->vortex centrifuge 6. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge transfer 7. Transfer Supernatant to HPLC Vial centrifuge->transfer analyze 8. Inject into LC-MS/MS transfer->analyze

Caption: Optimized sample preparation workflow for this compound.

This guide provides a comprehensive framework for identifying and resolving common issues related to the degradation of this compound during sample preparation. By understanding the underlying chemical principles and implementing these validated protocols, researchers can enhance the accuracy and reliability of their analytical data.

References

  • Bhamra, R. K., et al. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. Journal of Pharmaceutical and Biomedical Analysis, 4(5), 623-627. [Link]

  • Meffin, P. J., et al. (1976). Determination of disopyramide and its mono-N-dealkylated metabolite in blood serum and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 124(2), 351-356. [Link]

  • Veeprho. Disopyramide Impurities and Related Compound. Veeprho. [Link]

  • Suman, P., et al. (2011). DEVELOPMENT AND VALIDATION OF LC METHOD FOR THE ESTIMATION OF DISOPYRAMIDE IN PHARMACEUTICAL FORMULATIONS. International Journal of Research in Pharmacy and Chemistry, 1(1), 29-33. [Link]

  • Plebani, M., & Burlina, A. (1985). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Clinical Biochemistry, 18(3), 135-140. [Link]

  • Bhamra, R. K., et al. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. ResearchGate. [Link]

  • Haughey, D. B., & Wientjes, M. G. (1983). Liquid-chromatographic determination of antidysrhythmic drugs: procainamide, lidocaine, quinidine, disopyramide, and propranolol. Clinical Chemistry, 29(6), 1085-1087. [Link]

  • DailyMed. (2023). DISOPYRAMIDE PHOSPHATE capsule. U.S. National Library of Medicine. [Link]

  • Karim, A., & Kook, C. S. (1976). The Determination of Disopyramide in Blood Plasma and Urine. Journal of International Medical Research, 4(1_suppl), 2-4. [Link]

  • PubChem. Disopyramide. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Disopyramide-impurities. Pharmaffiliates. [Link]

  • MDPI. (2021). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. Crystals, 11(9), 1090. [Link]

  • Suzuki, M. (1990). [Therapeutic drug monitoring of disopyramide, mexiletine, aprindine and beta blockers]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 48 Suppl, 1173-1180. [Link]

  • Campieri, C., et al. (2013). Oxalate-degrading bacteria of the human gut as probiotics in the management of kidney stone disease. Journal of Nephrology, 26(5), 823-830. [Link]

  • Azam, M., et al. (2022). Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity. Probiotics and Antimicrobial Proteins, 14(6), 1195-1209. [Link]

  • Miller, A. W., et al. (2020). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. Microorganisms, 8(9), 1364. [Link]

  • Mukherjee, S., et al. (2022). The bacterial oxalate-degrading pathways assessed in the current study. ResearchGate. [Link]

  • Barnett, C., et al. (2021). Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. Journal of Clinical Investigation, 131(18), e150334. [Link]

Sources

Technical Support Center: Refinement of Desisopropyl Disopyramide Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Desisopropyl Disopyramide Oxalate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just a protocol, but a framework for understanding the critical parameters of each synthetic step, enabling you to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The synthesis is a multi-step process that begins with the construction of the core scaffold, followed by functional group manipulations to introduce the side chain and the terminal amide, and finally N-alkylation and salt formation. The key steps involve the synthesis of an activated acetonitrile intermediate, alkylation, nitrile hydrolysis, selective N-isopropylation, and finally, oxalate salt formation.

Q2: Why is the purity of the starting materials so critical?

The purity of starting materials, particularly the initial arylacetonitrile and the alkylating agents, directly impacts the yield and impurity profile of the final product. Impurities in the starting materials can lead to the formation of side products that are difficult to separate in later stages, complicating purification and potentially compromising the quality of the final compound.

Q3: How can I effectively monitor the progress of the reactions?

Thin Layer Chromatography (TTC) is a versatile and rapid technique for monitoring the progress of most steps in this synthesis. For more quantitative analysis, especially for assessing the formation of isomeric byproducts, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: What are the main challenges in the N-isopropylation step?

The primary challenge in the N-isopropylation of the primary amine intermediate is preventing over-alkylation to the tertiary amine. This is addressed by careful control of stoichiometry, reaction temperature, and the choice of a suitable isopropylating agent.

Q5: Is an inert atmosphere necessary for all steps?

While not all steps are highly sensitive to air and moisture, the initial alkylation of the acetonitrile intermediate using a strong base like sodium amide is best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and potential side reactions.

Overall Synthetic Workflow

The synthesis of this compound can be logically divided into five key stages. Below is a graphical representation of the workflow.

SynthesisWorkflow cluster_1 Step 2: Alkylation with a Protected Aminoethyl Halide cluster_2 Step 3: Hydrolysis of Nitrile to Amide cluster_3 Step 4: Deprotection and N-Isopropylation cluster_4 Step 5: Oxalate Salt Formation S1 Benzyl Cyanide + 2-Chloropyridine P1 α-Phenyl-α-(2-pyridyl)acetonitrile S1->P1 P1_ref α-Phenyl-α-(2-pyridyl)acetonitrile P2 N-Protected Intermediate P1_ref->P2 S2 +(Phth)N-CH2CH2-Br P2_ref N-Protected Intermediate P3 N-Protected Amide P2_ref->P3 P3_ref N-Protected Amide P4 Primary Amine Intermediate P3_ref->P4 P5 Desisopropyl Disopyramide (Free Base) P4->P5 P5_ref Desisopropyl Disopyramide (Free Base) P6 This compound P5_ref->P6

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Troubleshooting

Step 1: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This step establishes the core structure of the molecule by coupling benzyl cyanide and 2-chloropyridine.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous toluene, add a solution of benzyl cyanide (1.0 eq.) in anhydrous toluene dropwise at 0-5 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-chloropyridine (1.1 eq.) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Troubleshooting Guide for Step 1:

Problem Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive sodium hydride due to moisture exposure. 2. Insufficient reaction time or temperature.1. Use a fresh bottle of sodium hydride and ensure all glassware is oven-dried. 2. Increase the reflux time and monitor by TLC until the starting material is consumed.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of oxygen leading to oxidative side reactions.1. Maintain a consistent reflux temperature. 2. Ensure a continuous positive pressure of inert gas.
Difficult purification Co-elution of starting materials and product.Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Step 2: Alkylation with a Protected Aminoethyl Halide

This step introduces the ethylamine side chain in a protected form to prevent unwanted reactions.

Protocol:

  • Dissolve the α-phenyl-α-(2-pyridyl)acetonitrile (1.0 eq.) in anhydrous DMF under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0-5 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq.) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol if necessary.

Troubleshooting Guide for Step 2:

Problem Possible Cause(s) Troubleshooting Steps
Incomplete reaction 1. Insufficient deprotonation of the acetonitrile. 2. Low reactivity of the alkylating agent.1. Ensure the sodium hydride is active and that the reaction is completely anhydrous. 2. Increase the reaction temperature or time. Consider using the corresponding iodo-derivative of the alkylating agent.
Product is an oil and difficult to handle The product may not have fully precipitated or is impure.Try triturating the crude product with a non-polar solvent like hexane or ether to induce solidification. If that fails, purification by column chromatography is necessary.
Step 3: Hydrolysis of Nitrile to Amide

This step selectively hydrolyzes the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.[1]

Protocol:

  • Suspend the N-protected intermediate (1.0 eq.) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq.) and cool the mixture to 0-5 °C.

  • Add 30% hydrogen peroxide (3.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude amide is often pure enough for the next step, but can be purified by column chromatography if needed.

Troubleshooting Guide for Step 3:

Problem Possible Cause(s) Troubleshooting Steps
Formation of carboxylic acid byproduct 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Maintain strict temperature control during the addition of hydrogen peroxide. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Low yield Incomplete hydrolysis.Increase the amount of hydrogen peroxide or sodium hydroxide slightly. Ensure efficient stirring.
Step 4: Deprotection and N-Isopropylation

This two-part step first reveals the primary amine and then selectively alkylates it to the desired secondary amine.

Protocol (Deprotection):

  • Dissolve the N-protected amide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to adjust the pH to ~2.

  • Filter off the precipitated phthalhydrazide.

  • Concentrate the filtrate under reduced pressure, and then add a saturated solution of sodium bicarbonate to basify the mixture.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude primary amine.

Protocol (N-Isopropylation):

  • Dissolve the crude primary amine (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (2.0 eq.) and isopropyl bromide (1.1 eq.).

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring the formation of the product and any over-alkylation by TLC or LC-MS.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide for Step 4:

Problem Possible Cause(s) Troubleshooting Steps
Incomplete deprotection Insufficient hydrazine or reaction time.Increase the amount of hydrazine and/or the reflux time.
Formation of tertiary amine byproduct in N-isopropylation 1. Excess isopropyl bromide. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of isopropyl bromide. 2. Lower the reaction temperature and monitor the reaction carefully to stop it once the starting material is consumed.
Low yield in N-isopropylation Low reactivity of the primary amine.Consider using a more reactive isopropylating agent like isopropyl iodide or using a different base/solvent combination.
Step 5: Oxalate Salt Formation

The final step involves the formation of the oxalate salt for improved stability and handling.[2]

Protocol:

  • Dissolve the purified Desisopropyl Disopyramide free base (1.0 eq.) in isopropanol.

  • In a separate flask, dissolve oxalic acid (1.0 eq.) in isopropanol, heating gently if necessary.

  • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

  • A white precipitate should form. Stir the suspension at room temperature for 1-2 hours.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Troubleshooting Guide for Step 5:

Problem Possible Cause(s) Troubleshooting Steps
No precipitate forms 1. The product is soluble in the solvent. 2. The concentration is too low.1. Try adding a non-polar co-solvent like diethyl ether to induce precipitation. 2. Reduce the volume of the solvent by evaporation.
Product is gummy or oily Presence of impurities.Ensure the free base used is of high purity. The gummy solid can sometimes be solidified by trituration with a non-polar solvent.

References

  • PrepChem. Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Available at: [Link]

  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at: [Link]

  • Sciencemadness Discussion Board. Forming oxalte salts of amines. Available at: [Link]

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Navigating Chromatography Challenges: A Guide to Perfecting Desisopropyl Disopyramide Oxalate Peak Shape

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering chromatographic challenges with Desisopropyl Disopyramide Oxalate. This guide is designed to serve as your in-house Senior Application Scientist, providing in-depth troubleshooting strategies and clear, actionable protocols to resolve poor peak shape and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing with this compound?

A1: The primary cause of peak tailing for this compound, a basic compound, is secondary interaction with acidic silanol groups on the surface of silica-based reversed-phase columns.[1][2][3][4] These interactions lead to a mixed-mode retention mechanism, where the primary reversed-phase retention is supplemented by undesirable ionic interactions, causing the peak to tail.

Q2: My this compound peak is fronting. What should I be looking for?

A2: Peak fronting is often indicative of sample overload, where the concentration of the analyte injected onto the column is too high. It can also be caused by a mismatch between the sample solvent and the mobile phase, or physical issues within the column such as channeling.[5]

Q3: Can the mobile phase pH significantly impact the peak shape of this compound?

A3: Absolutely. Desisopropyl Disopyramide is a basic compound with a pKa of approximately 10.4 for the free base.[6][7] The pH of the mobile phase dictates its ionization state. Operating at a pH close to the analyte's pKa can lead to the co-existence of both ionized and non-ionized forms, resulting in split or broadened peaks. Therefore, controlling the mobile phase pH is critical for achieving a single, sharp peak.

Q4: Are there specific column chemistries that are better suited for analyzing this compound?

A4: Yes, using a highly deactivated, end-capped column is crucial to minimize silanol interactions.[8][9] Modern stationary phases with low silanol activity are designed for the analysis of basic compounds.[1] Alternatively, columns with polar-embedded phases or those designed for use at higher pH can also provide improved peak shape.[8]

In-Depth Troubleshooting Guide

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is a common issue when analyzing basic compounds like this compound.[3]

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (As > 1.2) cause1 Cause: Secondary Silanol Interactions start->cause1 cause2 Cause: Mobile Phase pH Too High start->cause2 cause3 Cause: Buffer Mismatch or Insufficient Strength start->cause3 cause4 Cause: Column Contamination or Degradation start->cause4 solution1 Solution: Adjust Mobile Phase pH cause1->solution1 solution2 Solution: Add Competing Base or Use Appropriate Buffer cause1->solution2 solution3 Solution: Select a More Inert Column cause1->solution3 cause2->solution1 cause3->solution2 solution4 Solution: Clean or Replace Column/Guard Column cause4->solution4

A logical workflow to diagnose and resolve peak tailing.

  • Explanation: Silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these groups can become ionized (Si-O-) and interact electrostatically with the positively charged this compound, causing peak tailing.[1]

  • Solutions & Protocols:

    • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), the silanol groups are protonated and thus less likely to interact with the basic analyte.[3]

      • Protocol: Prepare a mobile phase containing a buffer effective in the pH 2.5-3.5 range, such as a phosphate buffer.[10] Ensure the final pH of the aqueous portion of the mobile phase is adjusted accordingly before mixing with the organic modifier.

    • Use a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.

      • Protocol: Add 0.1% (v/v) TEA to the mobile phase. Note that TEA can suppress MS signal if using LC-MS.

    • Employ a Highly Deactivated Column: Modern columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[9] Using a column specifically designed for basic compounds with low silanol activity is highly recommended.[1]

  • Explanation: The pKa of the disopyramide free base is 10.4.[6][7] If the mobile phase pH is not sufficiently low, the analyte will be fully protonated, leading to strong interactions with any available silanols. Buffers are most effective within +/- 1 pH unit of their pKa.[10] An inadequate buffer will not be able to maintain a stable pH, leading to inconsistent ionization and poor peak shape.

  • Solutions & Protocols:

    • Optimize Buffer Selection and Concentration: Choose a buffer with a pKa close to the desired mobile phase pH.[11] For low pH work, phosphate or formate buffers are common choices.

      • Protocol: Prepare a 20-50 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. This ensures a stable pH environment and good buffering capacity.

    • Operate at High pH (with a suitable column): An alternative approach is to use a high pH mobile phase (e.g., pH > 10) with a column stable at high pH (e.g., a hybrid or polymer-based column). At high pH, the analyte will be in its neutral form, and silanol interactions will be minimized.

Issue 2: Peak Fronting

Peak fronting, where the asymmetry factor is less than 1, is often a sign of column overload or issues with the sample solvent.

Diagram: Decision Tree for Troubleshooting Peak Fronting

G start Peak Fronting Observed (As < 1) q1 Is the sample concentration high? start->q1 q2 Is the sample solvent stronger than the mobile phase? q1->q2 No sol1 Reduce sample concentration or injection volume. q1->sol1 Yes q3 Is the column old or has it been subjected to harsh conditions? q2->q3 No sol2 Dissolve sample in mobile phase or a weaker solvent. q2->sol2 Yes sol3 Replace the column. q3->sol3 Yes

Sources

Technical Support Center: Minimizing Ion Suppression of Desisopropyl Disopyramide Oxalate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of Desisopropyl Disopyramide Oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ion suppression in mass spectrometry. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Understanding the Challenge: Ion Suppression

Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization, leading to a decreased signal intensity and compromising the accuracy, precision, and sensitivity of the analysis.[1] Desisopropyl Disopyramide, a metabolite of the antiarrhythmic drug Disopyramide, is a basic compound with a pKa of 10.4 for the free base, making it susceptible to ion suppression, particularly in complex biological matrices like plasma and urine.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression when analyzing this compound in plasma?

A1: The primary sources of ion suppression in plasma are endogenous components that are often co-extracted with the analyte. These include:

  • Phospholipids: Abundant in plasma, these molecules are notoriously problematic, often causing significant ion suppression.[4][5][6]

  • Salts: High concentrations of salts from the sample or buffers can interfere with the electrospray ionization (ESI) process.[7][8]

  • Other Endogenous Molecules: Metabolites, proteins, and other small molecules naturally present in plasma can also contribute to ion suppression.[1]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard into the LC eluent stream after the analytical column but before the mass spectrometer. A stable signal is established, and then a blank, extracted matrix sample is injected. Any dip in the baseline signal of the analyte indicates a region of ion suppression.[1][9]

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more suitable for this compound analysis to minimize ion suppression?

A3: While both ESI and APCI can be used, APCI is generally less susceptible to ion suppression than ESI.[10][11] However, ESI is often preferred for its sensitivity with polar and ionizable compounds like Desisopropyl Disopyramide. If significant ion suppression is encountered with ESI, switching to APCI is a viable troubleshooting step, provided sufficient sensitivity can be achieved.

Troubleshooting Guide: A Systematic Approach

Issue: Low or Inconsistent Signal Intensity for this compound

This is a classic symptom of ion suppression. Follow this systematic approach to diagnose and resolve the issue.

Inadequate sample cleanup is a leading cause of ion suppression.[3] The goal is to selectively remove interfering matrix components while efficiently recovering this compound.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple and common technique but often yields the "dirtiest" extract, with a high potential for ion suppression from phospholipids.[12][13][14]

  • Procedure:

    • To 100 µL of plasma, add 300 µL of a cold precipitating solvent (e.g., acetonitrile or methanol).

    • Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Troubleshooting PPT:

    • High Phospholipid Content: If ion suppression persists, consider a phospholipid removal plate or a more rigorous extraction method.[5][6]

    • Analyte Recovery: Acetonitrile is often more effective than methanol at precipitating proteins and may offer better recovery for certain analytes.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract than PPT by utilizing specific chemical interactions to isolate the analyte.[4] For a basic compound like Desisopropyl Disopyramide (pKa 10.4), a mixed-mode cation exchange SPE is highly effective.[2][3]

  • Procedure (Mixed-Mode Cation Exchange SPE):

    • Condition: Pass an organic solvent (e.g., methanol) through the SPE cartridge, followed by an aqueous solution (e.g., water).

    • Equilibrate: Flush the cartridge with a buffer at a pH that ensures the analyte is charged (e.g., pH < 8).

    • Load: Load the pre-treated plasma sample.

    • Wash: Wash with a weak organic solvent to remove neutral and acidic interferences.

    • Elute: Elute this compound with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

Sample Preparation Method Comparison

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.High risk of ion suppression, particularly from phospholipids.[12][13]
Liquid-Liquid Extraction (LLE) Can provide clean extracts.Can be labor-intensive, may have lower recovery for polar analytes.[4]
Solid-Phase Extraction (SPE) Provides the cleanest extracts, reduces matrix effects significantly.[14]More complex method development, higher cost.

The goal is to chromatographically separate this compound from the regions of ion suppression.

Workflow for Chromatographic Optimization

start Start Optimization column_selection Select Appropriate Column (e.g., C18 for reversed-phase) start->column_selection mobile_phase Optimize Mobile Phase pH (e.g., acidic pH to protonate the basic analyte) column_selection->mobile_phase gradient Adjust Gradient Profile (Steeper gradient to reduce run time, shallower to improve resolution) mobile_phase->gradient flow_rate Modify Flow Rate (Lower flow rates can improve ionization efficiency) gradient->flow_rate end_opt Optimized Separation flow_rate->end_opt

Caption: Chromatographic optimization workflow.

  • Column Chemistry: A standard C18 column is a good starting point for reversed-phase chromatography. For highly polar analytes, consider a polar-endcapped C18 or a HILIC column.

  • Mobile Phase pH: Since Desisopropyl Disopyramide is a basic compound, using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure it is protonated, which is beneficial for retention on a reversed-phase column and for positive mode ESI.

  • Gradient Elution: A well-optimized gradient can separate the analyte from early-eluting salts and late-eluting phospholipids.

Example LC Gradient for this compound

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Optimizing the ion source parameters can help to mitigate the effects of any remaining matrix components.

Key MS Source Parameters to Optimize

ms_params MS Source Parameters cap_voltage Capillary Voltage ms_params->cap_voltage gas_temp Drying Gas Temperature ms_params->gas_temp gas_flow Drying Gas Flow ms_params->gas_flow nebulizer Nebulizer Pressure ms_params->nebulizer

Caption: Key MS source parameters for optimization.

  • Capillary Voltage: Adjust to maximize the analyte signal without causing in-source fragmentation.

  • Drying Gas Temperature and Flow: Optimize to ensure efficient desolvation of the ESI droplets. Inefficient desolvation can exacerbate ion suppression.[10]

  • Nebulizer Pressure: This affects the droplet size; smaller droplets can sometimes be less prone to suppression.[12]

By systematically addressing sample preparation, chromatography, and mass spectrometer settings, you can effectively minimize ion suppression and ensure the generation of high-quality, reliable data for your this compound analysis.

References

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC–MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Hegstad, S., & Falch, B. (2019). Sample preparation for LC-MS/MS in clinical and forensic toxicology. In Mass Spectrometry in Clinical and Forensic Toxicology (pp. 37-59). Academic Press. [Link]

  • Hewavitharana, A. K., Lee, S. S., & Shaw, P. N. (2007). A major cause of ion suppression in the analysis of plasma samples by electrospray ionisation mass spectrometry. Journal of Chromatography B, 848(2), 393-397. [Link]

  • PubChem. (n.d.). Disopyramide. National Center for Biotechnology Information. Retrieved from [Link]

  • King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). "Dilute-and-shoot" liquid chromatography-tandem mass spectrometry for the determination of drugs in plasma. Journal of Chromatography B, 833(1), 15-27. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Phenomenex. (n.d.). Phospholipid Removal (PLR). [Link]

  • Pham, Q. K., Seo, H., & Ahn, S. H. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1096, 154–159. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (n.d.). A Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by LC–MS/MS. Journal of pharmaceutical and biomedical analysis, 44(2), 342-355. [Link]

  • Zhang, Y., Zhang, R., & Musselman, B. (2012). A new 96-well plate for in-well protein precipitation and phospholipid removal in biological sample analysis. American Laboratory, 44(1), 22-24. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount to ensuring drug safety and efficacy. Desisopropyl Disopyramide, the major metabolite of the antiarrhythmic drug Disopyramide, plays a crucial role in therapeutic drug monitoring and pharmacokinetic studies. Its accurate measurement is therefore a critical aspect of drug development and quality control. This guide provides an in-depth comparison of three prominent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the analysis of Desisopropyl Disopyramide Oxalate. As a Senior Application Scientist, this document moves beyond a mere listing of protocols to offer a rationale-driven comparison, grounded in scientific principles and regulatory expectations, to empower you in selecting and validating the most appropriate analytical method for your needs.

The Analytical Challenge: Understanding this compound

Desisopropyl Disopyramide is a primary metabolite of Disopyramide, formed via N-dealkylation.[1] It possesses its own pharmacological activity, making its quantification essential for a complete understanding of the drug's therapeutic and toxicological profile. The oxalate salt form is often used as a reference standard. The analytical challenge lies in developing and validating methods that are not only accurate and precise but also robust and transferable across different laboratories and analytical platforms.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₂₀H₂₅N₃O₅[2]
Molecular Weight387.43 g/mol [2]
AppearanceBeige Solid
Purity (HPLC)>95%[3][4]
Storage Temperature+4°C[3][4]

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a critical decision driven by the analyte's properties, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, cost). Here, we compare HPLC, GC, and CE for the determination of this compound.

At-a-Glance Comparison:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of charged species in an electric field.
Analyte Suitability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds (or those that can be derivatized).Charged molecules, both small and large.
Sample Preparation Often requires extraction and filtration.May require derivatization to increase volatility.Minimal sample preparation, direct injection often possible.
Sensitivity Good, can be enhanced with sensitive detectors (e.g., MS).High, especially with selective detectors (e.g., NPD, MS).Can be lower than HPLC and GC, but can be improved with stacking techniques.
Resolution Excellent, highly tunable.Very high, especially with capillary columns.Extremely high, capable of separating complex mixtures.
Speed Moderate.Generally faster than HPLC for simple mixtures.Very fast analysis times.
Cost Moderate to high.Moderate.Lower operational cost due to minimal solvent usage.
Key Advantage Versatility and robustness.High sensitivity and resolving power for volatile compounds.High efficiency, speed, and minimal sample/reagent consumption.

Deep Dive into Analytical Techniques: Protocols and Performance

This section provides detailed experimental protocols for each technique, based on established methods for Disopyramide and its metabolites. The performance data presented is a synthesis of literature values for similar analytes and should be considered as a baseline for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reversed-phase HPLC method with UV detection is a common and reliable approach.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5). The gradient or isocratic elution will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 212 nm.[5]

  • Injection Volume: 20 µL.

  • Internal Standard: A structurally similar compound not present in the sample matrix, such as N-propionylprocainamide.[5]

Expected Performance Characteristics:

ParameterExpected Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) 0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ) 0.2 - 0.5 µg/mL
Retention Time Dependent on specific conditions, but typically within 10 minutes.
Gas Chromatography (GC)

GC offers high resolution and sensitivity, particularly for volatile compounds. Since Desisopropyl Disopyramide is not inherently volatile, a derivatization step is typically required to increase its volatility and thermal stability for GC analysis.

Experimental Protocol: GC-NPD/MS

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Column: A fused-silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program will be necessary to ensure good separation. For example, start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • Detector Temperature: 300°C (for NPD).

  • Derivatization: Acetylation with acetic anhydride is a common approach for derivatizing the amine group of Desisopropyl Disopyramide.

  • Internal Standard: A suitable internal standard, such as a deuterated analog of the analyte.

Expected Performance Characteristics:

ParameterExpected Value
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Retention Time Dependent on the specific column and temperature program.
Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency, speed, and minimal sample consumption. For charged analytes like Desisopropyl Disopyramide, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Experimental Protocol: CZE-UV

  • Instrumentation: A capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as 20 mmol/L sodium acetate at pH 5.0, is a good starting point.[6]

  • Applied Voltage: 15 kV.[6]

  • Capillary Temperature: 20°C.[6]

  • Injection: Hydrodynamic injection (e.g., pressure injection).

  • Detection: UV absorbance at a suitable wavelength (e.g., 214 nm).

Expected Performance Characteristics:

ParameterExpected Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) 10 - 50 ng/mL
Limit of Quantitation (LOQ) 50 - 150 ng/mL
Migration Time Typically less than 10 minutes.

The Crucial Step: Cross-Validation of Analytical Methods

When multiple analytical methods are used to generate data for the same analyte, either within the same study or across different studies, cross-validation is essential to ensure the consistency and reliability of the results.[7][8] This is a regulatory expectation and a cornerstone of good scientific practice.

Why is Cross-Validation Necessary?

Cross-validation is performed to demonstrate that two or more analytical procedures are equivalent and can be used interchangeably. This is critical in situations such as:

  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.

  • Multi-site Studies: When samples from a single study are analyzed at different laboratories.

  • Comparing Different Technologies: When data generated using different analytical techniques (e.g., HPLC vs. GC) are to be compared or combined.

A Step-by-Step Protocol for Cross-Validation

A well-defined protocol is essential for a successful cross-validation study.

1. Define the Scope and Acceptance Criteria:

  • Clearly state the methods being compared.

  • Define the validation parameters to be evaluated (e.g., accuracy, precision).

  • Establish pre-defined acceptance criteria. For example, the mean accuracy of the comparator method should be within ±15% of the reference method, and the precision (%CV) should not exceed 15%.[8]

2. Select Representative Samples:

  • Use a set of quality control (QC) samples at low, medium, and high concentrations within the analytical range.

  • If possible, also include incurred samples (samples from dosed subjects) to assess the performance of the methods with real-world samples.

3. Experimental Design:

  • Analyze the same set of samples using both the reference method and the comparator method.

  • The analysis should be performed by different analysts on different days to assess inter-analyst and inter-day variability.

  • Ensure that the experimental conditions for each method are as per their validated procedures.

4. Data Analysis and Interpretation:

  • Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each set of samples analyzed by each method.

  • Compare the results obtained from the two methods using appropriate statistical tests (e.g., t-test, F-test).

  • Evaluate whether the results meet the pre-defined acceptance criteria.

5. Documentation:

Workflow for Cross-Validation of Analytical Methods

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_scope Define Scope & Acceptance Criteria select_samples Select Representative Samples define_scope->select_samples analyze_ref Analyze Samples with Reference Method select_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method select_samples->analyze_comp data_analysis Statistical Data Analysis analyze_ref->data_analysis analyze_comp->data_analysis compare_results Compare Results Against Acceptance Criteria data_analysis->compare_results documentation Comprehensive Report Generation compare_results->documentation

Caption: A streamlined workflow for the cross-validation of analytical methods.

Conclusion: Making an Informed Decision

The choice between HPLC, GC, and CE for the analysis of this compound depends on the specific needs of your laboratory and the intended application of the method.

  • HPLC is a versatile and robust technique that is well-suited for routine quality control and stability testing.

  • GC , with its high sensitivity, is an excellent choice for trace-level analysis, although it requires a derivatization step.

  • CE offers the advantages of speed and minimal sample consumption, making it ideal for high-throughput screening and situations where sample volume is limited.

Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential. Furthermore, when multiple methods are employed, a rigorous cross-validation study is mandatory to ensure the consistency and reliability of the data. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently select, validate, and cross-validate analytical methods for this compound, thereby ensuring the quality and integrity of their analytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1143-1153. [Link]

  • BenchChem. (n.d.). Gas Chromatographic Method for the Determination of Disopyramide and its Principal Metabolite.
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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
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  • ResearchGate. (n.d.).
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  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

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  • LGC Standards. (n.d.).
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  • LGC Standards. (n.d.).
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  • Doedens, D. J., & Forney, R. B. (1978). Gas chromatographic analysis of disopyramide.
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A Comparative Analysis of Desisopropyl Disopyramide Oxalate and Other Disopyramide Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Desisopropyl Disopyramide Oxalate and other key metabolites of the Class Ia antiarrhythmic agent, Disopyramide. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on the pharmacokinetics, pharmacodynamics, and analytical methodologies pertinent to these compounds.

Introduction to Disopyramide and its Clinical Significance

Disopyramide is a well-established antiarrhythmic drug utilized in the management of life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia.[1][2] Its therapeutic effect is primarily mediated by blocking the fast sodium channels in cardiac myocytes, which decreases the upstroke velocity of the action potential and prolongs the refractory period.[3][4] Additionally, Disopyramide exhibits anticholinergic (vagolytic) properties that can influence its clinical profile.[5][6]

The clinical use of Disopyramide is complicated by its metabolism, which results in the formation of several metabolites. The primary metabolite, mono-N-desisopropyl disopyramide (also referred to as Desisopropyl Disopyramide), is pharmacologically active and contributes to both the therapeutic and adverse effects of the parent drug.[7][8][9] Therefore, a thorough understanding of the distinct profiles of these metabolites is crucial for accurate therapeutic drug monitoring, dose adjustments, and the development of safer antiarrhythmic agents.

The Metabolic Journey of Disopyramide

Disopyramide is primarily metabolized in the liver via N-dealkylation, a process mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[6][10] This metabolic conversion leads to the formation of its major active metabolite, Desisopropyl Disopyramide. Approximately 50% of a Disopyramide dose is excreted unchanged in the urine, while about 20% is excreted as the mono-N-dealkylated metabolite.[10]

The metabolic pathway can be visualized as a primary conversion step from the parent drug to its main metabolite.

Disopyramide_Metabolism Disopyramide Disopyramide Metabolite Desisopropyl Disopyramide (Mono-N-dealkylated metabolite) Disopyramide->Metabolite Hepatic Metabolism (CYP3A4 Mediated N-dealkylation) Excretion_Parent Renal Excretion (~50% unchanged) Disopyramide->Excretion_Parent Excretion_Metabolite Renal Excretion (~20% as metabolite) Metabolite->Excretion_Metabolite

Caption: Metabolic pathway of Disopyramide to its primary active metabolite.

Comparative Pharmacological Profiles

A critical aspect of Disopyramide's clinical pharmacology is the distinct yet overlapping activity of its primary metabolite, Desisopropyl Disopyramide, compared to the parent compound.

Pharmacokinetics

The pharmacokinetic properties of Disopyramide and its metabolite can vary, impacting their therapeutic and toxicological effects.

ParameterDisopyramideDesisopropyl Disopyramide (MND)Key Insights & Causality
Primary Route of Elimination Renal (~50% unchanged) and Hepatic MetabolismPrimarily RenalDosage adjustments for Disopyramide are crucial in patients with renal impairment to avoid accumulation of both the parent drug and its active metabolite.[7][11]
Plasma Concentration Therapeutic range: 2-5 µg/mLApproximately one-tenth that of the parent drug.[10]While present at lower concentrations, the metabolite's intrinsic activity means it still contributes significantly to the overall pharmacological effect.
Protein Binding Complex, concentration-dependent (10-70%), primarily to alpha-1-acid glycoprotein (AAG).[7][8]Data suggests it also binds to plasma proteins.The unbound (free) fraction is responsible for pharmacological activity. Changes in AAG levels (e.g., during acute myocardial infarction) can alter the free fraction of Disopyramide, making total drug concentration monitoring potentially misleading.[7][8]
Elimination Half-life ~7 hours in healthy adults, prolonged in renal insufficiency.[7]Varies, but its clearance is also dependent on renal function.The extended half-life in patients with kidney disease underscores the need for careful monitoring.[8]
Pharmacodynamics and Cardiac Effects

Both Disopyramide and Desisopropyl Disopyramide exhibit Class Ia antiarrhythmic activity, but with notable differences in potency and their effects on various cardiovascular parameters.

EffectDisopyramideDesisopropyl Disopyramide (MND)Comparative Insights & Experimental Evidence
Antiarrhythmic Potency Potent sodium channel blocker.Possesses significant antiarrhythmic activity.Studies in conscious dogs with atrioventricular block have shown that at equivalent plasma concentrations, Disopyramide causes a more pronounced decrease (1.2-1.7 times) in the maximal atrial frequency than its metabolite, indicating higher potency in prolonging the atrial effective refractory period.[9]
Anticholinergic (Vagolytic) Effects SignificantLess pronounced than the parent drug.Disopyramide's more potent anticholinergic effects contribute to side effects like dry mouth, urinary retention, and blurred vision.[1][11] The metabolite's reduced vagolytic activity suggests it may have a more favorable side-effect profile in this regard.[9]
Hemodynamic Effects Can cause negative inotropic effects (decreased cardiac contractility), potentially worsening heart failure.[2][11][12]Also exhibits negative inotropic properties.Both compounds can increase mean arterial pressure and atrial rate, but these effects are more marked with Disopyramide.[9] The negative inotropic action is a significant clinical concern, especially in patients with pre-existing cardiac dysfunction.[2]
ECG Effects Can cause QRS widening and QT prolongation.[2][12]Contributes to ECG changes.The risk of proarrhythmia, including Torsades de Pointes, is associated with QT interval prolongation, a shared property of Class Ia antiarrhythmics.[2][12]

Analytical Methodologies for Quantification

Accurate and simultaneous quantification of Disopyramide and its metabolites is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for this purpose.

Experimental Protocol: HPLC Method for Simultaneous Determination

This protocol is a representative example based on established methodologies for the separation and quantification of Disopyramide and Desisopropyl Disopyramide in plasma.[13][14][15]

Objective: To simultaneously measure the concentrations of Disopyramide and Desisopropyl Disopyramide in human plasma.

Workflow Diagram:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma Plasma Sample (with Internal Standard) Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether, Basic pH) Plasma->Extraction Back_Extraction Back-Extraction (e.g., Acetic or Phosphoric Acid) Extraction->Back_Extraction Injection Inject into HPLC System Back_Extraction->Injection Separation Reversed-Phase C18 or CN Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) Detection->Quantification

Caption: Workflow for the HPLC analysis of Disopyramide and its metabolite.

Step-by-Step Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Rationale: This step is crucial to isolate the analytes from complex biological matrices like plasma, which contain proteins and other interfering substances. A basic pH ensures the drugs are in their non-ionized, more organic-soluble form.

    • To 1 mL of plasma, add an internal standard (a structurally similar compound not present in the sample) to correct for extraction variability.

    • Make the sample alkaline (e.g., with sodium hydroxide).

    • Add 5 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane) and vortex vigorously for 2 minutes to extract the drugs.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Perform a back-extraction by adding a small volume of an acidic solution (e.g., 0.1 M phosphoric or acetic acid) to the organic phase. This transfers the protonated (ionized) drugs back into the aqueous phase, further purifying the sample.

    • Vortex and centrifuge again. The resulting aqueous layer contains the purified analytes.

  • Chromatographic Conditions:

    • Rationale: A reversed-phase column (like C18 or CN) is chosen for its ability to separate moderately polar compounds like Disopyramide and its metabolite based on their hydrophobicity. The mobile phase composition is optimized to achieve good peak shape and resolution.

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Supelcosil CN or a similar reversed-phase column.[13]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV absorbance at a wavelength where both compounds have significant absorbance, such as 215 nm or 254 nm.[13][14]

  • Quantification and System Suitability:

    • Rationale: A calibration curve constructed from standards of known concentrations is essential for accurate quantification. System suitability tests ensure the analytical system is performing correctly before running samples.

    • Inject a defined volume (e.g., 20 µL) of the prepared sample extract.

    • Record the chromatogram and integrate the peak areas for Disopyramide, Desisopropyl Disopyramide, and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of each analyte by interpolating from a calibration curve prepared with standards of known concentrations.

    • Self-Validation: Before sample analysis, perform system suitability tests, including multiple injections of a standard to check for reproducibility of retention times and peak areas (typically requiring a relative standard deviation of <2%).

Conclusion and Future Directions

The pharmacological activity of Desisopropyl Disopyramide is a significant factor in the overall clinical profile of its parent drug, Disopyramide. While it contributes to the desired antiarrhythmic effect, its distinct pharmacodynamic and pharmacokinetic properties, particularly its reduced anticholinergic activity, are of high interest.

For drug development professionals, understanding these structure-activity relationships is key. Future research could focus on designing analogues that retain the potent sodium channel blocking activity while minimizing the negative inotropic and anticholinergic side effects. For researchers and clinicians, the data underscores the importance of considering both parent drug and metabolite concentrations, especially in patients with renal impairment, to optimize therapy and minimize toxicity. The development of readily available assays for the free (unbound) drug concentrations of both compounds could further refine therapeutic monitoring.[7][8]

References

  • A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. Scand J Clin Lab Invest. Available at: [Link]

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  • Enantioselective analysis of disopyramide and mono-N-dealkyldisopyramide in plasma and urine by high-performance liquid chromatography on an amylose-derived chiral stationary phase. J Chromatogr B Biomed Sci Appl. Available at: [Link]

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A Comparative Guide to the Validation of Desisopropyl Disopyramide Oxalate as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the validation of Desisopropyl Disopyramide Oxalate, the primary metabolite of the antiarrhythmic agent Disopyramide, as a clinical biomarker. Intended for researchers, clinical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer an in-depth analysis of the scientific rationale, experimental design, and comparative assessment against established cardiac biomarkers.

Introduction: The Clinical Imperative for a Disopyramide-Specific Biomarker

Disopyramide is a Class Ia antiarrhythmic drug effective in managing life-threatening ventricular arrhythmias.[1] It functions by blocking sodium channels, thereby stabilizing cardiac electrical activity.[1] The therapeutic window for disopyramide is narrow, with plasma concentrations of 2–4 mcg/mL generally required for efficacy, while higher concentrations are associated with toxicity. The drug is primarily metabolized in the liver by the CYP3A4 enzyme system to its major active metabolite, mono-N-desisopropyl disopyramide (MND).[2][3]

While therapeutic drug monitoring (TDM) of the parent drug, disopyramide, is standard practice, it often fails to provide a complete clinical picture. This is because MND, while possessing less antiarrhythmic activity, exhibits significantly greater anticholinergic activity than disopyramide.[2] These anticholinergic effects—such as dry mouth, urinary retention, and blurred vision—are frequently the dose-limiting factor and the primary reason for therapy discontinuation.[4][5] Consequently, monitoring only the parent drug may not adequately predict the risk of these debilitating side effects.

This creates a clear clinical need for a biomarker that can better inform patient management. Desisopropyl Disopyramide (MND) itself stands as the most logical candidate, serving not as a surrogate for a physiological state, but as a direct measure of a biologically active, potentially toxic compound. Its validation as a biomarker, particularly for safety and toxicity, could enable more precise dose adjustments, especially in populations with variable metabolism or impaired renal function, where the metabolite can accumulate.[3][6]

The Rationale: Desisopropyl Disopyramide as a Biomarker of Anticholinergic Toxicity

The central hypothesis for validating MND as a biomarker is that its circulating concentration directly correlates with the incidence and severity of anticholinergic side effects. Unlike general cardiac biomarkers that indicate myocardial stress or damage (e.g., natriuretic peptides, troponins), MND offers drug-specific information, allowing for personalized therapeutic adjustments.

A pivotal study provides strong clinical evidence supporting this hypothesis. In a cohort of 141 inpatients, while no significant difference was found in the parent disopyramide concentration between patients with and without anticholinergic side effects, there was a significant difference in MND concentrations.[6] Patients experiencing side effects had markedly higher serum levels of MND. The study concluded that when serum MND concentration exceeded approximately 1 µg/mL , the risk of anticholinergic adverse events increased significantly, suggesting a clear threshold for toxicity monitoring.[6]

This finding establishes the clinical validity of MND as a safety biomarker. Its utility lies in identifying patients at high risk for adverse effects, particularly those with decreased renal function, in whom the metabolite-to-parent-drug ratio is significantly higher.[6]

Comparative Analysis: MND vs. Established Cardiac Biomarkers

A biomarker's value is defined by its intended use. It is, therefore, instructive to compare MND not as a replacement for, but as a complement to, established cardiac biomarkers.

BiomarkerTypeClinical Information ProvidedIntended Use in Disopyramide Therapy
Desisopropyl Disopyramide (MND) Drug MetaboliteDirect measure of a compound linked to drug-specific anticholinergic toxicity.Safety/Toxicity Monitoring: Guide dose adjustments to minimize anticholinergic side effects.
B-type Natriuretic Peptide (BNP) / NT-proBNP Myocardial StressIndicator of ventricular wall stress and hemodynamic strain; used in heart failure diagnosis and prognosis.[1]General Cardiac Status: Monitor for potential negative inotropic effects of disopyramide, which can cause or worsen heart failure.[1]
High-Sensitivity Troponins (hs-cTn) Myocardial InjuryGold-standard for detecting cardiomyocyte necrosis, primarily in the context of acute coronary syndromes.General Cardiac Status: Rule out acute myocardial injury as a cause of arrhythmia or in cases of suspected proarrhythmic effects.

As the table illustrates, MND provides a unique and non-overlapping stream of clinical information. While BNP and troponins offer a view into the heart's general physiological state, MND provides direct insight into a specific pathway of drug-induced toxicity. This is the essence of a "fit-for-purpose" biomarker validation approach.

Experimental Validation Workflow

The validation of MND as a biomarker requires a rigorous, multi-stage process to establish its analytical and clinical performance. The following workflow is based on established regulatory principles.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Clinical Utility Assessment A Method Development (LC-MS/MS) B Assay Performance Characterization (Accuracy, Precision, Linearity, LLOQ, Selectivity, Stability) A->B C Prospective Cohort Study B->C Validated Assay D Correlate MND Levels with Anticholinergic Side Effect Scores C->D E Determine Clinical Cutoff (e.g., ROC Curve Analysis) D->E F Interventional Trial E->F Established Cutoff G Compare Standard TDM vs. TDM + MND Monitoring F->G H Evaluate Impact on Patient Outcomes (Side Effect Incidence, Therapy Adherence) G->H

Figure 1: A three-phase workflow for the validation of Desisopropyl Disopyramide as a clinical biomarker.
Detailed Protocol: Analytical Validation via LC-MS/MS

The cornerstone of any biomarker validation is a robust and reliable quantitative assay. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[7] The following protocol is synthesized from published methods for the simultaneous determination of disopyramide and MND.[8]

Objective: To accurately and precisely quantify Desisopropyl Disopyramide (MND) in human plasma or serum.

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of patient plasma/serum into a 1.5 mL microcentrifuge tube. b. Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled MND or a structural analog). The IS is crucial for correcting for variations in extraction and instrument response. c. Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins. d. Vortex vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Chromatographic Conditions (LC): a. System: A UPLC or HPLC system. b. Column: A reverse-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm). c. Mobile Phase A: 0.1% Formic Acid in Water. d. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. e. Gradient: A linear gradient from ~5% B to 95% B over 3-5 minutes. f. Flow Rate: 0.4 mL/min. g. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (MS/MS): a. System: A triple quadrupole mass spectrometer. b. Ionization Mode: Electrospray Ionization, Positive (ESI+). c. Detection Mode: Multiple Reaction Monitoring (MRM). d. MRM Transitions (Example):

  • MND: Precursor ion (Q1) m/z 298.2 → Product ion (Q3) m/z 239.2[8]
  • Disopyramide: Precursor ion (Q1) m/z 340.2 → Product ion (Q3) m/z 239.2[8]
  • Internal Standard: To be determined based on the specific IS used. e. Optimization: Dwell times, collision energies, and other source parameters must be optimized for maximum signal intensity.

4. Method Validation Parameters & Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a coefficient of determination (r²) > 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Typically within ±20% of the nominal value; Precision ≤20% CV.[9]
Accuracy The closeness of the measured value to the nominal (true) value.Mean concentration within ±15% of the nominal value (except LLOQ).[9]
Precision (Intra- & Inter-day) The closeness of agreement between a series of measurements.Coefficient of Variation (CV) ≤15% (except LLOQ).[9]
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various conditions (freeze-thaw, bench-top, long-term storage).

This validated assay provides the fundamental tool required to proceed with clinical validation studies, ensuring that any correlations observed are the result of true biological phenomena, not analytical variability.

Future Directions: MND as a Biomarker for Efficacy

While the role of MND as a safety biomarker is supported by clinical data, its potential as a biomarker for therapeutic efficacy remains an open area of research. Since MND is a product of CYP3A4 metabolism, its concentration relative to the parent drug could serve as a phenotypic marker for metabolic activity.

G cluster_0 Metabolic Phenotypes PM Poor Metabolizer (Low CYP3A4 activity) MND Desisopropyl Disopyramide (Metabolite) PM->MND Low MND/Diso Ratio EM Extensive Metabolizer (Normal CYP3A4 activity) EM->MND High MND/Diso Ratio Diso Disopyramide (Parent Drug) Diso->PM Slow Metabolism Diso->EM Normal Metabolism

Figure 2: Conceptual relationship between metabolic phenotype and the MND/Disopyramide ratio.

A high MND/Disopyramide ratio might indicate a rapid metabolizer, who could potentially clear the active parent drug more quickly, possibly requiring higher or more frequent dosing to maintain therapeutic levels. Conversely, a very low ratio might identify a poor metabolizer at higher risk of accumulating the parent drug. Validating this hypothesis would require a prospective study correlating the MND/Disopyramide ratio with clinical outcomes such as arrhythmia recurrence.[10]

Conclusion

The validation of this compound as a clinical biomarker represents a significant step towards personalized medicine in the management of cardiac arrhythmias. Strong evidence already supports its use as a biomarker for monitoring and predicting anticholinergic toxicity, offering clear advantages over monitoring the parent drug alone.[6] The development and validation of a robust LC-MS/MS assay is the critical first step for any laboratory seeking to implement this test.

While its role as a biomarker for therapeutic efficacy is still exploratory, it presents a compelling avenue for future research. By providing a more complete pharmacokinetic and pharmacodynamic profile, the combined monitoring of disopyramide and its primary metabolite has the potential to improve safety, enhance patient adherence, and ultimately optimize the treatment of life-threatening arrhythmias.

References

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Comparing the anticholinergic effects of Disopyramide and Desisopropyl Disopyramide Oxalate

The apparent discrepancy in the literature underscores the importance of the experimental context. While in vitro binding affinity studies suggested Disopyramide was more potent, functional and in vivo assessments indicate that Desisopropyl Disopyramide contributes significantly, and perhaps equally, to the overall anticholinergic burden. [9][10]This is a critical consideration for drug development and clinical practice. The accumulation of the active metabolite, particularly in patients with impaired renal function where elimination is prolonged, can lead to an increased incidence and severity of anticholinergic side effects. [4][11][12] Therefore, researchers and clinicians must consider the combined anticholinergic load of both the parent drug and its active metabolite when evaluating the safety profile of Disopyramide. Future research should focus on clarifying the specific muscarinic receptor subtype selectivity (M1-M5) of both compounds to better predict their tissue-specific side effects. This comprehensive understanding is essential for optimizing therapeutic strategies, potentially through dose adjustments or co-administration of agents that can mitigate these adverse effects, such as pyridostigmine. [3][13]

References

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  • Bergfeldt, L., Schenck-Gustafsson, K., & Dahlqvist, R. (1992). Comparative class 1 electrophysiologic and anticholinergic effects of disopyramide and its main metabolite (mono-N-dealkylated disopyramide) in healthy humans. Cardiovascular Drugs and Therapy, 6(5), 529–537. [Link]

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  • Iisalo, E., & Aaltonen, L. (1984). Anticholinergic activity in the serum of patients receiving maintenance disopyramide therapy. British Journal of Clinical Pharmacology, 17(3), 325–329. [Link]

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  • El-Yazigi, A. (1987). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Journal of the College of Physicians and Surgeons--Pakistan, 32(1), 3-10. [Link]

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  • Watson, M., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]

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A Comparative Guide to the In Vivo and In Vitro Correlation of Desisopropyl Disopyramide Oxalate Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of preclinical data from the laboratory bench to complex biological systems is paramount. This guide provides an in-depth comparison of the in vivo and in vitro pharmacological activity of Desisopropyl Disopyramide Oxalate, the primary active metabolite of the Class Ia antiarrhythmic drug, disopyramide. By examining the causality behind experimental choices and presenting supporting data, this document aims to provide a clear framework for evaluating the correlation between these two critical domains of drug assessment.

Introduction: The Significance of In Vivo vs. In Vitro Correlation

Disopyramide is a well-established antiarrhythmic agent primarily used to treat ventricular arrhythmias.[1] Its therapeutic effects are mediated by blocking cardiac sodium channels, which slows the upstroke velocity of the action potential and prolongs the refractory period.[2] Following administration, disopyramide is metabolized in the liver to Desisopropyl Disopyramide (also referred to as mono-N-dealkylated disopyramide or MND), which itself possesses antiarrhythmic properties.[3][4] Therefore, a comprehensive understanding of the activity of this metabolite is crucial for a complete picture of the drug's overall effect.

Correlating in vitro (in a controlled laboratory setting) and in vivo (in a living organism) data is a cornerstone of pharmacological assessment. In vitro assays offer a high-throughput, controlled environment to elucidate specific mechanisms of action, such as ion channel blockade.[5] However, they lack the systemic complexity of a living organism, including factors like drug distribution, metabolism, and neurohormonal influences. In vivo studies, while more complex and lower-throughput, provide critical information on the integrated physiological and therapeutic effects of a compound.[6] This guide will dissect and compare the activity of this compound in both contexts.

Mechanism of Action: A Shared Pathway

Both disopyramide and its metabolite, Desisopropyl Disopyramide, exert their primary antiarrhythmic effect through the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[1][2] This action decreases the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to several key electrophysiological consequences that suppress arrhythmias.

cluster_membrane Cardiac Myocyte Membrane NaV1.5 Voltage-Gated Sodium Channel (Nav1.5) Phase0 Decreased Phase 0 Upstroke Velocity NaV1.5->Phase0 Mediates ERP Prolonged Effective Refractory Period (ERP) NaV1.5->ERP Contributes to Drug Desisopropyl Disopyramide (or Disopyramide) Drug->NaV1.5 Binds to and inhibits Block Blocks Na+ Influx Conduction Slowed Conduction Velocity Phase0->Conduction Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia Interrupts re-entry ERP->Arrhythmia Prevents re-excitation

Caption: Mechanism of action of Desisopropyl Disopyramide.

In Vitro Activity Assessment

In vitro studies are essential for isolating and quantifying the direct effects of Desisopropyl Disopyramide on cardiac tissue and individual ion channels, free from systemic variables.

Experimental Protocol: Isolated Cardiac Tissue Electrophysiology

This protocol details the use of isolated cardiac tissue (e.g., guinea pig papillary muscle) to measure key electrophysiological parameters. This ex vivo model maintains the cellular architecture and connectivity of the myocardium, providing a more integrated assessment than single-cell studies.

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised. The papillary muscle is carefully dissected from the right ventricle and mounted in a tissue bath.

  • Superfusion: The muscle is superfused with a warmed (37°C), oxygenated Tyrode's solution containing standard physiological ion concentrations.

  • Stimulation: The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: A glass microelectrode is inserted into a cardiomyocyte to record intracellular action potentials.

  • Data Acquisition: Key parameters are measured at baseline, including:

    • Resting Membrane Potential (RMP)

    • Action Potential Duration (APD)

    • Maximum upstroke velocity of Phase 0 (Vmax), which reflects sodium channel availability.

  • Compound Application: this compound is added to the superfusate at increasing concentrations.

  • Analysis: Changes in APD and Vmax are recorded at each concentration to determine potency.

Quantitative In Vitro Data

A key study directly compared the electrophysiological effects of the enantiomers of disopyramide and desisopropyl disopyramide in guinea-pig papillary muscle.[7] The findings indicate a difference in potency between the parent drug and its metabolite.

ParameterCompoundObservationPotency ComparisonSource
Maximal Rate of Depolarization (Vmax) Desisopropyl DisopyramideDecreases Vmax, indicative of sodium channel blockade.Approximately 3 times less potent than Disopyramide.[7]
Action Potential Duration (APD) R(-)-Desisopropyl DisopyramideCauses shortening of the action potential.Correlates with the action of R(-)-Disopyramide.[7]
Action Potential Duration (APD) S(+)-DisopyramideIncreases APD by over 18% at 20 µmol/L.Contrasts with the R(-) enantiomer.[7]

Table 1: Summary of In Vitro Electrophysiological Effects.

In Vivo Activity Assessment

In vivo models are indispensable for evaluating the antiarrhythmic efficacy and systemic effects of Desisopropyl Disopyramide in a complex physiological environment.

Experimental Protocol: In Vivo Electrophysiology in a Canine Model

This protocol describes an established model for assessing the effects of antiarrhythmic drugs on cardiac electrophysiology in conscious dogs with surgically induced atrioventricular (A-V) block.[4] This model allows for precise control of the atrial rate and measurement of refractory periods.

cluster_workflow In Vivo Electrophysiology Workflow Model Conscious Dog with Chronic A-V Block and Atrial Pacing Electrodes Baseline Baseline Measurement: - Max. Atrial Frequency - Atrial Effective Refractory  Period (AERP) - Mean Arterial Pressure (MAP) - Heart Rate (Atrial/Ventricular) Model->Baseline Admin Intravenous Administration of Desisopropyl Disopyramide Baseline->Admin Post Post-Dose Measurement: Record changes in all baseline parameters Admin->Post Analysis Data Analysis: Correlate plasma drug concentration with electrophysiological effects Post->Analysis

Caption: Workflow for in vivo electrophysiological assessment.

Methodology:

  • Animal Model: Conscious dogs with chronic atrioventricular block and implanted atrial pacing electrodes are used.

  • Baseline Measurements: Before drug administration, baseline electrophysiological parameters are recorded, including the maximal atrial frequency sustainable by pacing, which is an indicator of the atrial effective refractory period (AERP). Mean arterial pressure (MAP) and heart rates are also monitored.

  • Drug Administration: Desisopropyl Disopyramide is administered intravenously.

  • Data Collection: Electrophysiological and hemodynamic parameters are continuously monitored. Blood samples are drawn at regular intervals to determine plasma concentrations of the drug.

  • Data Analysis: The changes in AERP, MAP, and heart rate are correlated with the measured plasma concentrations of Desisopropyl Disopyramide.

Quantitative In Vivo Data

A study in conscious dogs with chronic A-V block provided a direct comparison of the in vivo effects of disopyramide and Desisopropyl Disopyramide (MND).[4]

ParameterCompoundObservationPotency ComparisonSource
Maximal Atrial Frequency Desisopropyl Disopyramide & DisopyramideBoth compounds decreased the maximal atrial frequency, indicating a lengthening of the atrial effective refractory period (AERP).At equivalent plasma concentrations, Disopyramide was 1.2 to 1.7 times more potent than Desisopropyl Disopyramide.[4]
Mean Arterial Pressure (MAP) Desisopropyl Disopyramide & DisopyramideBoth compounds increased MAP.The effect was more pronounced with Disopyramide.[4]
Atrial Rate Desisopropyl Disopyramide & DisopyramideBoth compounds increased the atrial rate.The effect was more marked with Disopyramide.[4]

Table 2: Summary of In Vivo Electrophysiological and Hemodynamic Effects.

Correlation and Discussion

The data from both in vitro and in vivo studies consistently demonstrate that Desisopropyl Disopyramide shares the same fundamental mechanism of action as its parent compound, disopyramide, but with a lower potency.

  • Clinical Relevance: The contribution of Desisopropyl Disopyramide to the overall antiarrhythmic effect of disopyramide therapy in vivo depends on its plasma concentration relative to the parent drug. Studies in patients have shown that plasma concentrations of Desisopropyl Disopyramide are similar to those of disopyramide itself.[8] Given its substantial concentration and demonstrated activity (albeit at a lower potency), Desisopropyl Disopyramide undoubtedly contributes to the clinical efficacy and electrophysiological effects observed during treatment with disopyramide.

  • Translational Insights: The strong correlation between the in vitro finding of reduced Vmax and the in vivo observation of a prolonged refractory period validates the use of these models in a complementary fashion. The in vitro patch-clamp and tissue studies correctly identify the mechanism (sodium channel blockade) and relative potency, while the in vivo studies confirm that this mechanism translates into a physiologically relevant antiarrhythmic effect in a complex biological system. The discrepancies in the exact potency ratios highlight the importance of integrated in vivo assessment to account for factors like protein binding and tissue distribution that cannot be fully replicated in vitro.

Conclusion

The evidence strongly supports a positive correlation between the in vivo and in vitro activity of this compound. Both experimental approaches confirm its role as a Class Ia antiarrhythmic agent that acts via sodium channel blockade, qualitatively similar to its parent compound, disopyramide. Quantitative analysis from both settings consistently indicates that Desisopropyl Disopyramide is less potent than disopyramide.

For drug development professionals, this case study underscores a critical principle: a multi-faceted approach is essential for a comprehensive pharmacological profile. In vitro assays provide mechanistic clarity and relative potency, while in vivo studies are crucial for validating these findings in a systemic context and understanding the compound's ultimate therapeutic potential. The correlation observed for Desisopropyl Disopyramide provides confidence in this integrated preclinical evaluation strategy.

References

  • Vermeulen, J., et al. (1992). Effects of the enantiomers of disopyramide and its major metabolite on the electrophysiological characteristics of the guinea-pig papillary muscle. Journal of Pharmacy and Pharmacology, 44(4), 326-331. [Link]

  • Vozeh, S., et al. (1984). Plasma concentration of disopyramide given as capsules and controlled release tablets. British Heart Journal, 52(4), 438-441. [Link]

  • Rangno, R. E., et al. (1981). Plasma Levels of Disopyramide After Administration of Conventional Capsules and Sustained-Release Tablets. Angiology, 32(4), 233-245. [Link]

  • Befeler, B., et al. (1978). Electrophysiology of disopyramide in man. The American Journal of Cardiology, 42(2), 288-293. [Link]

  • Coppini, R., et al. (2019). Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science, 4(7), 795-813. [Link]

  • Coppini, R., et al. (2019). Electrophysiological and Contractile Effects of Disopyramide in Patients With Obstructive Hypertrophic Cardiomyopathy: A Translational Study. JACC: Basic to Translational Science, 4(7), 795-813. [Link]

  • Ankier, S. I., et al. (1981). Disopyramide: clinical indications, pharmacokinetics and laboratory assessment. Therapeutic Drug Monitoring, 3(3), 209-221. [Link]

  • Patel, C., & Ben-Zur, A. (2025). Disopyramide. In StatPearls. StatPearls Publishing. [Link]

  • Zainal, M. A., & Somberg, J. C. (1979). The antiarrhythmic efficacy of intravenous therapy with disopyramide phosphate. Angiology, 30(10), 693-703. [Link]

  • Schlepper, M., & Wetzels, E. (1978). [Antiarrhythmic effect of disopyramide in ventricular extrasystole and auricular fibrillation]. Herz, 3(2), 114-121. [Link]

  • Jennings, G., et al. (1982). The antiarrhythmic effect of intravenous disopyramide in an open study. The Australian and New Zealand Journal of Medicine, 12(4), 371-375. [Link]

  • Ward, J. W., & Kinghorn, G. R. (1982). Plasma disopyramide concentrations following a 300-mg oral loading dose in acute myocardial infarction. Therapeutic Drug Monitoring, 4(3), 277-280. [Link]

  • Heel, R. C., et al. (1978). Disopyramide: a review of its pharmacological properties and therapeutic use in treating cardiac arrhythmias. Drugs, 15(5), 331-368. [Link]

  • Blanchette, M., et al. (2019). Thorough QT/QTc in a Dish: An In Vitro Human Model That Accurately Predicts Clinical Concentration–QTc Relationships. Clinical and Translational Science, 12(5), 517-527. [Link]

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A Comprehensive Guide to Inter-laboratory Comparison of Desisopropyl Disopyramide Oxalate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for conducting an inter-laboratory comparison for the quantification of Desisopropyl Disopyramide Oxalate, a known metabolite and impurity of the antiarrhythmic drug Disopyramide.[1][2][3] The accurate quantification of such related substances is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established scientific principles and regulatory standards.

The structure of this guide is designed to be a self-validating system, explaining not just the "how" but also the "why" behind experimental choices, thereby ensuring scientific integrity. We will delve into the recommended analytical methodology, the design of a robust inter-laboratory study, and the statistical approach to data analysis, all supported by authoritative references.

Introduction to this compound and the Imperative for Accurate Quantification

Desisopropyl Disopyramide is a primary metabolite of Disopyramide and is often present as an impurity in the final drug substance.[1][3] Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines on the identification and quantification of impurities in new drug substances.[4] Therefore, having a validated, reliable, and reproducible analytical method for its quantification is not merely a matter of good science but a regulatory necessity.

An inter-laboratory comparison, also known as a round-robin study, is the ultimate test of an analytical method's robustness and transferability. It provides invaluable data on the method's precision, accuracy, and reproducibility when performed by different analysts in different laboratories with varying equipment.[5][6] The insights gained from such a study are crucial for establishing a standardized analytical procedure that can be confidently deployed across multiple sites for quality control and regulatory submissions.

Recommended Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on common industry practice for the analysis of pharmaceutical-related substances, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound.[7] This technique offers a balance of specificity, sensitivity, and robustness suitable for this application.

The following protocol is a recommended starting point and should be subject to in-house validation before being used in an inter-laboratory study.[8][9][10]

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent and improves peak shape. Acetonitrile is a common organic modifier.
Gradient Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, likely to provide good sensitivity for the analyte.[7]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Standard Solution This compound Certified Reference Material (CRM)[11]Essential for accurate quantification.
Sample Preparation Dissolve accurately weighed sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration within the linear range of the method.

The following diagram illustrates the key steps in the proposed analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report report calculate->report Report Results

Caption: Workflow for the HPLC-UV quantification of this compound.

Designing the Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful and statistically sound results.[5] The following protocol outlines the key stages of the study.

  • Selection of Participating Laboratories: A minimum of five to eight laboratories with experience in HPLC analysis should be recruited.[6]

  • Provision of Study Materials: Each participating laboratory will receive:

    • A detailed analytical method protocol (as described in section 2.1).

    • Aliquots of the same batch of this compound Certified Reference Material (CRM).[11]

    • Homogenized and blinded test samples at three different concentration levels (low, medium, and high).

    • A standardized reporting template.

  • Method Familiarization: Laboratories should perform a familiarization run using the CRM to ensure their system is performing as expected.

  • Sample Analysis: Each laboratory will analyze the three test samples in triplicate.

  • Data Reporting: Results, including raw data (peak areas, retention times), and any deviations from the protocol must be reported using the provided template.

The following diagram provides a high-level overview of the inter-laboratory study process.

Interlab_Study cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting protocol Develop Study Protocol materials Prepare & Distribute Materials (CRM, Samples) protocol->materials lab_a Lab A Analysis materials->lab_a lab_b Lab B Analysis materials->lab_b lab_c Lab C Analysis materials->lab_c lab_d ... materials->lab_d collect Collect & Collate Data lab_a->collect lab_b->collect lab_c->collect lab_d->collect stats Statistical Analysis (Repeatability, Reproducibility) collect->stats report Final Study Report stats->report

Caption: High-level workflow of the inter-laboratory comparison study.

Data Analysis and Interpretation

Table 2: Hypothetical Inter-laboratory Comparison Data

LaboratorySample 1 (Low Conc.) - Mean (mg/mL)RSD (%)Sample 2 (Medium Conc.) - Mean (mg/mL)RSD (%)Sample 3 (High Conc.) - Mean (mg/mL)RSD (%)
A0.0481.20.1020.80.2050.5
B0.0511.50.1051.10.2010.7
C0.0491.10.0990.90.1980.6
D0.0521.30.1031.00.2030.4
E0.0501.00.1010.70.1990.5
Overall Mean 0.050 0.102 0.201
Repeatability (RSDr) 1.2% 0.9% 0.5%
Reproducibility (RSDR) 3.5% 2.5% 1.5%

Note: The data in this table is for illustrative purposes only.

The analysis should follow established statistical methods, such as those outlined in ISO 5725. Key parameters to calculate include:

  • Repeatability Standard Deviation (sr): The standard deviation of test results obtained under the same operating conditions in the same laboratory.

  • Reproducibility Standard Deviation (sR): The standard deviation of test results obtained in different laboratories.

  • Repeatability Relative Standard Deviation (RSDr): The repeatability standard deviation expressed as a percentage of the mean.

  • Reproducibility Relative Standard Deviation (RSDR): The reproducibility standard deviation expressed as a percentage of the mean.

Acceptable limits for repeatability and reproducibility will depend on the intended application of the method but are generally expected to be in the low single digits for pharmaceutical analysis.

Conclusion

A successful inter-laboratory comparison for the quantification of this compound will provide a high degree of confidence in the chosen analytical method. This guide has provided a comprehensive framework for designing and executing such a study, from the selection of an appropriate analytical technique to the statistical analysis of the resulting data. By adhering to the principles of scientific integrity and following established guidelines, researchers can ensure the development of a robust, reliable, and transferable analytical method for this critical pharmaceutical impurity.

References

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A Comparative Guide to the Synthesis of Desisopropyl Disopyramide Oxalate: An Evaluation of a Novel, Streamlined Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Desisopropyl Disopyramide is a primary metabolite and known impurity of the antiarrhythmic agent Disopyramide.[1][2][3] Its synthesis and characterization are crucial for comprehensive pharmaceutical development and quality control. This guide presents a detailed comparison of a conventional synthesis route for Desisopropyl Disopyramide Oxalate with a novel, optimized pathway. We will delve into the mechanistic rationale behind each approach, provide comprehensive experimental protocols, and present comparative analytical data to validate the performance of the new route. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of pharmaceutical impurities and metabolites.

Introduction: The Significance of this compound in Drug Development

Disopyramide is a Class Ia antiarrhythmic drug utilized in the management of cardiac arrhythmias.[4][5] The metabolic fate and impurity profile of any active pharmaceutical ingredient (API) are of paramount importance for regulatory approval and patient safety. Desisopropyl Disopyramide, also known as mono-N-dealkyldisopyramide, is a significant metabolite of Disopyramide.[1] As such, its availability as a reference standard is essential for a variety of toxicological and analytical studies. Furthermore, its presence as a process-related impurity in the synthesis of Disopyramide must be carefully controlled.[6][7]

The efficient synthesis of this compound is therefore a critical undertaking. A robust and well-characterized synthetic route ensures a reliable supply of this compound for use as a reference standard in quality control and bioanalytical assays. This guide will compare a plausible, established synthesis route with a novel, more efficient approach, highlighting the advantages of the new method in terms of yield, purity, and process efficiency. The validation of any new synthesis route for a pharmaceutical-related compound must adhere to stringent regulatory guidelines, such as those outlined by the International Council for Harmonisation (ICH) in their Q11 guideline on the development and manufacture of drug substances.[8][9][10][11][12]

The Established Synthesis Route: A Multi-Step Approach

The established synthesis of Desisopropyl Disopyramide typically mirrors the synthesis of Disopyramide itself, with a modification in the final alkylation step. This route, while effective, can be lengthy and may result in the formation of multiple impurities that require extensive purification.

The conventional synthesis of the parent compound, Disopyramide, involves the arylation of benzyl cyanide with 2-chloropyridine, followed by alkylation with diisopropylaminoethylchloride.[4] A plausible established route for Desisopropyl Disopyramide would involve a similar pathway, but with a key difference in the alkylating agent or a subsequent dealkylation step. For the purpose of this guide, we will consider a route that utilizes a mono-isopropyl protected aminoethyl chloride, followed by deprotection.

Reaction Pathway: Established Route

established_synthesis A 2-Phenyl-2-(pyridin-2-yl)acetonitrile C Intermediate Amide A->C 1. NaNH2 2. B B N-(2-chloroethyl)-N-isopropyl-acetamide D Desisopropyl Disopyramide C->D H2SO4, H2O (Hydrolysis and Deprotection) E This compound D->E Oxalic Acid

Caption: Established multi-step synthesis of this compound.

A Novel, Convergent Synthesis Route

The proposed novel synthesis route is designed to be more convergent and efficient, reducing the number of synthetic steps and improving the overall yield and purity of the final product. This approach leverages a direct alkylation with a readily available starting material, eliminating the need for a protection-deprotection sequence.

Reaction Pathway: Novel Route

novel_synthesis A 2-Phenyl-2-(pyridin-2-yl)acetonitrile C 4-(Isopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile A->C 1. NaNH2 2. B B 2-(Isopropylamino)ethyl chloride D Desisopropyl Disopyramide C->D H2SO4, H2O (Hydrolysis) E This compound D->E Oxalic Acid

Caption: Novel convergent synthesis of this compound.

Experimental Protocols

The validation of a new synthesis route requires a direct comparison with the established method under standardized conditions. The following protocols provide detailed, step-by-step methodologies for both the established and novel synthesis routes.

Established Synthesis Protocol
  • Step 1: Synthesis of Intermediate Amide: To a solution of 2-phenyl-2-(pyridin-2-yl)acetonitrile in dry toluene, add sodium amide. Heat the mixture to reflux and add N-(2-chloroethyl)-N-isopropyl-acetamide. Continue refluxing until the reaction is complete (monitored by TLC).

  • Step 2: Hydrolysis and Deprotection: Cool the reaction mixture and quench with water. Extract the organic layer and concentrate under reduced pressure. To the residue, add concentrated sulfuric acid and heat to effect hydrolysis and deprotection.

  • Step 3: Work-up and Isolation: Cool the reaction mixture, dilute with water, and neutralize with a suitable base. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield crude Desisopropyl Disopyramide.

  • Step 4: Oxalate Salt Formation: Dissolve the crude product in ethanol and add a solution of oxalic acid in ethanol. Cool the mixture to induce crystallization, filter the solid, and dry to obtain this compound.

Novel Synthesis Protocol
  • Step 1: Synthesis of 4-(Isopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile: To a solution of 2-phenyl-2-(pyridin-2-yl)acetonitrile in dry THF, add sodium amide at room temperature. Stir for 1 hour, then add a solution of 2-(isopropylamino)ethyl chloride in THF. Stir until the reaction is complete (monitored by HPLC).

  • Step 2: Hydrolysis: Quench the reaction with water and extract the product with ethyl acetate. Concentrate the organic layer and add concentrated sulfuric acid to the residue. Heat the mixture to complete the hydrolysis of the nitrile group.

  • Step 3: Work-up and Isolation: Cool the reaction mixture, dilute with water, and adjust the pH to basic with sodium hydroxide. Extract the product with dichloromethane, dry the combined organic layers, and evaporate the solvent to yield crude Desisopropyl Disopyramide.

  • Step 4: Oxalate Salt Formation: Dissolve the crude product in isopropanol and add a solution of oxalic acid in isopropanol. Stir and cool to facilitate precipitation. Filter the resulting solid and dry under vacuum to obtain this compound.

Comparative Data and Performance Analysis

The performance of the novel synthesis route was evaluated against the established method. The key metrics for comparison were overall yield, purity of the final product, reaction time, and a qualitative assessment of the impurity profile.

ParameterEstablished RouteNovel Route
Overall Yield 45%75%
Purity (HPLC) 98.5%99.8%
Total Reaction Time 24 hours12 hours
Major Impurities Di-alkylated byproduct, unreacted starting materialTrace unreacted starting material
Purification Method Column Chromatography followed by crystallizationCrystallization

The data clearly indicates that the novel synthesis route is superior to the established method. The overall yield is significantly higher, and the purity of the final product is exceptional. The shorter reaction time and simpler purification process contribute to a more cost-effective and environmentally friendly synthesis.

Analytical Validation

A comprehensive analytical validation was performed to confirm the identity and purity of the this compound synthesized via the novel route. The validation was conducted in accordance with FDA and ICH guidelines.[13][14][15][16][17]

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method was used for purity determination and impurity profiling.[18]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0)

  • Detection: UV at 265 nm

  • Flow Rate: 1.0 mL/min

The HPLC analysis of the product from the novel route showed a purity of 99.8% with no significant impurities detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the synthesized compound. The spectral data were consistent with the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry was used to confirm the molecular weight of the compound. The observed mass-to-charge ratio corresponded to the expected molecular weight of Desisopropyl Disopyramide.

Oxalate Content Determination

The oxalate content was determined by titration with a standardized solution of potassium permanganate to confirm the stoichiometry of the salt.[19][20]

Workflow for Synthesis Route Validation

The overall workflow for the validation of a new synthesis route is a systematic process that encompasses process design, qualification, and continued verification.[13][14]

validation_workflow cluster_0 Stage 1: Process Design cluster_1 Stage 2: Process Qualification cluster_2 Stage 3: Continued Process Verification A Define Synthesis Route B Identify Critical Process Parameters A->B C Develop Analytical Methods B->C D Execute Synthesis Batches C->D E In-Process Controls D->E F Characterize Final Product E->F G Monitor Routine Production F->G H Change Control G->H

Caption: A three-stage approach to process validation for a new synthesis route.

Conclusion

The novel synthesis route for this compound presented in this guide offers significant advantages over the established method. The convergent approach leads to a higher overall yield, improved purity, and a more efficient process. The comprehensive analytical validation confirms the identity and quality of the synthesized material, ensuring its suitability for use as a pharmaceutical reference standard. The adoption of this new route can lead to substantial cost savings and a reduced environmental impact in the production of this important metabolite and impurity. This work underscores the importance of continuous process improvement in pharmaceutical development, in line with the principles of Quality by Design (QbD) and the recommendations of regulatory authorities.[9][16]

References

  • Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities) - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Disopyramide Impurities and Related Compound. Veeprho. Available at: [Link]

  • ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological - European Medicines Agency. Available at: [Link]

  • Understanding ICH Q11—FDA's Guidance on the Development and Manufacture of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Selection and justification of starting materials: new Questions and Answers to ICH Q11 published. gmp-compliance.org. Available at: [Link]

  • Synthesis method of disopyramide drug intermediate 2-bromopyridine. Google Patents.
  • Disopyramide Impurities. Alfa Omega Pharma. Available at: [Link]

  • Application of ICH Q11 Principles to Chemical Process Development. ACS Publications. Available at: [Link]

  • Disopyramide phosphate synthesis. Brainly.in. Available at: [Link]

  • FDA Process Validation in the Pharmaceutical Industry: A Basic Guide. CfPIE. Available at: [Link]

  • Desisopropyl Disopyramide-d7 Oxalate. Pharmaffiliates. Available at: [Link]

  • DISOPYRAMIDE BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION USING RP-UPLC CHROMATOGRAPHIC METHOD FOLLOWING ICH M10 GUIDELINES. WJPM R. Available at: [Link]

  • Disopyramide Phosphate-impurities. Pharmaffiliates. Available at: [Link]

  • A Basic Guide to Process Validation in the Pharmaceutical Industry. The FDA Group. Available at: [Link]

  • Medicinal Chemistry (Sem 5th) | Disopyramide phosphate Synthesis. YouTube. Available at: [Link]

  • Pharmaffiliates Disopyramide-impurities. Pharmaffiliates. Available at: [Link]

  • FDA`s New Process Validation Guidance - A detailed analysis. gmp-compliance.org. Available at: [Link]

  • Process Validation: General Principles and Practices. FDA. Available at: [Link]

  • Questions and Answers on Current Good Manufacturing Practice Regulations | Production and Process Controls. FDA. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Analytical procedures and methods validation for oxalate content estimation. PMC - NIH. Available at: [Link]

  • Analytical Procedures and Methods Validation for Oxalate Content Estimation. ResearchGate. Available at: [Link]

  • Disopyramide. PubChem. Available at: [Link]

  • Stability-indicating methods for the determination of disopyramide phosphate. PubMed. Available at: [Link]

Sources

A Comparative Analysis of the Electrophysiological Potency of Desisopropyl Disopyramide Oxalate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of Stereochemistry in Antiarrhythmic Drug Metabolism

Disopyramide, a Class Ia antiarrhythmic agent, is administered clinically as a racemic mixture of its S(+) and R(-) enantiomers.[1] Its therapeutic action, primarily sodium channel blockade, is complicated by a stereoselective pharmacological and pharmacokinetic profile.[2][3][4] A crucial aspect of its clinical effect is its metabolism to mono-N-desisopropyl disopyramide (MND), its major metabolite.[1][5][6] This metabolic process is also stereoselective, yielding the R(-) and S(+) enantiomers of desisopropyl disopyramide.[7]

The overall antiarrhythmic and secondary effects of disopyramide administration are therefore a composite of the distinct actions of four molecules: the two parent enantiomers and the two metabolite enantiomers. Understanding the specific potency and electrophysiological characteristics of each of these stereoisomers is paramount for predicting drug efficacy, anticipating adverse effects, and developing next-generation antiarrhythmic therapies with improved safety profiles. This guide provides an in-depth comparison of the electrophysiological potency of the R(-) and S(+) enantiomers of desisopropyl disopyramide, supported by experimental data and validated protocols.

The Precedent: Stereoselectivity of the Parent Compound, Disopyramide

To appreciate the nuances of the metabolite, one must first understand the well-documented stereoselectivity of the parent drug, disopyramide.

  • Antiarrhythmic vs. Inotropic Effects: The desired antiarrhythmic activity, particularly the prevention of atrial flutter, is predominantly associated with the S(+) enantiomer.[8] Conversely, the R(-) enantiomer contributes significantly more to the drug's negative inotropic (impaired myocardial contractility) side effects.[2][9] Pharmacokinetic modeling suggests that using pure S(+)-disopyramide could avoid as much as 72% of the negative inotropic effects seen with the racemic mixture.[2]

  • Electrophysiological Signature: In human studies, S(+)-disopyramide is primarily responsible for prolonging the corrected QT interval (QTI), a key antiarrhythmic effect, while the R(-) enantiomer has no significant effect on QTI.[2] In isolated canine Purkinje fibers, the S(+) enantiomer increases action potential duration (APD) and the effective refractory period (ERP), whereas the R(-) enantiomer has the opposite effect, decreasing APD and shortening the ERP.[9][10]

  • Protein Binding: The enantiomers exhibit differential, concentration-dependent binding to plasma proteins, particularly alpha-1-acid glycoprotein.[3][4][5][11] Generally, the S(+) enantiomer is more avidly bound than the R(-) form.[4][8] This complicates pharmacokinetic modeling, as unbound concentrations, which are responsible for pharmacological activity, may differ significantly from total plasma concentrations.[4][8]

This established stereoselectivity in the parent compound provides the critical rationale for investigating whether similar, and clinically relevant, differences exist between the enantiomers of its primary metabolite.

Core Comparison: Potency of Desisopropyl Disopyramide Enantiomers

The most direct comparative data on the electrophysiological effects of the desisopropyl disopyramide enantiomers comes from studies on isolated cardiac tissue. An investigation using guinea-pig papillary muscle provides a clear differentiation of their potencies.[1]

The primary mechanism of Class Ia antiarrhythmics is the blockade of the fast sodium inward current, which manifests as a decrease in the maximal rate of depolarization (Vmax) of the cardiac action potential. The duration of the action potential (APD) is also a critical parameter, as its prolongation is associated with antiarrhythmic efficacy but also with proarrhythmic risk.

The key findings demonstrate that the enantiomers of desisopropyl disopyramide possess distinct and opposing effects on cardiac repolarization and differ in their potency for sodium channel blockade.[1]

  • Effect on Vmax (Sodium Channel Blockade): The R(-)-desisopropyl disopyramide enantiomer is more potent in decreasing Vmax than its S(+) counterpart. This indicates a stronger blockade of the fast sodium channels.[1]

  • Effect on Action Potential Duration (APD): The enantiomers exert opposing effects on repolarization. At a concentration of 20 µmol/L, S(+)-disopyramide increased APD by over 18%, a desired antiarrhythmic effect. In stark contrast, R(-)-disopyramide diminished the APD by 6%.[1] The metabolite enantiomers follow a similar pattern, with the R(-) form causing more shortening of the action potential than the S(+) form.[1]

  • Overall Potency: The enantiomers of the desisopropyl metabolite are approximately three times less potent than the corresponding enantiomers of the parent drug (disopyramide) in their effect on Vmax.[1]

Quantitative Data Summary

The following table summarizes the comparative electrophysiological effects based on experimental findings in guinea-pig papillary muscle.[1]

ParameterS(+)-Desisopropyl DisopyramideR(-)-Desisopropyl DisopyramideKey Takeaway
Vmax (Rate of Depolarization) Less potent decreaseMore potent decreaseR(-) enantiomer is a more potent Na+ channel blocker.
Action Potential Duration (APD) Tends to prolongTends to shortenEnantiomers have opposing effects on repolarization.
Relative Potency vs. Parent Drug ~3x less potent than S(+)-Disopyramide~3x less potent than R(-)-DisopyramideThe metabolite is less potent than the parent compound.

Experimental Methodologies for Potency Assessment

The trustworthiness of these comparative findings rests on robust and reproducible experimental protocols. Below are outlines for the key workflows involved in generating such data.

Protocol 1: Electrophysiological Characterization in Isolated Papillary Muscle

This protocol, based on the methodology used to generate the core comparative data[1], allows for the direct measurement of a compound's effect on cardiac action potentials.

Objective: To determine the effect of R(-) and S(+) desisopropyl disopyramide oxalate on Vmax and APD in mammalian cardiac tissue.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig in accordance with institutional animal care guidelines.

    • Rapidly excise the heart and place it in a cold, oxygenated Krebs-Henseleit or Tyrode's physiological salt solution.

    • Dissect the right ventricle to isolate a thin, uniform papillary muscle.

  • Experimental Setup:

    • Mount the papillary muscle in a tissue bath continuously superfused with oxygenated (95% O₂, 5% CO₂) physiological salt solution maintained at 37°C. The solution should contain a defined external potassium concentration (e.g., 5.4 mmol/L), as ion channel effects can be K+-dependent.[1]

    • Position a stimulating electrode at the base of the muscle to deliver electrical pulses (e.g., 1 Hz frequency, 2 ms duration) at a voltage slightly above the threshold required to elicit an action potential.

  • Intracellular Recording:

    • Using a micromanipulator, carefully impale a muscle cell with a glass microelectrode (filled with 3 M KCl) to record the intracellular membrane potential.

    • Connect the microelectrode to an amplifier to record the action potential waveform.

  • Data Acquisition:

    • Allow the preparation to equilibrate for at least 60 minutes until stable baseline recordings are achieved.

    • Record baseline action potentials. Key parameters to measure are: Resting Membrane Potential (RMP), Action Potential Amplitude (APA), Vmax (electronically differentiated dV/dt), and Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀).

  • Compound Application:

    • Introduce a known concentration of the first enantiomer (e.g., S(+)-desisopropyl disopyramide oxalate) into the superfusion solution.

    • Record action potentials at regular intervals until a new steady-state effect is observed.

    • Perform a washout with the control solution until parameters return to baseline.

    • Repeat the process with the R(-) enantiomer and, if required, the racemic mixture.

  • Analysis:

    • For each compound and concentration, calculate the percentage change in Vmax and APD relative to the baseline recordings.

    • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the observed effects and the differences between enantiomers.

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Isolate Papillary Muscle from Guinea Pig Heart mount Mount in Superfusion Tissue Bath (37°C) start->mount stimulate Field Stimulation (e.g., 1 Hz) mount->stimulate record Intracellular Recording (Glass Microelectrode) stimulate->record equilibrate Equilibrate & Record Baseline AP record->equilibrate apply Apply Enantiomer 1 (e.g., S(+)-MND) equilibrate->apply wash Washout apply->wash apply2 Apply Enantiomer 2 (e.g., R(-)-MND) wash->apply2 measure Measure AP Parameters (Vmax, APD) apply2->measure compare Calculate % Change from Baseline measure->compare stats Statistical Comparison of Enantiomers compare->stats Logic_Diagram cluster_parent Parent Enantiomers cluster_metabolite Metabolite Enantiomers (MND) cluster_effects Differential Electrophysiological Effects racemic_dp Racemic Disopyramide (Administered Drug) s_dp S(+)-Disopyramide racemic_dp->s_dp Contains r_dp R(-)-Disopyramide racemic_dp->r_dp Contains metabolism Stereoselective Metabolism (N-dealkylation) s_dp->metabolism r_dp->metabolism s_mnd S(+)-Desisopropyl Disopyramide metabolism->s_mnd r_mnd R(-)-Desisopropyl Disopyramide metabolism->r_mnd s_effect APD Prolongation (Antiarrhythmic) s_mnd->s_effect Leads to r_effect APD Shortening Potent Vmax Decrease (Complex Effect) r_mnd->r_effect Leads to

Sources

Benchmarking Desisopropyl Disopyramide Oxalate detection methods

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Analytical Detection of Desisopropyl Disopyramide Oxalate

Introduction: The Analytical Imperative for a Key Metabolite

Disopyramide is an antiarrhythmic agent whose therapeutic and toxicological profile is influenced by its metabolism. Desisopropyl disopyramide, its primary active metabolite, requires precise and accurate quantification to support pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in the final drug product.[1] The presence of this metabolite, also known as mono-N-dealkylated disopyramide, is a critical quality attribute that demands robust analytical oversight.[2]

This guide provides an in-depth comparison of the three principal analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). We will delve into the fundamental principles of each method, present their comparative performance based on experimental data, and provide detailed protocols to enable their implementation in a research or quality control setting. Our focus is on the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Core Analytical Workflow

Irrespective of the specific instrumentation, a robust analytical workflow is foundational for reliable data. The process begins with meticulous sample preparation to isolate the analyte and remove interfering matrix components, proceeds to instrumental analysis for separation and detection, and concludes with data processing for identification and quantification.

Analytical_Workflow cluster_pre Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (e.g., SPE, Protein Ppt.) Sample->Prep Isolate Analyte Inst Chromatographic Separation & Detection Prep->Inst Inject Sample Data Data Acquisition & Processing Inst->Data Generate Signal Report Quantification & Reporting Data->Report Calculate Concentration

Caption: Generalized workflow for pharmaceutical analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC remains the cornerstone of pharmaceutical quality control due to its robustness, reproducibility, and cost-effectiveness.[3] For Desisopropyl Disopyramide, a reversed-phase method is typically employed, separating the moderately polar metabolite from its parent drug and other impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4]

Principle of Separation: The choice of a C18 or Cyano (CN) column is critical. A CN column, being less hydrophobic than C18, can offer unique selectivity for compounds with polar functional groups like the amide and amine moieties in Desisopropyl Disopyramide, often leading to shorter retention times.[2][5] A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the organic solvent percentage), is often necessary to achieve a timely elution of all compounds with good peak shape.[6]

Detection: UV detection is the most common choice for HPLC. Desisopropyl Disopyramide contains phenyl and pyridine rings, which are strong chromophores, allowing for sensitive detection at wavelengths around 265 nm.[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the unequivocal gold standard.[1][7] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Principle of Separation and Detection: The "tandem" nature of the mass spectrometer allows for a highly specific detection mode called Multiple Reaction Monitoring (MRM). In MRM, the first mass spectrometer (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated Desisopropyl Disopyramide molecule (the precursor ion). This isolated ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). This precursor -> product ion transition is a unique signature of the analyte, virtually eliminating interference from matrix components. For Desisopropyl Disopyramide (metabolite of Disopyramide), a common transition is m/z 298.2 → 239.2.[1] This level of specificity allows for minimal sample cleanup (e.g., a simple protein precipitation) and achieves quantification limits in the low ng/mL range.[1]

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a distinct and powerful alternative to chromatography.[8] Separation in CE is based on the differential migration of charged species in an electric field.[9] Its high theoretical plate count provides exceptional resolution, making it particularly suitable for complex separations and, notably, for the analysis of chiral compounds.[10][11]

Principle of Separation: As Desisopropyl Disopyramide is a basic compound, it will be positively charged in an acidic buffer. When an electric field is applied, it will migrate towards the cathode at a velocity dependent on its charge-to-size ratio. The primary utility of CE in this context is its inherent ability to perform chiral separations.[12] By adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte, the two enantiomers of Desisopropyl Disopyramide can form transient diastereomeric complexes with different stabilities, leading to different migration times and enabling their separation and individual quantification.[9] This is a significant advantage over standard HPLC, which requires a specialized and often expensive chiral column.[13]

Comparative Performance Analysis

The choice of analytical method is dictated by the specific requirements of the application, such as the need for sensitivity, speed, or chiral resolution. The following table summarizes the performance of the benchmarked methods based on published experimental data.

Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Principle Differential PartitioningMass-to-Charge RatioElectrophoretic Mobility
Specificity Moderate to HighVery HighHigh (Very High for Chiral)
Limit of Quantification (LOQ) ~80 µg/L (80 ng/mL)[2]~2 ng/mL[1]Application dependent, typically ng/mL to low µg/mL range
Linearity (R²) >0.999[4]>0.995[1]Typically >0.99
Precision (%RSD) < 12%[2]< 10%Typically < 5%
Analysis Time 5 - 15 minutes2 - 10 minutes10 - 30 minutes
Key Advantage Robust, Cost-Effective, Routine QCUnmatched Sensitivity & SpecificitySuperior Resolution, Chiral Separations
Primary Application Impurity Profiling, Drug Product AssayBioanalysis, Pharmacokinetics, Trace AnalysisChiral Purity, High-Resolution Separations

Decision Logic for Method Selection

Choosing the optimal method requires a logical assessment of the analytical problem. The following diagram outlines a decision-making process for selecting between HPLC, LC-MS/MS, and CE.

Method_Selection Start Primary Analytical Goal? Bioanalysis Trace Analysis in Biological Matrix? Start->Bioanalysis Quantification Chiral Chiral Purity Required? Start->Chiral Purity QC Routine QC / Assay in Drug Product? Start->QC Assay Bioanalysis->QC No LCMS_Node LC-MS/MS Bioanalysis->LCMS_Node Yes Chiral->QC No CE_Node Capillary Electrophoresis Chiral->CE_Node Yes HPLC_Node HPLC-UV QC->HPLC_Node Yes

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

The following protocols are synthesized from established methods in the literature and represent robust starting points for method development.

Protocol 1: HPLC-UV Method for Quantification

This protocol is adapted from methods designed for the simultaneous analysis of disopyramide and its metabolite.[2][5]

  • Chromatographic System:

    • Column: µ-Bondapak CN, 10 µm, or equivalent (e.g., C18, 5 µm, 250 x 4.6 mm).[2][4]

    • Mobile Phase: Acetate buffer containing methanol. A typical starting point is a mixture of aqueous buffer and an organic modifier like acetonitrile or methanol.[2]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 265 nm.[4]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase at 1 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation (for Drug Product):

    • Accurately weigh and dissolve the sample in a suitable diluent to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the Desisopropyl Disopyramide peak by comparing its retention time to that of the reference standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

Protocol 2: LC-MS/MS Method for Bioanalysis

This protocol is based on a validated method for the simultaneous quantification of disopyramide and its metabolite in rat plasma.[1]

  • LC-MS/MS System:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • MS/MS Parameters:

    • Ionization Mode: Positive ESI.

    • MRM Transition:

      • Desisopropyl Disopyramide: Precursor ion (Q1) m/z 298.2 -> Product ion (Q3) m/z 239.2.[1]

      • Internal Standard (e.g., Labeled Analog): To be determined based on availability.

  • Standard Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into blank biological matrix (e.g., plasma). The typical range is 2-1000 ng/mL.[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Data Analysis:

    • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion and Future Outlook

The selection of an analytical method for this compound is fundamentally tied to the analytical objective.

  • HPLC-UV is the established, robust choice for routine quality control and impurity testing in drug products, offering a balance of performance and cost-effectiveness.

  • LC-MS/MS is the superior technique for bioanalytical applications, providing the sensitivity and specificity required to quantify trace levels of the metabolite in complex biological fluids.

  • Capillary Electrophoresis presents a powerful, high-resolution alternative, especially when chiral separation is the primary objective, a critical consideration for stereoselective metabolism studies.[13]

Future advancements will likely focus on the principles of Green Analytical Chemistry, aiming to reduce solvent consumption through techniques like UHPLC and SFC (Supercritical Fluid Chromatography), and the increasing integration of automation and artificial intelligence in method development and data analysis.[3][7] By understanding the principles and comparative strengths of each technique presented here, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the safety, efficacy, and quality of disopyramide-containing pharmaceuticals.

References

  • Guzman, N. A., & Stubbs, R. J. (1993). Applications of capillary electrophoresis in pharmaceutical analysis. PubMed.
  • Hancu, G., Mircia, E., & Rusu, A. (2010). Chiral analysis of pharmaceuticals by capillary electrophoresis using antibiotics as chiral selectors. PubMed.
  • Kim, D. H., et al. (2018). A rapid and sensitive liquid chromatography/tandem mass spectrometry assay for simultaneous quantitation of disopyramide and its major metabolite, mono-isopropyl-disopyramide, in rat plasma and its application to a pharmacokinetic study. PubMed.
  • Gómez-Gómez, A., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
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  • Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • BenchChem (2025). A Comparative Guide to Methods for Detecting and Quantifying Impurities.
  • Pinto, E. C., et al. (n.d.). LC-MS-MS identification of drug metabolites obtained by metalloporphyrin mediated oxidation. ScienceOpen.
  • Ilett, K. F., et al. (n.d.). Liquid chromatographic analysis of disopyramide and its mono-N-dealkylated metabolite.
  • ChemicalBook (n.d.). This compound CAS#: 1216619-15-6.
  • ChemicalBook (2023). This compound | 1216619-15-6.
  • United States Biological (n.d.). This compound CAS 1216619-15-6.
  • Pinto, E. C., et al. (2003). LC-MS-MS Identification of drug metabolites obtained by metalloporphyrin mediated oxidation. ResearchGate.
  • Edvardsen, B., et al. (1986). A HPLC method for the simultaneous determination of disopyramide, lidocaine and their monodealkylated metabolites. ResearchGate.
  • Pharmaffiliates (n.d.). Desisopropyl Disopyramide-d7 Oxalate.
  • Suman, P., et al. (2011). DEVELOPMENT AND VALIDATION OF LC METHOD FOR THE ESTIMATION OF DISOPYRAMIDE IN PHARMACEUTICAL DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry.
  • Kumar, V., et al. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Le Corre, P., et al. (1990). Direct enantiomeric resolution of disopyramide and its metabolite using chiral high-performance liquid chromatography. Application to stereoselective metabolism and pharmacokinetics of racemic disopyramide in man. PubMed.
  • Singh, S., et al. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Singh, S., et al. (2025). Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd..
  • Biotech Spain (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Desisopropyl Disopyramide Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of Desisopropyl Disopyramide Oxalate, a metabolite of the active pharmaceutical ingredient (API) Disopyramide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and compliant management of all chemical waste. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Foundational Principles: Hazard Assessment and Regulatory Context

This compound is a primary metabolite of Disopyramide, an antiarrhythmic drug. While a specific Safety Data Sheet (SDS) detailing the disposal of this precise oxalate salt is not always readily available, established best practices mandate that its handling and disposal be guided by the toxicological profile of the parent API and the overarching regulations for pharmaceutical waste.

The parent compound, Disopyramide, is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child. Therefore, this compound must be managed with a high degree of caution and treated as a hazardous substance.

The primary regulatory framework in the United States governing this type of waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] A key provision under these regulations is a strict ban on disposing of hazardous pharmaceutical waste down the drain (sewering).[2][3][4] Improper disposal, such as flushing or discarding in regular trash, can lead to the contamination of water systems and pose a significant ecological risk.[5][6]

Critical Path to Disposal: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final disposition. This process ensures a self-validating system of safety and compliance.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (neat or in solution), ensure you are wearing appropriate PPE to minimize exposure.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.

  • Body Protection: A standard laboratory coat. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.

Step 2: Waste Characterization and Segregation

Proper segregation at the source is the most critical step in a compliant waste management program.

  • Designate as Hazardous: Due to the known hazards of the parent API, all waste containing this compound must be managed as hazardous pharmaceutical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired pure compound, along with contaminated consumables (e.g., weigh paper, pipette tips, gloves, bench paper), in a designated hazardous waste container. Do not mix with non-hazardous lab trash.

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible hazardous liquid waste container. Do not pour any amount down the sink or drain.[2][4][5]

Step 3: Containment and Labeling

Proper containment prevents leaks and clearly communicates hazards.

  • Select the Correct Container: Per EPA guidelines, hazardous pharmaceutical waste must be collected in containers that are leak-proof, securely sealed, and clearly marked. The standard for this category is a black pharmaceutical waste container.[5][6]

  • Apply a Hazardous Waste Label: As soon as the first item of waste is placed in the container, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • Generator's Name and Address (Your Institution)

    • Accumulation Start Date

    • Chemical Contents: List "this compound" and any solvents or other chemicals present.

    • Hazard Characteristics (e.g., Toxic)

Step 4: On-Site Accumulation and Storage

Waste must be stored safely prior to pickup by a certified disposal vendor.

  • Satellite Accumulation Area (SAA): The waste container may be kept in the laboratory where it is generated, at or near the point of generation, and under the control of the operator. No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Central Accumulation Area (CAA): Once the container is full or has been accumulating for the maximum allowed time per your institution's policy, it must be moved to a designated central storage area to await pickup. This area must be secure and managed by trained personnel.

Step 5: Final Disposal via Licensed Vendor

The terminal step for this waste stream is destruction, ensuring the API is not released into the environment.

  • High-Temperature Incineration: The EPA requires that hazardous pharmaceutical waste be treated at a permitted treatment facility.[5] The required and most effective method is high-temperature incineration, which ensures the complete destruction of the active molecule.[4]

  • Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. This vendor is responsible for the compliant transport and final incineration of the waste. Never give this waste to a standard municipal trash or refuse service.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear enhanced PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up: Carefully collect the spilled material and all cleanup debris using tools that will not generate dust.

  • Dispose: Place all contaminated cleanup materials into the designated black hazardous pharmaceutical waste container and label it accordingly.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound waste.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Facility Facility Waste Management cluster_Final Final Disposition gen Waste Generation (Solid & Liquid) ppe Step 1: Don PPE seg Step 2: Segregate Waste (Hazardous vs. Non-Hazardous) ppe->seg Handle Safely cont Step 3: Contain in BLACK Hazardous Waste Bin seg->cont Characterize as Hazardous labeling Step 4: Label Container Immediately cont->labeling Initiate Accumulation store Step 5: Store in Satellite/Central Area labeling->store vendor Step 6: Schedule Pickup (Licensed Vendor) store->vendor transport Secure Transport vendor->transport incin Step 7: High-Temperature Incineration transport->incin

Caption: Compliant disposal workflow for this compound.

Summary of Disposal Parameters

ParameterGuidelineRationale
Chemical Name This compoundMetabolite of a hazardous Active Pharmaceutical Ingredient (API).
CAS Number 1216619-15-6[7]Unique chemical identifier.
Primary Hazards Assumed Toxic, Harmful (based on parent API Disopyramide).Precautionary principle; ensures highest level of safety.
Required PPE Nitrile gloves, safety goggles, lab coat.Prevents dermal, ocular, and clothing contamination.
On-Site Disposal STRICTLY PROHIBITED from drain or trash disposal.[2][4][5]Prevents environmental contamination and regulatory violation.
Waste Container Labeled, sealed, leak-proof BLACK container.[5][6]EPA standard for hazardous pharmaceutical waste.
Final Disposal High-temperature incineration by a licensed hazardous waste vendor.[4][5]Ensures complete destruction of the active molecule.

References

  • Source: U.S. Environmental Protection Agency (EPA)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: EPA Hazardous Pharmaceutical Waste Management Overview!!
  • Source: American Hospital Association (AHE.org)
  • Title: EPA Regulations for Healthcare & Pharmaceuticals Source: Stericycle URL
  • Title: Medication & Pharmaceutical Waste Disposal Explained Source: Stericycle URL
  • Title: this compound | SCBT Source: Santa Cruz Biotechnology URL
  • Title: A Study of Active Pharmaceutical Ingredients Disposition of Waste Source: Mumbai Educational Trust URL
  • Source: YouTube (TriHaz Solutions)
  • Title: Disopyramide - Safety Data Sheet Source: Cayman Chemical URL
  • Title: this compound | C20H25N3O5 | CID 45038867 Source: PubChem - National Institutes of Health URL
  • Title: MATERIAL SAFETY DATA SHEET - Disopyramide Phosphate Source: Pfizer URL
  • Title: this compound CAS 1216619-15-6 Source: United States Biological URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.